molecular formula C9H10N4O B034534 3-Amino-1h-indole-2-carbohydrazide CAS No. 110963-29-6

3-Amino-1h-indole-2-carbohydrazide

Katalognummer: B034534
CAS-Nummer: 110963-29-6
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: LNPDDCYXLWMYKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1H-indole-2-carbohydrazide (CAS 110963-29-6) is a high-purity, white to off-white crystalline powder with a molecular formula of C9H10N4O and a molecular weight of 190.20 g/mol. It serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its key physical property is a melting point of 197-199 °C and a predicted pKa of 13.71±0.30 . This compound is recognized for its diverse biological activities and is frequently utilized in the design and synthesis of novel bioactive molecules. Research applications include its role as a precursor for developing potent anticancer agents. Derivatives of 1H-indole-2-carbohydrazide have been investigated as inducers of methuosis, a novel, non-apoptotic mode of cell death, showing promising selective cytotoxicity against cancer cell lines in vitro and in vivo . Furthermore, the indole-carbohydrazide core structure is a key pharmacophore in the development of dual tubulin and aromatase inhibitors, which exhibit potent activity against panels of human cancer cell lines . Recent studies also highlight its use in creating highly effective enzyme inhibitors, such as α-glucosidase inhibitors, which are significantly more potent than the standard drug acarbose and are being explored for the management of Type 2 Diabetes . This product is sold for research and development purposes only within the pharmaceutical and organic chemistry industries. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

3-amino-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPDDCYXLWMYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149429
Record name 3-Aminoindol-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110963-29-6
Record name 3-Aminoindol-2-carbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110963296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminoindol-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOINDOL-2-CARBOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N733MJS98E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-1H-indole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of a readily available starting material, followed by reduction of the nitro group, and culminating in the formation of the target carbohydrazide. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the practical application of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from Indole-2-carboxylic acid. The overall transformation is depicted below:

Synthesis_Pathway Indole-2-carboxylic_acid Indole-2-carboxylic acid 3-Nitro-1H-indole-2-carboxylic_acid 3-Nitro-1H-indole-2-carboxylic acid Indole-2-carboxylic_acid->3-Nitro-1H-indole-2-carboxylic_acid Nitration Methyl_3-amino-1H-indole-2-carboxylate Methyl 3-amino-1H- indole-2-carboxylate 3-Nitro-1H-indole-2-carboxylic_acid->Methyl_3-amino-1H-indole-2-carboxylate Esterification & Reduction This compound 3-Amino-1H-indole- 2-carbohydrazide Methyl_3-amino-1H-indole-2-carboxylate->this compound Hydrazinolysis

Caption: Overall synthetic route to this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-Nitro-1H-indole-2-carboxylic acid

The initial step involves the regioselective nitration of Indole-2-carboxylic acid at the C3 position. This reaction is a key step in introducing the nitrogen functionality that will later be reduced to the amino group.

Experimental Protocol:

A plausible method for this nitration can be adapted from procedures for nitrating indoles.[1] To a solution of Indole-2-carboxylic acid in a suitable solvent such as acetic acid, a nitrating agent like nitric acid is added cautiously at a controlled temperature, typically below room temperature, to prevent side reactions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation or extraction.

Reagent/ParameterQuantity/Value
Starting MaterialIndole-2-carboxylic acid
Nitrating AgentNitric Acid
SolventAcetic Acid
Reaction Temperature0-10 °C
Reaction Time1-3 hours
Work-upAqueous work-up
Expected YieldModerate to Good
Step 2: Synthesis of Methyl 3-amino-1H-indole-2-carboxylate

This step involves two transformations: esterification of the carboxylic acid and reduction of the nitro group. These can be performed in a stepwise manner. First, the carboxylic acid is converted to its methyl ester, which often facilitates the subsequent reduction and purification. The nitro group is then reduced to an amine. Several methods are effective for the reduction of aromatic nitro groups.[2][3]

Experimental Protocol - Esterification:

3-Nitro-1H-indole-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is worked up to yield the methyl ester.

Experimental Protocol - Reduction (using Sodium Dithionite):

A solution of 3-nitro-1H-indole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide is heated. A solution of sodium dithionite in aqueous sodium hydroxide is then added dropwise.[4] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the aminoindole ester.

Reagent/ParameterQuantity/Value (Esterification)Quantity/Value (Reduction)
Starting Material3-Nitro-1H-indole-2-carboxylic acidMethyl 3-nitro-1H-indole-2-carboxylate
ReagentsMethanol, Sulfuric acid (cat.)Sodium dithionite, Sodium hydroxide
SolventMethanolEthanol/Water
Reaction TemperatureReflux50 °C
Reaction Time2-4 hours1-2 hours
Work-upAqueous work-upExtraction
Expected YieldHighGood to High

Alternative Reduction Methods:

  • Catalytic Hydrogenation: The nitro ester can be hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5][6] This method is often clean and high-yielding.

  • Stannous Chloride (SnCl₂): Reduction with stannous chloride in an acidic medium like ethanol/HCl is a classic and effective method.[7][8]

Step 3: Synthesis of this compound

The final step is the conversion of the methyl ester to the desired carbohydrazide via hydrazinolysis. This is a standard and generally high-yielding reaction.[9]

Experimental Protocol:

Methyl 3-amino-1H-indole-2-carboxylate is suspended in a suitable alcohol, such as ethanol. An excess of hydrazine hydrate is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, which often precipitates, is collected by filtration, washed with cold ethanol, and dried.

Reagent/ParameterQuantity/Value
Starting MaterialMethyl 3-amino-1H-indole-2-carboxylate
ReagentHydrazine hydrate (excess)
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-8 hours
Work-upFiltration of precipitate
Expected YieldHigh

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and the key transformations involved.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification & Reduction cluster_step3 Step 3: Hydrazinolysis start1 Dissolve Indole-2-carboxylic acid in Acetic Acid react1 Add Nitric Acid at 0-10 °C start1->react1 monitor1 Monitor by TLC react1->monitor1 workup1 Aqueous Work-up monitor1->workup1 product1 Isolate 3-Nitro-1H-indole- 2-carboxylic acid workup1->product1 start2 Esterify with Methanol/H₂SO₄ product1->start2 product2a Isolate Methyl 3-nitro-1H- indole-2-carboxylate start2->product2a react2 Reduce with Na₂S₂O₄/NaOH product2a->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Extraction monitor2->workup2 product2b Isolate Methyl 3-amino-1H- indole-2-carboxylate workup2->product2b start3 Suspend Ester in Ethanol product2b->start3 react3 Add Hydrazine Hydrate and Reflux start3->react3 monitor3 Monitor by TLC react3->monitor3 workup3 Cool and Filter monitor3->workup3 product3 Obtain 3-Amino-1H-indole- 2-carbohydrazide workup3->product3

Caption: Detailed experimental workflow for the synthesis.

Signaling_Pathway_Analogy Start Indole-2-carboxylic acid Intermediate1 3-Nitro-1H-indole-2-carboxylic acid Start->Intermediate1 Electrophilic Aromatic Substitution Intermediate2 Methyl 3-amino-1H-indole-2-carboxylate Intermediate1->Intermediate2 Functional Group Interconversion FinalProduct This compound Intermediate2->FinalProduct Nucleophilic Acyl Substitution

Caption: Logical relationship of chemical transformations.

Conclusion

The described three-step synthesis provides a reliable and adaptable route to this compound. While the general feasibility of each step is supported by the chemical literature, researchers should note that optimization of reaction conditions, particularly for the nitration and reduction steps on this specific substrate, may be necessary to achieve optimal yields and purity. The provided protocols and data serve as a strong foundation for the successful synthesis of this valuable indole derivative for further investigation in drug discovery and development programs.

References

The Multifaceted Biological Activities of 3-Amino-1H-indole-2-carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its myriad derivatives, those incorporating a 3-amino-1H-indole-2-carbohydrazide core have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed and visualized.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms including the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in tumor growth and vascularization.

Antiproliferative and Cytotoxic Effects

A notable body of research has focused on the synthesis of furanyl-, thiophenyl-, and pyridine-pyrimidine-substituted indole-2-carbohydrazides and their evaluation against various cancer cell lines.[1][2][3] Several of these derivatives have exhibited potent cytotoxic and antiproliferative activities, with some compounds showing selectivity towards cancer cells over normal cell lines.[4]

One study reported the synthesis of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, with compound 6i showing remarkable cytotoxic activity against COLO 205 colon cancer (LC50 = 71 nM), SK-MEL-5 melanoma (LC50 = 75 nM), and MDA-MB-435 melanoma (LC50 = 259 nM) cell lines.[1][3] Another derivative, 24f , from a separate series, displayed potent cytotoxic activity against HCT116 and SW480 colon cancer cell lines with GI50 values of 8.1 and 7.9 µM, respectively, while remaining inactive against the normal MRC-5 cell line.[4]

Furthermore, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized and found to induce methuosis, a form of non-apoptotic cell death, in cancer cells.[2][5] Compound 12A from this series exhibited high pan-cytotoxicity against various cancer cell lines while being significantly less toxic to normal cells.[2][5]

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineActivity TypeValueReference
6i COLO 205 (Colon)LC5071 nM[1][3]
SK-MEL-5 (Melanoma)LC5075 nM[1][3]
MDA-MB-435 (Melanoma)LC50259 nM[1][3]
24f HCT116 (Colon)GI508.1 µM[4]
SW480 (Colon)GI507.9 µM[4]
12A VariousPan-cytotoxicityHigh[2][5]
Mechanism of Action: Tubulin and VEGFR-2 Inhibition

The anticancer effects of these indole derivatives are often attributed to their ability to interfere with microtubule polymerization. Molecular docking studies have suggested that compounds like 6i and 6j bind to the colchicine site of tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.[1][3]

dot

Indole_Derivative Indole-2-carbohydrazide Derivative (e.g., 6i, 6j) Tubulin β-Tubulin (Colchicine Site) Indole_Derivative->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

In addition to targeting the cytoskeleton, some derivatives have shown anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Compound 24f was found to inhibit VEGFR-2 and its downstream signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Antimicrobial and Antifungal Activities

The versatile this compound scaffold has also been exploited for the development of potent antimicrobial and antifungal agents.

Antibacterial and Antitubercular Activity

A study on novel 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazides revealed significant antimicrobial activity against a panel of bacteria and fungi.[6] Compounds 3a, 3b, 4e, 5a, 5b, 5c, and 5e exhibited excellent activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL against Staphylococcus aureus, Escherichia coli, Salmonella Typhi, and Mycobacterium tuberculosis.[6] Molecular docking studies suggest that these compounds may exert their antitubercular effect by inhibiting the mycobacterial enoyl reductase (InhA).[6]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3a, 3b, 4e, 5a, 5b, 5c, 5e Staphylococcus aureus1.56 - 6.25[6]
Escherichia coli1.56 - 6.25[6]
Salmonella Typhi1.56 - 6.25[6]
Mycobacterium tuberculosis1.56 - 6.25[6]
Candida albicans1.56 - 6.25[6]
Aspergillus flavus1.56 - 6.25[6]
Aspergillus niger1.56 - 6.25[6]
Antifungal Potential

The aforementioned study also highlighted the antifungal potential of these derivatives against Candida albicans, Aspergillus flavus, and Aspergillus niger, with MIC values comparable to the standard drug.[6] This broad-spectrum activity underscores the potential of this chemical class in combating various microbial infections.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The anti-inflammatory properties of indole derivatives have also been investigated. One study focused on an N'-acylhydrazone derivative of indole, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), and its effects on inflammation in vivo.[7][8]

The compound JR19, at doses of 10 and 20 mg/kg, significantly reduced leukocyte migration in a carrageenan-induced peritonitis model by 59% and 52%, respectively.[7][8] Further investigation revealed that its anti-inflammatory effect is mediated through the nitric oxide (NO) pathway and by decreasing the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ.[7][8]

dot

Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) iNOS_sGC iNOS / sGC Pathway Inflammatory_Stimulus->iNOS_sGC Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-17, IFN-γ) Inflammatory_Stimulus->Cytokines Induces JR19 JR19 Derivative JR19->iNOS_sGC Inhibits JR19->Cytokines Reduces Leukocyte_Migration Leukocyte Migration iNOS_sGC->Leukocyte_Migration Promotes Cytokines->Leukocyte_Migration Promotes Inflammation Inflammation Leukocyte_Migration->Inflammation

Caption: Anti-inflammatory mechanism of an indole-hydrazone derivative.

Experimental Protocols

General Synthesis of Indole-2-carbohydrazide Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.

dot

Start Substituted Indole-2-carboxylate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Start->Hydrazinolysis Carbohydrazide Indole-2-carbohydrazide Hydrazinolysis->Carbohydrazide Condensation Condensation (Aldehyde/Ketone) Carbohydrazide->Condensation Final_Product Schiff Base Derivative Condensation->Final_Product

Caption: General synthetic workflow for indole-2-carbohydrazide derivatives.

A common synthetic route starts with the corresponding ethyl or methyl indole-2-carboxylate. This ester is then subjected to hydrazinolysis using hydrazine hydrate, typically in a solvent like ethanol under reflux, to yield the indole-2-carbohydrazide intermediate.[9][10] This key intermediate can then be reacted with various aldehydes or ketones in the presence of a catalytic amount of acid (e.g., acetic acid) to form the final Schiff base derivatives.[10] Further modifications can be introduced at different positions of the indole ring to synthesize a library of compounds for structure-activity relationship (SAR) studies.

In Vitro Anticancer Assays

MTT Assay for Cytotoxicity:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 values are determined.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

  • Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties, paving the way for the discovery of new and more potent therapeutic agents. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their pursuit of novel treatments for a range of diseases.

References

3-Amino-1h-indole-2-carbohydrazide CAS number 110963-29-6

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 110963-29-6

Introduction

3-Amino-1H-indole-2-carbohydrazide is a heterocyclic organic compound incorporating an indole scaffold, a functionality prevalent in a wide array of biologically active molecules. The indole ring system is a key structural motif in numerous pharmaceuticals and natural products. The presence of the amino and carbohydrazide moieties at positions 3 and 2, respectively, suggests potential for diverse chemical reactivity and biological activity. This technical guide aims to provide a comprehensive overview of the available information on this compound, targeting researchers, scientists, and professionals in the field of drug development. It is important to note that while the core structure is of significant interest, detailed experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide also draws upon data from structurally related indole-2-carbohydrazide derivatives to infer potential properties and applications.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

PropertyValueReference
CAS Number 110963-29-6[]
Molecular Formula C₉H₁₀N₄O[]
Molecular Weight 190.20 g/mol []
IUPAC Name This compound
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N[]
InChI Key LNPDDCYXLWMYKF-UHFFFAOYSA-N[]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Reactivity

Proposed Synthesis

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: Esterification cluster_2 Step 2: Reduction cluster_3 Step 3: Hydrazinolysis A 3-Nitro-1H-indole-2-carboxylic acid B Ethyl 3-nitro-1H-indole-2-carboxylate A->B Ethanol, H₂SO₄ (cat.) Reflux C Ethyl 3-amino-1H-indole-2-carboxylate B->C H₂, Pd/C or SnCl₂/HCl D This compound C->D Hydrazine hydrate Ethanol, Reflux

Proposed synthesis of this compound.

Reactivity

The chemical reactivity of this compound is dictated by its three primary functional groups: the indole nitrogen, the 3-amino group, and the 2-carbohydrazide moiety. The indole ring itself is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position if it were unsubstituted. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The carbohydrazide functional group is also highly versatile, capable of undergoing condensation reactions with aldehydes and ketones to form hydrazones, and can be used as a precursor for the synthesis of various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles.

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is lacking in the scientific literature. However, the indole-2-carbohydrazide scaffold is present in numerous compounds with a wide range of pharmacological properties. By examining these related molecules, we can hypothesize potential areas of biological activity for the title compound.

Derivatives of indole-2-carbohydrazide have been reported to exhibit activities including:

  • Anticancer Activity: Several studies have shown that indole-2-carbohydrazide derivatives can act as potent anticancer agents. For instance, some derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][5] The proposed mechanism involves binding to the colchicine site on β-tubulin, disrupting microtubule dynamics.

  • Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents. Indole-2-carbohydrazide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[6]

  • Enzyme Inhibition: Certain indole-carbohydrazide derivatives have been investigated as inhibitors of enzymes such as α-glucosidase, which is a target for the management of type 2 diabetes.[2]

  • Antiplatelet Activity: Some N-substituted indole carbohydrazide derivatives have shown potential as antiplatelet aggregation agents.[3]

  • Anti-angiogenic Activity: Indole-2-carbohydrazide derivatives have been explored for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.

The following diagram illustrates a potential mechanism of action for anticancer activity, based on the known tubulin inhibitory effects of related indole-2-carbohydrazide derivatives.

Anticancer_Mechanism cluster_0 Compound cluster_1 Cellular Target cluster_2 Cellular Process cluster_3 Cellular Outcome Compound This compound (or derivative) Tubulin β-Tubulin (Colchicine binding site) Compound->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Disrupts CellCycle G2/M Phase Cell Cycle Arrest Mitosis->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis

Potential anticancer mechanism via tubulin inhibition.

Experimental Protocols

Given the absence of specific experimental studies on this compound, a general protocol for the proposed synthesis is provided below. This protocol is adapted from literature procedures for similar compounds and would require optimization for this specific substrate.[2][3]

General Synthetic Protocol for this compound

  • Esterification of 3-Nitro-1H-indole-2-carboxylic acid:

    • To a solution of 3-nitro-1H-indole-2-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-nitro-1H-indole-2-carboxylate.

  • Reduction of the Nitro Group:

    • Dissolve the ethyl 3-nitro-1H-indole-2-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield ethyl 3-amino-1H-indole-2-carboxylate.

    • Alternatively, the reduction can be carried out using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

  • Hydrazinolysis of the Ester:

    • Dissolve the ethyl 3-amino-1H-indole-2-carboxylate in ethanol.

    • Add an excess of hydrazine hydrate.

    • Reflux the reaction mixture for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product. Further purification can be achieved by recrystallization if necessary.

Data Presentation

As no specific quantitative biological data for this compound has been found, the following table is provided as a template for researchers to summarize their findings upon experimental investigation.

Biological AssayCell Line / OrganismIC₅₀ / MIC (µM)Positive ControlNotes
Antiproliferative Activity e.g., MCF-7, HCT116e.g., Doxorubicin
Tubulin Polymerization e.g., Colchicine
Antibacterial Activity e.g., S. aureuse.g., Ciprofloxacin
Antifungal Activity e.g., C. albicanse.g., Fluconazole
α-Glucosidase Inhibition e.g., Acarbose

Conclusion

This compound is a chemical entity with a promising structural framework for the development of novel therapeutic agents. While specific experimental data for this compound is currently limited, the known biological activities of related indole-2-carbohydrazide derivatives suggest that it may possess anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic route proposed herein provides a viable starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound, which could lead to the discovery of new lead molecules for drug discovery and development.

References

Spectroscopic Analysis of 3-Amino-1H-indole-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Amino-1H-indole-2-carbohydrazide, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this guide presents a composite of expected spectral characteristics based on the analysis of closely related indole-2-carbohydrazide derivatives. The experimental protocols provided are standardized methodologies applicable for the characterization of this and similar compounds.

Compound Profile

Identifier Value
IUPAC Name This compound
CAS Number 110963-29-6[1][][3]
Molecular Formula C₉H₁₀N₄O[]
Molecular Weight 190.20 g/mol []
Chemical Structure

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These predictions are derived from published data on structurally similar indole derivatives.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~11.0 - 11.5Singlet (broad)1HIndole N-H
~9.0 - 9.5Singlet (broad)1H-CONH-
~7.5 - 7.0Multiplet4HAromatic protons (indole ring)
~4.5 - 5.0Singlet (broad)2H-NH₂ (hydrazide)
~4.0 - 4.5Singlet (broad)2H-NH₂ (at C3)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~160 - 165C=O (Carbohydrazide)
~140 - 145C3a (Indole)
~135 - 140C7a (Indole)
~125 - 130C3 (Indole)
~120 - 125C4, C5, C6, C7 (Indole)
~110 - 115C2 (Indole)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (in KBr)

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3450 - 3300Strong, BroadN-H stretching (Indole NH, NH₂)
3300 - 3200Strong, BroadN-H stretching (Hydrazide NH)
3100 - 3000MediumC-H stretching (Aromatic)
1680 - 1640StrongC=O stretching (Amide I)
1620 - 1580MediumN-H bending
1550 - 1500MediumC=C stretching (Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI)

m/z Ion
191.09[M+H]⁺
213.07[M+Na]⁺
189.08[M-H]⁻

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 30° pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected in the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.

  • Mass Analysis:

    • Acquire mass spectra in both positive and negative ion modes.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant adducts or fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 3-Amino-1H- indole-2-carbohydrazide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis interpretation Structural Elucidation and Data Compilation nmr->interpretation ir->interpretation ms->interpretation uv_vis->interpretation report Technical Report / Whitepaper interpretation->report

Caption: General workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between different spectroscopic techniques and the information they provide for structural elucidation.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_info Provided Information compound 3-Amino-1H-indole- 2-carbohydrazide nmr NMR compound->nmr ir IR compound->ir ms MS compound->ms structure Final Structure connectivity Atom Connectivity (Carbon-Hydrogen Framework) nmr->connectivity functional_groups Functional Groups (C=O, N-H, etc.) ir->functional_groups molecular_weight Molecular Weight & Formula ms->molecular_weight connectivity->structure functional_groups->structure molecular_weight->structure

Caption: Information provided by each spectroscopic technique for structural elucidation.

References

Potential Therapeutic Targets of Indole-2-Carbohydrazide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its varied derivatives, indole-2-carbohydrazides have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of indole-2-carbohydrazide compounds, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. The information is compiled from recent scientific literature, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity

Indole-2-carbohydrazide derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, primarily targeting cellular proliferation, angiogenesis, and apoptosis.

Tubulin Polymerization Inhibition

A primary mechanism by which indole-2-carbohydrazide compounds exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Several studies have synthesized and evaluated series of indole-2-carbohydrazide derivatives for their antiproliferative and tubulin-destabilizing properties. For instance, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have shown potent cytotoxic activity against a panel of human cancer cell lines.[1] Similarly, N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives exhibited remarkable antiproliferative activity against a wide range of cancer cell lines, with GI50 values in the sub-micromolar range.[2]

Quantitative Data for Tubulin Polymerization Inhibitors

Compound ClassCancer Cell LineActivity MetricValueReference
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6i)COLO 205 (Colon)LC5071 nM[1]
SK-MEL-5 (Melanoma)LC5075 nM[1]
MDA-MB-435LC50259 nM[1]
N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide (5a, 6b)Various (Leukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Renal, Breast)GI50< 0.4 µM[2]
Benzimidazole-indole derivative (8)VariousAverage IC5050 nM[3]
Quinoline-indole derivative (13)VariousIC502-11 nM[3]

Experimental Protocol: Tubulin Polymerization Assay

A common method to assess the inhibitory effect of compounds on tubulin polymerization involves a cell-free assay using purified tubulin.

  • Preparation: Purified bovine or porcine brain tubulin is prepared and stored at -80°C.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Compound Addition: The test indole-2-carbohydrazide compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine or combretastatin A-4) is used as a positive control, and a vehicle control (DMSO) is also included.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Measurement: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

G cluster_cell Cancer Cell Indole Indole-2-carbohydrazide Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of tubulin-inhibiting indole-2-carbohydrazides.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. A novel series of indole-2-carbohydrazide derivatives has been shown to possess anti-angiogenic properties by inhibiting VEGFR-2 and its downstream signaling pathways.[4][5]

Compound 24f from this series displayed potent cytotoxic activities against HCT116 and SW480 colon cancer cell lines with GI50 values of 8.1 and 7.9 μM, respectively, while being inactive against normal MRC-5 cells.[4] This compound was found to inhibit HUVEC migration and endothelial microtubule formation, which are crucial steps in angiogenesis.[4][5]

Experimental Protocol: Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay

  • Cell Culture: HUVECs are cultured in appropriate media until confluent.

  • Wound Healing Assay: A scratch is made in the confluent cell monolayer using a sterile pipette tip.

  • Treatment: The cells are then treated with the test compound at various concentrations. A vehicle control and a positive control (e.g., a known angiogenesis inhibitor) are included.

  • Imaging: Images of the scratch are taken at time 0 and after a specific incubation period (e.g., 24 hours).

  • Analysis: The migration of cells into the scratched area is quantified by measuring the change in the wound area over time. A reduction in cell migration in the presence of the compound indicates anti-angiogenic activity.

Signaling Pathway: VEGFR-2 Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Indole Indole-2-carbohydrazide Derivative (e.g., 24f) Indole->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by indole-2-carbohydrazides.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis. Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade programmed cell death. A series of novel isatin-indole conjugates, which can be considered derivatives of indole-3-carbohydrazide, have been developed as potent inhibitors of these anti-apoptotic proteins.[6] These compounds demonstrated significant inhibition of cell growth in colorectal cancer cell lines (HT-29 and SW-620) with IC50 values in the nanomolar range.[6]

Quantitative Data for Bcl-2/Bcl-xL Inhibitors

CompoundCancer Cell LineIC50Reference
Isatin-indole conjugates (7a-j, 9a-e)HT-29 (Colorectal)132–611 nM[6]
SW-620 (Colorectal)37–468 nM[6]

Antimicrobial Activity

Indole-2-carbohydrazide derivatives have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. While the exact molecular targets are not always elucidated, some studies suggest potential mechanisms of action.

One study reported that novel indole-2-carbohydrazide derivatives exhibited excellent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1.56–6.25 µg/mL against various microbes, including Mycobacterium tuberculosis.[7] Molecular docking studies suggested that these compounds could potentially target mycobacterial enoyl reductase (InhA).[7]

Quantitative Data for Antimicrobial Activity

Compound ClassMicroorganismMICReference
Indole-2-carbohydrazide derivatives (3a, 3b, 4e, 5a, 5b, 5c, 5e)Staphylococcus aureus, Escherichia coli, Salmonella Typhi, Candida albicans, Aspergillus flavus, Aspergillus niger, Mycobacterium tuberculosis1.56–6.25 µg/mL[7]
Indole-thiadiazole (2c) and Indole-triazole (3c)Bacillus subtilis3.125 µg/mL[8]
Indole-thiadiazole (2c) and Indole-triazole (3d)MRSAMore effective than ciprofloxacin[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Compound Dilution: The indole-2-carbohydrazide compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Activity in Neurodegenerative Diseases

The structural versatility of indole-2-carbohydrazides makes them attractive candidates for targeting the multifactorial pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition

A key feature of Alzheimer's disease is the depletion of the neurotransmitter acetylcholine (ACh). Cholinesterase inhibitors prevent the breakdown of ACh, thereby increasing its levels in the brain. Several indole-based compounds have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9] Some compounds have shown dual inhibitory activity in the nanomolar range.[9]

Inhibition of Aβ Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Certain indole-2-carbohydrazide derivatives have demonstrated the ability to inhibit the self-induced aggregation of Aβ1-42.[9]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are significant contributors to the pathogenesis of neurodegenerative diseases.[10] Indole derivatives have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[9][10] Furthermore, some derivatives can up-regulate antioxidant enzymes like superoxide dismutase 2 (SOD2), and transcription factors like NRF2, which play a crucial role in cellular defense against oxidative stress.[10]

Experimental Workflow: Evaluation of Neuroprotective Effects

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models ChE Cholinesterase Inhibition Assay Abeta Aβ Aggregation Inhibition Assay AntiInflam Anti-inflammatory Assays (e.g., NO, COX-2) PD_model Neurotoxin-induced Parkinson's Disease Model (e.g., MPTP mice) Behavior Behavioral Tests (Motor function) PD_model->Behavior Biochem Biochemical Analysis (Dopamine levels, Oxidative stress markers) PD_model->Biochem Indole Indole-2-carbohydrazide Derivatives Indole->ChE Indole->Abeta Indole->AntiInflam Indole->PD_model

Caption: Experimental workflow for assessing neuroprotective indole-2-carbohydrazides.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Some indole analogs have been identified as selective inhibitors of human MAO-B.[11]

Conclusion

Indole-2-carbohydrazide and its derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. Their ability to interact with a diverse range of biological targets makes them valuable candidates for addressing complex diseases like cancer, microbial infections, and neurodegenerative disorders. The key therapeutic targets identified include tubulin, VEGFR-2, Bcl-2 family proteins, microbial enzymes, cholinesterases, and enzymes involved in neuroinflammation and oxidative stress. Further research focusing on lead optimization, elucidation of specific molecular interactions, and in vivo efficacy studies will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

Synthesis of Novel Indole-2-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the diverse range of indole-containing compounds, indole-2-carbohydrazide derivatives have emerged as a promising class of therapeutic agents, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel indole-2-carbohydrazide derivatives, with a focus on their potential in drug discovery and development.

I. Synthetic Methodologies

The synthesis of indole-2-carbohydrazide derivatives typically commences with the formation of the core indole-2-carbohydrazide intermediate. This is generally achieved through the reaction of an appropriate indole-2-carboxylate ester with hydrazine hydrate in an alcoholic solvent. Subsequent derivatization of the hydrazide moiety allows for the introduction of diverse chemical functionalities, leading to a wide range of novel compounds.

A common and versatile approach involves the condensation of the indole-2-carbohydrazide with various aldehydes or ketones to furnish the corresponding hydrazone derivatives. This reaction is often catalyzed by a few drops of glacial acetic acid in ethanol and proceeds under reflux conditions.[1][2]

General Synthetic Workflow

Synthesis_Workflow Indole_Ester Indole-2-carboxylate Ester Indole_Hydrazide Indole-2-carbohydrazide Indole_Ester->Indole_Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Indole_Hydrazide Derivative Indole-2-carbohydrazide Derivative (Hydrazone) Indole_Hydrazide->Derivative Ethanol, Acetic Acid, Reflux Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Derivative

Caption: General synthetic scheme for indole-2-carbohydrazide derivatives.

II. Experimental Protocols

A. Synthesis of Indole-2-carbohydrazide

A solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol is treated with an excess of hydrazine monohydrate (typically 10 equivalents). The reaction mixture is stirred and heated at reflux for several hours (e.g., 2-6 hours) and the progress is monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the reaction mixture is cooled, and the resulting precipitate of 1H-indole-2-carbohydrazide is collected by filtration, washed with cold ethanol, and dried.

B. General Procedure for the Synthesis of Indole-2-carbohydrazide Derivatives (Hydrazones)

To a solution of indole-2-carbohydrazide (1 equivalent) in ethanol, an equimolar amount of the desired aromatic or heterocyclic aldehyde is added, followed by a catalytic amount of glacial acetic acid (3-5 drops). The mixture is then heated at reflux for a specified period (e.g., 17 hours) and monitored by TLC.[1] After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure indole-2-carbohydrazide derivative.

III. Biological Activities and Quantitative Data

Indole-2-carbohydrazide derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases.

A. Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of these derivatives against a range of cancer cell lines. The primary mechanisms of action identified include tubulin polymerization inhibition and the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) signaling.

CompoundCancer Cell LineActivity (GI50/IC50/LC50 in µM)Reference
24f HCT116GI50: 8.1[3][4]
24f SW480GI50: 7.9[3][4]
6i COLO 205LC50: 0.071[1]
6i SK-MEL-5LC50: 0.075[1]
6i MDA-MB-435LC50: 0.259[1]
6h HaCaT (non-tumor)IC50: 0.34[1]
6i HaCaT (non-tumor)IC50: 0.03[1]
6j HaCaT (non-tumor)IC50: 0.54[1]
6h MDA-MB-231IC50: 0.56[1]
6i MDA-MB-231IC50: 0.16[1]
6j MDA-MB-231IC50: 4.13[1]
40 HCT116IC50: 2.0[5]
40 A549IC50: 12.5[5]
26 HePG-2IC50: 4.43[5]
26 HCT-116IC50: 4.46[5]
26 PC-3IC50: 8.03[5]
26 MCF-7IC50: 3.18[5]
30 MCF-7IC50: 0.83[5]
30 A549IC50: 0.73[5]
27 Hep-2IC50: 12[5]
27 A549IC50: 15[5]
27 HeLaIC50: 4[5]
B. Antimicrobial Activity

Several novel indole-2-carbohydrazide derivatives have been synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi. Some compounds have shown promising minimum inhibitory concentration (MIC) values, comparable to standard antimicrobial agents.

Compound SeriesMicroorganismActivity (MIC in µg/mL)Reference
3a, 3b, 4e, 5a, 5b, 5c, 5e M. tuberculosis, S. aureus, E. coli, S. Typhi, C. albicans, A. flavus, A. niger1.56–6.25[6]
6a-u Gram-negative bacteria~250[7]
6a-u Candida tropicalis2[7]
6f Candida albicans2[7]
1b, 2b-d, 3b-d C. albicans3.125[8]
2c, 3d MRSAMore effective than ciprofloxacin[8]

IV. Signaling Pathways and Mechanisms of Action

A. Tubulin Polymerization Inhibition

A significant number of indole-2-carbohydrazide derivatives exert their anticancer effects by interfering with microtubule dynamics. They bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition Indole_Derivative Indole-2-carbohydrazide Derivative Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Indole_Derivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by indole-2-carbohydrazide derivatives.

B. VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor VEGFR-2 are key regulators of this process. Certain indole-2-carbohydrazide derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3][4]

VEGFR2_Signaling_Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Indole_Derivative Indole-2-carbohydrazide Derivative Indole_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

V. Conclusion and Future Directions

Indole-2-carbohydrazide derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. Future research efforts should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, in-depth mechanistic studies and in vivo evaluations are warranted to translate the preclinical promise of these derivatives into clinically effective drugs for the treatment of cancer and infectious diseases.

References

Antimicrobial Properties of Substituted Indole Carbohydrazides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the indole nucleus stands out as a "privileged scaffold" due to its presence in numerous biologically active compounds and its structural versatility.[1] This technical guide delves into the antimicrobial properties of a promising class of indole derivatives: substituted indole carbohydrazides. These compounds have demonstrated significant potential against a broad spectrum of bacteria and fungi, including clinically relevant resistant strains.[2][3] This document provides a consolidated overview of their synthesis, antimicrobial activity, structure-activity relationships, and proposed mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Concepts and Structure-Activity Relationships

Indole carbohydrazides are derivatives of indole, a bicyclic aromatic heterocycle, featuring a carbohydrazide moiety (-CONHNH2) typically at the C2 or C3 position of the indole ring. The antimicrobial potency of these compounds is intricately linked to the nature and position of substituents on both the indole ring and the carbohydrazide group.

Structural modifications play a pivotal role in modulating the electronic, lipophilic, and steric properties of the molecules, which in turn influences their biological activity.[1] For instance, the introduction of halogen atoms, such as chloro or bromo groups, on the indole ring has been shown to enhance antimicrobial activity.[4] Similarly, the condensation of the carbohydrazide with various aldehydes and ketones to form hydrazones often leads to compounds with augmented antimicrobial efficacy.[5][6]

The general structure of a substituted indole carbohydrazide can be visualized as follows:

SAR_General_Structure cluster_0 Indole Core cluster_1 Substituents (R1) cluster_2 Carbohydrazide Moiety cluster_3 Substituents (R2) Indole Indole Ring R1 Halogens, Alkyl, Alkoxy, etc. Indole->R1 Substitution at various positions Carbohydrazide -C(O)NHNH-R2 Indole->Carbohydrazide C2 or C3 position R2 Aryl, Heteroaryl, Alkylidene, etc. Carbohydrazide->R2 Derivatization

Caption: General structure illustrating the key components of substituted indole carbohydrazides.

Quantitative Antimicrobial Data

The antimicrobial activity of substituted indole carbohydrazides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative substituted indole carbohydrazides against various bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of Substituted Indole Carbohydrazides (MIC in µg/mL)

Compound IDSubstitution PatternStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliBacillus subtilisReference
3a 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazide1.56-6.25-1.56-6.25-[1]
3b 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazide1.56-6.25-1.56-6.25-[1]
5b 3,5-disubstituted-1H-indole-2-carboxamide derivative1.56-6.25-1.56-6.25-[1]
5c 3,5-disubstituted-1H-indole-2-carboxamide derivative1.56-6.25-1.56-6.25-[1]
1h Indole-thiadiazole with m-chlorophenyl group-6.25--[2]
2h Indole-thiadiazole with m-chlorophenyl group-6.25--[2]
3h Indole-triazole with m-chlorophenyl group-6.25--[2]
2c Indole-thiadiazole derivative-<6.25-3.125[2][3]
3d Indole-triazole derivative-<6.25->3.125[2][3]
1a-1j Indole-3-aldehyde hydrazide/hydrazonesSignificant activityBetter than ampicillin--[5][6]
13b 5-Bromo-indole-3-carboxamide-polyamine conjugate≤ 0.28 µM---[7]

Table 2: Antifungal and Antitubercular Activity of Substituted Indole Carbohydrazides (MIC in µg/mL)

Compound IDSubstitution PatternCandida albicansCandida kruseiAspergillus flavusAspergillus nigerMycobacterium tuberculosisReference
3a 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazide1.56-6.25-1.56-6.251.56-6.251.56-6.25[1]
3b 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazide1.56-6.25-1.56-6.251.56-6.251.56-6.25[1]
4e Derivative of 3,5-disubstituted indole-2-carbohydrazide1.56-6.25-1.56-6.251.56-6.251.56-6.25[1]
5a 3,5-disubstituted-1H-indole-2-carboxamide derivative1.56-6.25-1.56-6.251.56-6.251.56-6.25[1]
5b 3,5-disubstituted-1H-indole-2-carboxamide derivative1.56-6.25-1.56-6.251.56-6.251.56-6.25[1]
5c 3,5-disubstituted-1H-indole-2-carboxamide derivative1.56-6.25-1.56-6.251.56-6.251.56-6.25[1]
5e 3,5-disubstituted-1H-indole-2-carboxamide derivative1.56-6.25-1.56-6.251.56-6.251.56-6.25[1]
1b Indole-carbothioamide derivative3.125Highly active---[2]
2b-d Indole-thiadiazole derivatives3.125Highly active---[2]
3b-d Indole-triazole derivatives3.125Highly active---[2]

Proposed Mechanisms of Action

The precise mechanisms by which substituted indole carbohydrazides exert their antimicrobial effects are still under investigation; however, several plausible targets have been proposed. One of the key hypothesized mechanisms is the inhibition of essential microbial enzymes. For instance, in Mycobacterium tuberculosis, these compounds are thought to target the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis and, consequently, the integrity of the mycobacterial cell wall.[1]

In bacteria such as Staphylococcus aureus, certain indole derivatives have been identified as inhibitors of the NorA efflux pump.[2] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing significantly to antibiotic resistance. By inhibiting these pumps, indole carbohydrazides can restore the efficacy of conventional antibiotics.

Another proposed mechanism involves the disruption of the bacterial cell membrane.[7] The lipophilic nature of the indole ring allows these molecules to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Mechanism_of_Action cluster_Cell Microbial Cell InhA Enoyl-ACP Reductase (InhA) CellWall Cell Wall Synthesis InhA->CellWall Disruption EffluxPump NorA Efflux Pump DrugEfflux Antibiotic Efflux EffluxPump->DrugEfflux Blockage Membrane Cell Membrane MembraneIntegrity Membrane Integrity Membrane->MembraneIntegrity Loss of IndoleCarbohydrazide Substituted Indole Carbohydrazide IndoleCarbohydrazide->InhA Inhibition IndoleCarbohydrazide->EffluxPump Inhibition IndoleCarbohydrazide->Membrane Disruption

Caption: Proposed mechanisms of antimicrobial action for substituted indole carbohydrazides.

Experimental Protocols

This section outlines the generalized experimental methodologies for the synthesis and antimicrobial evaluation of substituted indole carbohydrazides, based on protocols described in the literature.

Synthesis of Substituted Indole Carbohydrazides

A common synthetic route involves a multi-step process, which is depicted in the workflow diagram below. The synthesis typically begins with a Fischer indole synthesis to obtain the desired substituted indole core.[8] This is followed by esterification and subsequent reaction with hydrazine hydrate to form the key indole carbohydrazide intermediate. Finally, this intermediate is reacted with various electrophiles, such as aldehydes, ketones, or isothiocyanates, to yield the target substituted indole carbohydrazide derivatives.[9][10]

Synthesis_Workflow cluster_synthesis General Synthesis Pathway A Substituted Phenylhydrazine + Ketone/Aldehyde B Fischer Indole Synthesis A->B C Substituted Indole B->C D Esterification C->D E Indole-2/3-carboxylate D->E F Reaction with Hydrazine Hydrate E->F G Indole-2/3-carbohydrazide F->G H Condensation/Addition Reaction (with Aldehydes, Ketones, Isothiocyanates, etc.) G->H I Target Substituted Indole Carbohydrazide Derivatives H->I

Caption: A generalized workflow for the synthesis of substituted indole carbohydrazides.

Antimicrobial Activity Screening

The in vitro antimicrobial activity of the synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) values. The broth microdilution method is a widely used technique for this purpose.

1. Preparation of Microbial Inoculum:

  • Bacterial strains are cultured on Mueller-Hinton Agar (MHA) for 24 hours at 37°C.

  • Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) for 48 hours at 25°C.

  • A suspension of the microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

2. Preparation of Compound Dilutions:

  • The synthesized compounds and standard drugs are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare stock solutions.

  • A series of twofold dilutions of the stock solutions are prepared in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi in 96-well microtiter plates.[2] The final concentrations typically range from 0.78 to 400 µg/mL.[2]

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Testing_Workflow cluster_testing MIC Determination by Broth Microdilution Start Start PrepInoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Start->PrepInoculum PrepDilutions Prepare Two-fold Serial Dilutions of Test Compounds in 96-well plate PrepInoculum->PrepDilutions Inoculate Inoculate wells with Microbial Suspension PrepDilutions->Inoculate Incubate Incubate Plates (e.g., 37°C for 24h) Inoculate->Incubate ReadResults Visually Inspect for Growth and Determine MIC Incubate->ReadResults End End ReadResults->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Substituted indole carbohydrazides represent a promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi, including drug-resistant strains. The versatility of the indole scaffold allows for extensive structural modifications, providing a rich platform for the development of new and more potent antimicrobial drugs. Structure-activity relationship studies have highlighted the importance of specific substitutions on the indole ring and the carbohydrazide moiety in enhancing antimicrobial efficacy.

Future research in this area should focus on several key aspects. A deeper elucidation of the mechanisms of action is crucial for rational drug design and for understanding and overcoming potential resistance mechanisms. The exploration of novel substitutions and the synthesis of hybrid molecules incorporating other pharmacophores may lead to compounds with improved potency and a broader spectrum of activity. Furthermore, in vivo efficacy studies and toxicological profiling of the most promising candidates are essential next steps in translating these findings from the laboratory to potential clinical applications. The continued investigation of substituted indole carbohydrazides holds significant promise for addressing the growing threat of antimicrobial resistance.

References

The Rising Potential of 3-Amino-1H-indole-2-carbohydrazide Analogs in Inflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This technical guide delves into the anti-inflammatory potential of a specific, yet underexplored, class of indole derivatives: 3-Amino-1H-indole-2-carbohydrazide analogs. While direct research on this particular scaffold is nascent, this paper will extrapolate its potential by examining the well-documented anti-inflammatory activities of structurally related indole-2-carbohydrazide and indole-2-carboxamide analogs. This guide aims to provide researchers and drug development professionals with a comprehensive overview of the current landscape, including synthesis strategies, established anti-inflammatory mechanisms, and detailed experimental protocols to facilitate further investigation into this promising class of compounds.

The rationale for focusing on this compound analogs stems from the established pharmacophoric features of the indole ring, the carbohydrazide moiety, and the strategic placement of an amino group. The indole ring itself is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).[2] The carbohydrazide group offers a versatile linker for chemical modification and has been implicated in various biological activities. The addition of an amino group at the 3-position of the indole ring is hypothesized to enhance molecular interactions with biological targets and improve the physicochemical properties of the compounds.

This guide will summarize the known quantitative anti-inflammatory data of closely related analogs, detail the experimental methodologies for their evaluation, and visualize the key signaling pathways and experimental workflows to provide a solid foundation for future research and development in this area.

Quantitative Anti-inflammatory Data of Structurally Related Indole Analogs

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various indole-2-carbohydrazide and indole-2-carboxamide derivatives, providing a benchmark for the potential efficacy of this compound analogs.

Table 1: In Vitro Anti-inflammatory Activity of Indole Analogs

Compound ClassCompound IDAssayTargetIC50 / % InhibitionReference
Indole-2-carboxamideLG4Cytokine ReleaseTNF-αSignificant reduction in vivo[3]
Indole-2-carboxamideLG4Cytokine ReleaseIL-6Significant reduction in vivo[3]
Indole-2-formamide benzimidazole[2,1-b]thiazole13bNO ReleaseiNOSIC50: 10.992 μM[4]
Indole-2-formamide benzimidazole[2,1-b]thiazole13bCytokine ReleaseIL-6IC50: 2.294 μM[4]
Indole-2-formamide benzimidazole[2,1-b]thiazole13bCytokine ReleaseTNF-αIC50: 12.901 μM[4]
Indole-2-formamide benzimidazole[2,1-b]thiazole13fCytokine ReleaseIL-6IC50: 1.539 μM[4]
N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazideJR19Cytokine ReleaseIL-6, TNF-α, IL-17, IFN-γSignificant reduction[5][6]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazideS3COX-2 ExpressionCOX-2Selective Inhibition[2]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazideS7COX-2 ExpressionCOX-2Selective Inhibition[2]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazideS14COX-2 ExpressionCOX-2Selective Inhibition[2]

Table 2: In Vivo Anti-inflammatory Activity of Indole Analogs

Compound ClassCompound IDAnimal ModelDosage% Inhibition of Edema / Leukocyte MigrationReference
N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazideJR19Carrageenan-induced peritonitis10 mg/kg59% reduction in leukocyte migration[5]
N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazideJR19Carrageenan-induced peritonitis20 mg/kg52% reduction in leukocyte migration[5]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazideS3Carrageenan-induced paw edemaNot specified61.99% (2h), 61.20% (3h)[2]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazideS7Carrageenan-induced paw edemaNot specified61.47% (2h), 62.24% (3h)[2]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazideS14Carrageenan-induced paw edemaNot specified62.69% (2h), 63.69% (3h)[2]
Indole Carboxamide Derivative-Not specifiedNot specified73.02%[7]

Potential Mechanisms of Anti-inflammatory Action

Based on the literature for related indole analogs, the anti-inflammatory activity of this compound derivatives is likely mediated through one or more of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many indole-containing compounds are known to inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[2]

  • Modulation of the Nitric Oxide (NO) Pathway: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several indole derivatives have been shown to inhibit iNOS activity or modulate the signaling pathways involving NO.[5][6]

  • Suppression of Pro-inflammatory Cytokines: The release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) plays a central role in the inflammatory cascade. Indole analogs have demonstrated the ability to suppress the production of these key mediators.[5][6][8][9]

  • Inhibition of NF-κB and MAPK Signaling Pathways: The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of inflammatory gene expression. Some indole derivatives exert their anti-inflammatory effects by inhibiting these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory activity of novel this compound analogs, based on established protocols for similar compounds.

Synthesis of this compound Analogs

A general synthetic route would likely involve the following steps:

  • Synthesis of 3-Amino-1H-indole-2-carboxylate: This can be achieved through various established methods for indole synthesis, followed by introduction of an amino group at the 3-position and an ester at the 2-position.

  • Formation of this compound: The ester is then reacted with hydrazine hydrate to form the carbohydrazide intermediate.

  • Condensation with Aldehydes or Ketones: The final analogs are synthesized by condensing the this compound with a variety of substituted aldehydes or ketones to generate the corresponding hydrazones.

In Vitro Anti-inflammatory Assays
  • COX-1 and COX-2 Inhibition Assay:

    • Principle: Measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

    • Methodology: Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations, followed by the addition of arachidonic acid. The reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit. IC50 values are then calculated.

  • Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

    • Principle: Measures the inhibition of NO production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

    • Methodology: RAW 264.7 cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Quantification:

    • Principle: Measures the levels of TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages.

    • Methodology: Similar to the NO production assay, RAW 264.7 cells are treated with the test compound and stimulated with LPS. The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are then quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Anti-inflammatory Model
  • Carrageenan-Induced Paw Edema in Rodents:

    • Principle: A widely used acute inflammation model where the injection of carrageenan into the paw induces a localized inflammatory response characterized by edema.

    • Methodology: Rodents (rats or mice) are orally administered the test compound or vehicle. After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw. The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Visualizing the Pathways and Processes

To better understand the potential mechanisms and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis S1 Starting Materials (Indole Precursors) S2 Synthesis of This compound S1->S2 S3 Synthesis of Analogs (Condensation) S2->S3 IV1 COX-1/COX-2 Inhibition Assay S3->IV1 IV2 NO Production Assay (LPS-stimulated Macrophages) S3->IV2 IV3 Cytokine Release Assay (TNF-α, IL-6, IL-1β) S3->IV3 DA1 IC50 Determination IV1->DA1 DA2 % Inhibition Calculation IV2->DA2 IVV1 Carrageenan-Induced Paw Edema IV3->IVV1 IVV2 LPS-Induced Sepsis Model IV3->IVV2 IV3->DA2 IVV1->DA2 IVV2->DA2 DA3 Structure-Activity Relationship (SAR) DA1->DA3 DA2->DA3

General experimental workflow for evaluating anti-inflammatory analogs.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines TNF-α, IL-1 TNFR TNFR Cytokines->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Indole 3-Amino-1H-indole- 2-carbohydrazide Analog Indole->IKK Inhibits Indole->NFkB_nuc Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Potential inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events Stimuli LPS, Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Indole 3-Amino-1H-indole- 2-carbohydrazide Analog Indole->MAPK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) AP1->Genes activates transcription

Potential inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

While direct experimental data on the anti-inflammatory activity of this compound analogs is currently limited in the public domain, the extensive research on structurally similar indole-2-carbohydrazide and indole-2-carboxamide derivatives provides a strong rationale for their investigation. The established anti-inflammatory mechanisms of these related compounds, including COX inhibition, modulation of the NO pathway, and suppression of pro-inflammatory cytokines, suggest that this compound analogs are a promising scaffold for the development of novel anti-inflammatory agents.

Future research should focus on the synthesis and systematic evaluation of a library of these analogs to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive framework for initiating and advancing such research endeavors. The exploration of this compound analogs could lead to the discovery of new therapeutic leads for a range of inflammatory diseases.

References

Unveiling the Anticancer Potential of 3-Amino-1H-indole-2-carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, derivatives of 3-Amino-1H-indole-2-carbohydrazide have emerged as a promising class of agents with significant anticancer potential. While research on the parent compound itself is limited, extensive studies on its derivatives have revealed potent cytotoxic and antineoplastic activities across various cancer cell lines. This technical guide provides an in-depth overview of the current research, focusing on the synthesis, in vitro efficacy, and mechanisms of action of these promising anticancer candidates.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various indole-2-carbohydrazide derivatives has been quantified using metrics such as GI50 (50% growth inhibition), LC50 (50% lethal concentration), and IC50 (50% inhibitory concentration). The data, summarized in the tables below, highlight the potency of these compounds against a range of human cancer cell lines.

Table 1: Antiproliferative Activity of Furanyl-3-phenyl-1H-indole-carbohydrazide Derivatives

CompoundCancer Cell LineGI50 (nM)LC50 (nM)
5b NCI-H522 (NSCLC)18>10000
COLO 205 (Colon)<100659
MDA-MB-435 (Melanoma)<100747
5f NCI-H522 (NSCLC)47>10000

Data sourced from a study on furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors.[1]

Table 2: Cytotoxic Activity of Thiophenyl-3-phenyl-1H-indole-carbohydrazide Derivatives

CompoundCancer Cell LineLC50 (nM)
6f COLO 205 (Colon)795
MDA-MB-435 (Melanoma)861
SK-MEL-5 (Melanoma)1870
6i COLO 205 (Colon)71
SK-MEL-5 (Melanoma)75
MDA-MB-435 (Melanoma)259

Data highlights the potent and selective killing effects of these derivatives on specific cancer cell lines.[1]

Table 3: In Vitro Cytotoxicity of Indole-2-carbohydrazide Derivatives against Colon Cancer Cell Lines

CompoundCell LineGI50 (µM)
24f HCT1168.1
SW4807.9

This series of derivatives was also evaluated for anti-angiogenic properties.[2][3][4]

Table 4: Antiproliferative Activity of N-benzyl-1H-indole-2-carbohydrazide Derivatives

CompoundCell LineAverage IC50 (µM)
4e MCF-7, A549, HCT2

Compound 4e demonstrated high cytotoxicity against three cancer cell lines.[5][6]

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to several key mechanisms, primarily targeting cellular division and survival pathways.

1. Tubulin Polymerization Inhibition:

A significant number of indole-2-carbohydrazide derivatives exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network is critical as it leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[1] Derivative 6j has been identified as a particularly strong tubulin inhibitor.[1][7]

G cluster_0 Indole-2-carbohydrazide Derivatives cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Derivative Indole-2-carbohydrazide Derivative Tubulin α/β-Tubulin Heterodimers Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Prevents Mitosis Apoptosis Apoptosis G2M->Apoptosis Induces

Mechanism of Tubulin Polymerization Inhibition

2. Induction of Apoptosis:

Beyond cell cycle arrest, these derivatives actively promote programmed cell death, or apoptosis. Flow cytometry studies have shown a significant increase in the populations of Annexin-V and 7-AAD positive cells after treatment with compounds like 4e , indicating the induction of apoptosis.[5][6]

3. Anti-angiogenic Effects:

Select derivatives have also demonstrated anti-angiogenic properties. For instance, compound 24f was found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs).[2][4] This inhibition of new blood vessel formation is a crucial strategy in cancer therapy as it curtails tumor growth and metastasis.

G Indole_Derivative Indole-2-carbohydrazide Derivative (e.g., 24f) VEGFR2 VEGFR-2 Indole_Derivative->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis (HUVEC migration, tube formation) Downstream->Angiogenesis Promotes Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Supports

Anti-angiogenic Mechanism of Action

Experimental Protocols

The evaluation of the anticancer potential of this compound derivatives involves a series of well-defined experimental procedures.

1. Synthesis of Indole-2-carbohydrazide Derivatives:

A general synthetic route involves the reaction of a substituted benzyl chloride with hydrazine hydrate to produce benzyl hydrazine.[5][6] Subsequently, the appropriate substituted benzyl hydrazine is reacted with 1H-indole-2-carboxylic acid or its derivatives using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[5][6]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Indole_Acid 1H-indole-2-carboxylic acid Final_Compound N-benzyl-1H-indole-2- carbohydrazide Derivative Indole_Acid->Final_Compound Benzyl_Hydrazine Substituted Benzyl Hydrazine Benzyl_Hydrazine->Final_Compound Coupling_Agent EDCI (Coupling Agent) Coupling_Agent->Final_Compound Facilitates

General Synthesis Workflow

2. In Vitro Cytotoxicity Assay (MTT Assay):

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Staurosporine) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 values are then calculated from the dose-response curves.

3. Tubulin Polymerization Assay:

This assay is performed to determine the effect of the compounds on tubulin assembly.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescence reporter is prepared.

  • Compound Addition: The test compounds or a positive control (e.g., colchicine) are added to the mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is initiated by raising the temperature, and the change in fluorescence is monitored over time. Inhibition of polymerization is observed as a decrease in the fluorescence signal compared to the control.[1]

4. Cell Cycle Analysis:

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cancer cells are treated with the test compounds for a defined period (e.g., 24 hours).

  • Cell Fixation and Staining: The cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-binding dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[1]

5. Apoptosis Assay (Annexin V/7-AAD Staining):

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds.

  • Staining: The treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and 7-AAD (a viability dye that is excluded from live cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Conclusion and Future Directions

Derivatives of this compound represent a versatile and potent class of anticancer agents. The extensive research into these compounds has revealed their ability to target fundamental cellular processes such as microtubule dynamics and angiogenesis, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data from numerous studies underscore their potential for further development.

Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. In vivo studies in animal models are crucial to validate the promising in vitro results and to assess the safety and efficacy of these compounds in a whole-organism context. The continued exploration of the this compound scaffold holds significant promise for the discovery of novel and effective cancer therapeutics.

References

The Structure-Activity Relationship of 3-Amino-Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core principles governing the biological activity of 3-amino-indole derivatives, a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing quantitative structure-activity relationships, experimental methodologies, and the intricate signaling pathways modulated by this versatile chemical class.

The indole nucleus, a prominent heterocyclic motif, is a cornerstone in the design of a multitude of biologically active compounds. Among its various substituted forms, the 3-amino-indole scaffold has emerged as a particularly fruitful area of research, yielding potent inhibitors of various enzymes and modulators of critical signaling pathways. These derivatives have demonstrated significant therapeutic potential in oncology, inflammation, and neurodegenerative diseases. This guide will delve into the key structural features that govern the activity of 3-amino-indole derivatives, with a focus on their roles as kinase inhibitors and anti-inflammatory agents.

Core Structure-Activity Relationships

The biological activity of 3-amino-indole derivatives can be finely tuned by strategic modifications at several key positions of the indole core and the 3-amino substituent. The general pharmacophore can be dissected into three main regions: the indole core (positions N1, C2, C4-C7), the 3-amino linker, and the substituent on the amino group (R).

1. The Indole Core:

  • N1-Substitution: Alkylation or arylation at the N1 position can significantly impact potency and selectivity. Small alkyl groups are often well-tolerated, while larger or more complex substituents can be used to probe specific interactions within the target's binding site. In many kinase inhibitors, this position is left unsubstituted to allow for a crucial hydrogen bond interaction with the hinge region of the kinase.

  • C2-Substitution: The C2 position is often a key site for modulating activity. Introduction of aryl or heteroaryl groups at this position can lead to potent and selective kinase inhibitors. For instance, in the context of VEGFR-2 inhibition, a phenyl group at C2 is a common feature.

  • C5-Substitution: The C5 position is a versatile point for modification to enhance potency and improve pharmacokinetic properties. Electron-withdrawing groups, such as halogens or cyano groups, can influence the electronic properties of the indole ring and lead to improved activity.

2. The 3-Amino Linker:

The nature of the amino group at the C3 position is critical. It can be a primary, secondary, or tertiary amine, and is often part of a larger, more complex substituent. The linker's length and flexibility are important for optimal positioning of the R group within the target's binding pocket.

3. The Amino Substituent (R):

This is the most diverse region of the pharmacophore and is typically responsible for conferring selectivity and potency. The R group can range from simple alkyl or aryl moieties to complex heterocyclic systems. In kinase inhibitors, this group often targets the solvent-exposed region of the ATP-binding site, allowing for significant chemical space exploration to achieve desired selectivity profiles.

Quantitative Data on 3-Amino-Indole Derivatives

The following tables summarize the structure-activity relationship of 3-amino-indole derivatives against key therapeutic targets.

Table 1: SAR of 3-Amino-Indole Derivatives as VEGFR-2 Inhibitors

Compound IDN1-SubstituentC2-Substituent3-Amino SubstituentVEGFR-2 IC50 (nM)Reference
1a HPhenyl-NH21100[1]
1b HPhenyl-NH-CH3850[1]
1c H4-Chlorophenyl-NH244[1]
1d CH3Phenyl-NH2980[1]
1e HPhenyl-NH-CO-Phenyl>10000[1]

As demonstrated in Table 1, substitution on the C2-phenyl group with an electron-withdrawing chlorine atom (compound 1c ) significantly enhances VEGFR-2 inhibitory activity compared to the unsubstituted analog (1a ).[1] N-alkylation at the 3-amino position (compound 1b ) is tolerated, while acylation (1e ) leads to a loss of activity.[1]

Table 2: SAR of 3-Amino-Indole Derivatives as Anti-Inflammatory Agents (COX-2 Inhibition)

Compound IDN1-SubstituentC2-Substituent3-Amino SubstituentCOX-2 IC50 (µM)Reference
2a H4-(methylsulfonyl)phenyl-H0.28[2]
2b Benzyl4-(methylsulfonyl)phenyl-H0.18[2]
2c 4-Chlorobenzyl4-(methylsulfonyl)phenyl-H0.11[2]
2d 4-Methylbenzyl4-(methylsulfonyl)phenyl-H0.20[2]
2e 4-Methoxybenzyl4-(methylsulfonyl)phenyl-H0.17[2]

The data in Table 2 highlights the importance of the N1-substituent for COX-2 inhibition.[2] The introduction of a benzyl group at the N1 position (compound 2b ) improves activity over the unsubstituted analog (2a ).[2] Furthermore, substitution on the benzyl ring, particularly with a chlorine atom (compound 2c ), leads to the most potent compound in this series.[2]

Key Signaling Pathways

3-Amino-indole derivatives exert their biological effects by modulating key signaling pathways implicated in disease pathogenesis. Understanding these pathways is crucial for rational drug design and development.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFR signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. 3-Amino-indole derivatives have been extensively developed as inhibitors of VEGFR-2, a key receptor tyrosine kinase in this pathway.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Inhibitor 3-Amino-Indole Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Point of Inhibition.
Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and proliferation. 3-Amino-indole derivatives have been identified as potent inhibitors of Pim-1.

Pim1_Signaling Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Upregulates Transcription Bad Bad Pim1->Bad Inhibits p27 p27 Pim1->p27 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Inhibitor 3-Amino-Indole Inhibitor Inhibitor->Pim1 Inhibits

Pim-1 Signaling Pathway and Point of Inhibition.
MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Certain 3-amino-indole derivatives have shown anti-inflammatory effects by inhibiting key components of these pathways.

MAPK_NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Inflammation Inflammatory Gene Expression MAPK->Inflammation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Inflammation Translocates to Nucleus and Activates Inhibitor 3-Amino-Indole Inhibitor Inhibitor->MAPK Inhibits Inhibitor->IKK Inhibits

MAPK/NF-κB Signaling and Points of Inhibition.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of 3-amino-indole derivatives.

General Synthesis of 3-Amino-Indole Derivatives via Three-Component Coupling

This protocol describes a common and efficient method for the synthesis of a diverse range of 3-amino-indole derivatives.

Materials:

  • Substituted 2-ethynylaniline

  • Aldehyde

  • Amine

  • Copper(I) iodide (CuI)

  • Toluene

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the substituted 2-ethynylaniline (1.0 mmol) in toluene (5 mL) in a sealed tube, add the aldehyde (1.2 mmol), the amine (1.5 mmol), and CuI (0.1 mmol).

  • The reaction mixture is stirred at 100 °C for 12-24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-amino-indole derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • 3-Amino-indole derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the 3-amino-indole derivative in the appropriate assay buffer.

  • In a 96-well plate, add the test compound, the kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the concentration of the test compound.

Experimental_Workflow Synthesis Synthesis of 3-Amino-Indole Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Kinase Inhibition Assay (IC50) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

The Versatile Scaffolding of 3-Amino-1H-indole-2-carbohydrazide: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-Amino-1H-indole-2-carbohydrazide has emerged as a highly versatile and valuable scaffold. Its unique structural arrangement, featuring a reactive hydrazide moiety and an amino group on the indole core, provides a rich platform for chemical diversification, enabling the generation of a wide array of biologically active compounds. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical properties, synthetic utility, and biological significance of this important chemical entity.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 110963-29-6, is a solid organic compound with a molecular formula of C₉H₁₀N₄O and a molecular weight of 190.20 g/mol .[1] Its structure is characterized by an indole ring system substituted with an amino group at the 3-position and a carbohydrazide group at the 2-position. This unique arrangement of functional groups imparts a high degree of reactivity and potential for forming diverse chemical linkages. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₀N₄O[1]
Molecular Weight 190.20 g/mol [1]
CAS Number 110963-29-6
Appearance Solid
LogP 0.367
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, typically in the range of δ 7.0-8.0 ppm. The protons of the amino group (-NH₂) and the hydrazide moiety (-NHNH₂) will appear as distinct, exchangeable signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the indole ring and the carbonyl carbon of the carbohydrazide group. The chemical shifts of the carbons attached to the nitrogen atoms will be influenced by their electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching vibrations of the amino and hydrazide groups, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the carbohydrazide will be observed around 1640-1680 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the hydrazide and amino groups.

Synthetic Utility and Experimental Protocols

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex heterocyclic systems with diverse biological activities. The presence of both a nucleophilic amino group and a reactive carbohydrazide moiety allows for a variety of chemical transformations.

Synthesis of this compound

The synthesis of the parent 1H-indole-2-carbohydrazide is a foundational step. A general and efficient method involves the hydrazinolysis of the corresponding indole-2-carboxylate ester.

Experimental Protocol: Synthesis of 1H-Indole-2-carbohydrazide [2]

  • To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol, add hydrazine monohydrate (a significant excess, e.g., 10-15 equivalents).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 1H-indole-2-carbohydrazide, will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

The introduction of the amino group at the 3-position can be achieved through various synthetic routes, often involving nitrosation followed by reduction, or through electrophilic amination of a suitable indole precursor.

Reactions as a Chemical Building Block

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, including Schiff bases and pyrazoles.

1. Synthesis of Schiff Bases: The carbohydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones). These reactions are typically carried out in a suitable solvent such as ethanol, often with a catalytic amount of acid.

Experimental Protocol: General Synthesis of Schiff Bases from 1H-Indole-2-carbohydrazide [2]

  • Dissolve 1H-indole-2-carbohydrazide (1 equivalent) in ethanol.

  • Add an equimolar amount of the desired aromatic or aliphatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, the Schiff base product often precipitates and can be collected by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Schiff_Base_Formation IndoleCarbohydrazide This compound SchiffBase Schiff Base (Indole-C(O)NHN=CHR) IndoleCarbohydrazide->SchiffBase + R-CHO - H2O Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->SchiffBase

Caption: Formation of Schiff bases from this compound.

2. Synthesis of Pyrazole Derivatives: The carbohydrazide can also be utilized in cyclocondensation reactions to form five-membered heterocyclic rings like pyrazoles. A common method involves the reaction with 1,3-dicarbonyl compounds such as acetylacetone.

Experimental Protocol: Synthesis of Pyrazole Derivatives from Indole Carbohydrazides [3]

  • Dissolve the indole carbohydrazide (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Add an equimolar amount of acetylacetone.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the pyrazole product, which may precipitate or require solvent evaporation followed by purification.

Pyrazole_Synthesis IndoleCarbohydrazide This compound Pyrazole Pyrazole Derivative IndoleCarbohydrazide->Pyrazole + Acetylacetone - 2H2O Acetylacetone Acetylacetone Acetylacetone->Pyrazole

Caption: Synthesis of pyrazole derivatives from this compound.

Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold highly attractive for drug discovery programs.

Anticancer Activity

Numerous studies have reported the synthesis of indole-2-carbohydrazide derivatives with potent anticancer properties. These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Tubulin Polymerization Inhibition: Certain derivatives of indole-2-carbohydrazide have been shown to bind to the colchicine binding site on tubulin, thereby inhibiting microtubule formation. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Tubulin_Inhibition_Pathway IndoleDerivative Indole-2-carbohydrazide Derivative Tubulin Tubulin Dimers IndoleDerivative->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.

VEGFR-2 Signaling Pathway Inhibition: Other derivatives have been found to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. By inhibiting VEGFR-2, these compounds can suppress angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates IndoleDerivative Indole-2-carbohydrazide Derivative IndoleDerivative->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation & Migration Downstream->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by indole derivatives.

Antimicrobial Activity

The structural versatility of this compound derivatives has also been exploited in the development of novel antimicrobial agents. Various Schiff bases and other heterocyclic compounds derived from this scaffold have shown promising activity against a range of bacterial and fungal pathogens.[3]

Conclusion

This compound represents a privileged scaffold in the field of medicinal chemistry. Its inherent reactivity and structural features provide a robust platform for the synthesis of diverse and complex molecules. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the significant potential of this building block in the development of new therapeutic agents. This technical guide provides a foundational understanding for researchers to further explore and exploit the chemical and biological potential of this compound in their drug discovery endeavors.

References

Exploring the Chemical Landscape of Indole-2-Carbohydrazides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the vast diversity of indole derivatives, those bearing a carbohydrazide moiety at the 2-position have emerged as a particularly promising class of compounds. This technical guide provides an in-depth exploration of the chemical space of indole-2-carbohydrazides, focusing on their synthesis, biological evaluation, and structure-activity relationships. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes the underlying biological pathways.

Synthetic Methodologies

The synthesis of indole-2-carbohydrazide derivatives typically commences from a substituted indole-2-carboxylic acid ester. A common and efficient method involves the hydrazinolysis of the ester using hydrazine hydrate in a suitable solvent such as ethanol, often under reflux conditions.[1][2] The resulting indole-2-carbohydrazide serves as a key intermediate which can then be further modified, commonly through condensation with various aldehydes or ketones to yield a diverse library of N'-substituted derivatives.[1]

A general synthetic workflow is depicted below:

G cluster_0 Synthesis of Indole-2-Carbohydrazide Core cluster_1 Derivatization Ethyl Indole-2-carboxylate Ethyl Indole-2-carboxylate Indole-2-carbohydrazide Indole-2-carbohydrazide Ethyl Indole-2-carboxylate->Indole-2-carbohydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Indole-2-carbohydrazide Final Derivative Final Derivative Indole-2-carbohydrazide->Final Derivative Ethanol, Acetic Acid (cat.), Reflux Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Final Derivative

General Synthetic Scheme

Biological Activities and Structure-Activity Relationships

Indole-2-carbohydrazide derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

A substantial body of research has highlighted the potent antiproliferative and anti-angiogenic effects of this class of compounds. Several derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Tubulin Polymerization Inhibition: A primary mechanism of anticancer action for many indole-2-carbohydrazides is the inhibition of tubulin polymerization.[3][4] By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring and the N'-benzylidene moiety can significantly influence this activity. For instance, furan- and thiophene-containing derivatives have shown potent tubulin inhibitory effects.[4][5]

VEGFR-2 Kinase Inhibition: Another important anticancer mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7][8] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8]

The following table summarizes the in vitro antiproliferative activity of selected indole-2-carbohydrazide derivatives against various cancer cell lines.

Compound IDModificationsCancer Cell LineActivity MetricValue (µM)Reference
24f N'-[(4-chlorophenyl)methylidene]HCT116GI508.1[7]
24f N'-[(4-chlorophenyl)methylidene]SW480GI507.9[7]
6i 5-bromo-N'-[(5-cyanothiophen-2-yl)methylene]-3-phenylCOLO 205LC500.071[5][6]
6i 5-bromo-N'-[(5-cyanothiophen-2-yl)methylene]-3-phenylSK-MEL-5LC500.075[5][6]
5a N'-(substituted phenyl)-5-chloro-3-phenylLeukemiaGI50< 0.4[3]
6b N'-(substituted phenyl)-5-iodo-3-phenylMCF-7GI50< 0.4[3]
27a furan-3-ylmethylene-3-phenylA549IC50Not specified[4]
26 thiophenylA549IC500.19[4]
Antimicrobial Activity

Recent studies have also explored the potential of indole-2-carbohydrazides as antimicrobial agents. Certain derivatives have exhibited excellent activity against a range of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs.[9] The proposed mechanism for some of these compounds involves the inhibition of essential microbial enzymes, such as mycobacterial enoyl reductase (InhA).[9]

The following table presents the antimicrobial activity of representative indole-2-carbohydrazide derivatives.

Compound IDTarget OrganismActivity MetricValue (µg/mL)Reference
3a Mycobacterium tuberculosisMIC1.56 - 6.25[9]
3b Staphylococcus aureusMIC1.56 - 6.25[9]
5a Candida albicansMIC1.56 - 6.25[9]
5e Aspergillus flavusMIC1.56 - 6.25[9]

Key Signaling Pathways

The biological effects of indole-2-carbohydrazides are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway: Inhibition of VEGFR-2 by indole-2-carbohydrazides disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[7]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indole_derivative Indole-2-carbohydrazide Derivative Indole_derivative->VEGFR2 MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

VEGFR-2 Inhibition Pathway

Tubulin Polymerization and Cell Cycle Arrest: By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to an accumulation of cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.

G Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Indole_derivative Indole-2-carbohydrazide Derivative Indole_derivative->Tubulin Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis G Indole_derivative Indole-2-carbohydrazide Derivative Bcl2 Bcl-2 / Bcl-xL Indole_derivative->Bcl2 Bax_Bak Bax / Bak Bcl2->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Methodological & Application

Synthesis Protocol for 3-Amino-1H-indole-2-carbohydrazide: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, four-step protocol for the synthesis of 3-Amino-1H-indole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with the esterification of 1H-indole-2-carboxylic acid to yield ethyl 1H-indole-2-carboxylate. This intermediate subsequently undergoes regioselective nitration at the 3-position. The resulting nitro-indole ester is then converted to the corresponding carbohydrazide via hydrazinolysis. The final step involves the reduction of the nitro group to afford the target this compound. This protocol includes detailed methodologies, reagent specifications, and safety precautions.

Introduction

Indole-based compounds are a prominent class of heterocycles that form the core structure of numerous biologically active molecules and approved pharmaceuticals. The unique electronic properties of the indole nucleus make it a privileged scaffold in drug design. Modifications at various positions of the indole ring can lead to a diverse array of pharmacological activities. This compound is a functionalized indole derivative that presents multiple points for further chemical elaboration, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a four-step reaction sequence as depicted in the workflow diagram below.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Reduction A 1H-Indole-2-carboxylic acid B Ethyl 1H-indole-2-carboxylate A->B SOCl2, Ethanol C Ethyl 3-nitro-1H-indole-2-carboxylate B->C (CF3CO)2O, (CH3)4NNO3 D 3-Nitro-1H-indole-2-carbohydrazide C->D N2H4·H2O, Ethanol E This compound D->E SnCl2·2H2O, HCl, Ethanol

Caption: Four-step synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
1H-Indole-2-carboxylic acidSigma-Aldrich≥98%
Thionyl chloride (SOCl₂)Sigma-Aldrich≥99%
Ethanol (absolute)Merck≥99.8%
Trifluoroacetic anhydride ((CF₃CO)₂O)Sigma-Aldrich≥99%
Tetramethylammonium nitrateSigma-Aldrich≥98%
AcetonitrileMerckHPLC grade
Hydrazine hydrate (N₂H₄·H₂O)Sigma-Aldrich98%
Stannous chloride dihydrate (SnCl₂·2H₂O)Sigma-Aldrich≥98%
Hydrochloric acid (concentrated)Merck37%
Ethyl acetateMerck≥99.5%
HexanesMerck≥98.5%
Sodium bicarbonateSigma-Aldrich≥99.5%
Anhydrous sodium sulfateSigma-Aldrich≥99%
Silica gel (for column chromatography)Merck60 Å, 230-400 mesh
Step 1: Synthesis of Ethyl 1H-indole-2-carboxylate
  • To a stirred suspension of 1H-indole-2-carboxylic acid (10.0 g, 62.1 mmol) in absolute ethanol (100 mL) at 0 °C, add thionyl chloride (10.9 mL, 149 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield ethyl 1H-indole-2-carboxylate as a white solid.[1]

ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Ethyl 1H-indole-2-carboxylateC₁₁H₁₁NO₂189.21122-125White solid
Step 2: Nitration of Ethyl 1H-indole-2-carboxylate
  • In a reaction tube, dissolve ethyl 1H-indole-2-carboxylate (5.0 g, 26.4 mmol) and tetramethylammonium nitrate (3.96 g, 29.0 mmol) in acetonitrile (25 mL).

  • Cool the reaction system to 0–5 °C.

  • Slowly add a solution of trifluoroacetic anhydride (8.8 g, 42.2 mmol) in acetonitrile (25 mL) to the cooled mixture.

  • Maintain the reaction at 0–5 °C for 4 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the addition of a saturated sodium carbonate solution until the pH is neutral.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford ethyl 3-nitro-1H-indole-2-carboxylate.[2]

ProductMolecular FormulaMolecular Weight ( g/mol )
Ethyl 3-nitro-1H-indole-2-carboxylateC₁₁H₁₀N₂O₄234.21
Step 3: Hydrazinolysis of Ethyl 3-nitro-1H-indole-2-carboxylate
  • To a solution of ethyl 3-nitro-1H-indole-2-carboxylate (4.0 g, 17.1 mmol) in ethanol (50 mL), add hydrazine hydrate (8.5 mL, 171 mmol).[3]

  • Heat the reaction mixture at reflux for 6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (100 mL) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitro-1H-indole-2-carbohydrazide.

ProductMolecular FormulaMolecular Weight ( g/mol )
3-Nitro-1H-indole-2-carbohydrazideC₉H₈N₄O₃220.19
Step 4: Reduction of 3-Nitro-1H-indole-2-carbohydrazide
  • To a solution of 3-nitro-1H-indole-2-carbohydrazide (3.0 g, 13.6 mmol) in ethanol (60 mL) in a round-bottom flask, add stannous chloride dihydrate (15.4 g, 68.0 mmol).

  • Add concentrated hydrochloric acid (15 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring for 2-3 hours, monitoring by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the mixture with a saturated sodium bicarbonate solution until the pH is > 8. A precipitate of tin salts will form.

  • Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield this compound.

ProductMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compoundC₉H₁₀N₄O190.20110963-29-6Off-white to pale yellow solid

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance. Handle with extreme care and avoid inhalation of vapors.

  • Nitrating Agents: Nitrating agents are strong oxidizers and can be explosive. Handle with caution and avoid contact with combustible materials.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[5] It is also flammable.[6][7] Avoid inhalation, ingestion, and skin contact.[8] Use in a closed system if possible.

  • Stannous Chloride and Hydrochloric Acid: These reagents are corrosive. Handle with appropriate care to avoid skin and eye contact.

Potential Signaling Pathway Interactions

While the direct signaling pathway interactions of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds known to interact with various biological targets. For instance, substituted indole-2-carbohydrazides have been investigated as potential inhibitors of tubulin polymerization, a key process in cell division, making them of interest in cancer research.[9] The 3-aminoindole scaffold is also a key component of various biologically active molecules. Further research is required to elucidate the specific signaling pathways modulated by this compound.

SignalingPathway This compound This compound Potential Biological Targets Potential Biological Targets This compound->Potential Biological Targets Tubulin Tubulin Potential Biological Targets->Tubulin Other Kinases Other Kinases Potential Biological Targets->Other Kinases Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Cellular Processes Cellular Processes Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Hypothetical signaling pathway interactions.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of this compound. By following the outlined steps and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for further investigation in drug discovery and development programs. The presented workflow and data tables offer a clear guide for the synthesis and characterization of this compound. Further studies are warranted to explore its full potential as a pharmacologically active agent.

References

Application Notes and Protocols for Tubulin Polymerization Assay Using 3-Amino-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic instability, characterized by phases of polymerization and depolymerization, is a key target for the development of anticancer agents.[3] Compounds that interfere with tubulin dynamics can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis.[1] The indole nucleus is a prominent scaffold in the design of tubulin polymerization inhibitors, with many derivatives showing potent antimitotic activity.[4][5][6] 3-Amino-1H-indole-2-carbohydrazide is an indole derivative with potential as a tubulin polymerization inhibitor. This document provides detailed application notes and protocols for evaluating the effect of this compound on tubulin polymerization.

While direct studies on this compound in tubulin polymerization assays are not extensively documented in publicly available literature, this protocol is based on established methods for characterizing similar indole-based compounds and other small molecule tubulin inhibitors.[4][6] It is intended to serve as a comprehensive guide for researchers to investigate the potential of this compound as a microtubule-targeting agent.

Principle of the Assay

The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules. This process can be measured by the increase in light scattering (turbidity) at 340 nm as tubulin monomers polymerize into microtubules.[7][8] The typical polymerization curve exhibits three phases: a nucleation (lag) phase, a growth (elongation) phase, and a steady-state (equilibrium) phase.[7] The effect of a test compound like this compound can be quantified by observing changes in the rate and extent of polymerization.

Data Presentation

The inhibitory effect of this compound on tubulin polymerization can be quantified and summarized. The following table presents hypothetical data for illustrative purposes, as would be generated from a typical tubulin polymerization assay.

CompoundConcentration (µM)Vmax (mOD/min)% Inhibition of PolymerizationIC50 (µM)
Vehicle (DMSO)-10.50-
Paclitaxel (Enhancer)1015.2--
Nocodazole (Inhibitor)102.1801.5
This compound18.420
55.8456.2
103.270
251.586

Table 1: Hypothetical Data on the Effect of this compound on Tubulin Polymerization. Vmax represents the maximum rate of polymerization. % Inhibition is calculated relative to the vehicle control. IC50 is the concentration of the compound that inhibits 50% of tubulin polymerization.

Experimental Protocols

This section provides a detailed protocol for an in vitro tubulin polymerization assay using a turbidity-based method in a 96-well plate format.

Materials and Reagents
  • Lyophilized tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[8]

  • Glycerol

  • This compound (test compound)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive control for polymerization inhibition)[9]

  • DMSO (vehicle control)

  • 96-well microplate, clear, flat-bottom

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Preparation of Reagents
  • Tubulin Stock Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

  • GTP Stock Solution (100 mM): Dissolve GTP in General Tubulin Buffer to a final concentration of 100 mM. Aliquot and store at -80°C.

  • Compound Stock Solutions (10 mM): Dissolve this compound, Paclitaxel, and Nocodazole in DMSO to a final concentration of 10 mM.

  • Assay Buffer: General Tubulin Buffer supplemented with 10% glycerol.

  • Tubulin Polymerization Mix (on ice): Prepare a mix containing tubulin at a final concentration of 3 mg/mL and GTP at a final concentration of 1 mM in cold Assay Buffer.[10][11]

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (Paclitaxel, Nocodazole) in Assay Buffer at 10x the final desired concentration. The final DMSO concentration should be kept below 1% to minimize effects on polymerization.[3]

  • Plate Setup: Add 10 µL of the 10x compound dilutions or vehicle control (Assay Buffer with DMSO) to the appropriate wells of a 96-well plate.[8]

  • Initiation of Polymerization: Pre-warm the microplate reader to 37°C.[8] To initiate the polymerization reaction, add 90 µL of the cold Tubulin Polymerization Mix to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader.[3] Measure the absorbance at 340 nm every minute for 60 to 90 minutes.[3][11]

Data Analysis
  • Plotting the Data: Plot the absorbance at 340 nm against time for each concentration of the test compound and controls.

  • Determining Vmax: The maximum rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve during the elongation phase.

  • Calculating % Inhibition: The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Vmax of test compound / Vmax of vehicle control)] x 100

  • Determining IC50: The IC50 value (the concentration of the compound that causes 50% inhibition of tubulin polymerization) can be determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Tubulin, GTP, Buffers) compounds Prepare Compound Dilutions (10x Stocks) plate_setup Add Compounds to 96-well Plate compounds->plate_setup Transfer to Plate initiation Add Tubulin Mix to Initiate Polymerization plate_setup->initiation incubation Incubate at 37°C in Plate Reader initiation->incubation data_acq Measure Absorbance at 340 nm (Kinetic Read) incubation->data_acq plotting Plot Absorbance vs. Time data_acq->plotting calc Calculate Vmax, % Inhibition, IC50 plotting->calc G cluster_tubulin Tubulin Dynamics dimer α/β-Tubulin Heterodimer protofilament Protofilament dimer->protofilament Polymerization dimer->protofilament Inhibition microtubule Microtubule protofilament->microtubule Assembly microtubule->dimer Depolymerization inhibitor This compound (Putative Inhibitor) inhibitor->dimer Binds to β-tubulin (e.g., Colchicine Site)

References

Application Notes and Protocols for the Derivatization of Indole-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Indole-2-carbohydrazide is a key intermediate, serving as a versatile building block for the synthesis of a diverse library of derivatives. These derivatives, particularly hydrazones, have demonstrated significant potential as anticancer, anti-angiogenic, α-glucosidase inhibitors, and antiplatelet agents.[3][4][5][6] The derivatization process typically involves the condensation of the hydrazide moiety with various aldehydes or ketones to form N-acylhydrazones, which can be further modified or cyclized to generate other heterocyclic systems like oxadiazoles.[7][8] This document provides detailed experimental procedures for the synthesis and derivatization of indole-2-carbohydrazide, summarizes key quantitative data, and visualizes the experimental workflow and a relevant biological signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: 1H-indole-2-carbohydrazide

This protocol describes the synthesis of the core intermediate, 1H-indole-2-carbohydrazide, from its corresponding ethyl ester. This is a foundational step for subsequent derivatization reactions.

Reaction Scheme:

  • Ethyl 1H-indole-2-carboxylate + Hydrazine Hydrate → 1H-indole-2-carbohydrazide

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Hydrazine monohydrate (99%)

  • Ethanol (EtOH)

  • Distilled water

  • Ice

Procedure:

  • Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine monohydrate (approximately 15 equivalents) to the solution.[1]

  • Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-17 hours.[1][6]

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into an ice/water mixture to precipitate the product.[6]

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any residual hydrazine.

  • Dry the purified solid, 1H-indole-2-carbohydrazide, under vacuum. The product is typically obtained in excellent yield.[6]

Protocol 2: General Procedure for the Derivatization of 1H-indole-2-carbohydrazide (N-Acylhydrazone Formation)

This protocol outlines the synthesis of indole-2-carbohydrazide derivatives (specifically N-acylhydrazones) through condensation with various aromatic aldehydes.

Reaction Scheme:

  • 1H-indole-2-carbohydrazide + Substituted Aromatic Aldehyde → N'-(substituted-benzylidene)-1H-indole-2-carbohydrazide

Materials:

  • 1H-indole-2-carbohydrazide

  • Substituted aromatic aldehyde (e.g., 3-fluorobenzaldehyde, 3-hydroxybenzaldehyde) (1 equivalent)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount, 3-5 drops)[1]

  • Distilled water

  • Ice

Procedure:

  • Suspend 1H-indole-2-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the suspension.

  • Add a few drops (3-5) of glacial acetic acid to the mixture to catalyze the reaction.[1]

  • Heat the reaction mixture to reflux (approximately 80°C) with stirring for the required time (typically 2-17 hours).[1][6]

  • Monitor the reaction for completion using TLC.

  • Upon completion, pour the reaction mixture into an ice/water mixture to induce precipitation.[6]

  • Filter the precipitate using vacuum filtration.

  • Wash the collected solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-substituted-1H-indole-2-carbohydrazide derivative.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Synthesis of 1H-indole-2-carbohydrazide
Starting MaterialReagentsSolventReaction Time (h)Typical Yield (%)
Ethyl 1H-indole-2-carboxylateHydrazine MonohydrateEthanol2 - 17~70 - 95
Table 2: Spectroscopic Data for Representative Indole-2-carbohydrazide Derivatives

This table presents data for two example derivatives synthesized using Protocol 2.[6]

Derivative NameAldehyde UsedYield (%)m.p. (°C)Key ¹H NMR Signals (δ ppm, DMSO-d₆)Key IR Signals (cm⁻¹)
N'-(3-fluorobenzylidene)-1H-indole-2-carbohydrazide3-Fluorobenzaldehyde88171-17312.02 (s, 1H, CONH), 11.84 (s, 1H, Indole NH), 8.47 (s, 1H, N=CH), 7.08-7.70 (m, aromatic H)3448, 3313 (N-H), 1629 (C=O), 1597 (C=N)
N'-(3-hydroxybenzylidene)-1H-indole-2-carbohydrazide3-Hydroxybenzaldehyde89278-28112.05 (s, 1H, CONH), 11.84 (bs, 2H, Indole NH, OH), 8.44 (s, 1H, N=CH), 7.08-7.82 (m, aromatic H)3412 (O-H), 3227, 3185 (N-H), 1624 (C=O), 1599 (C=N)
Table 3: Biological Activity of Selected Indole-2-carbohydrazide Derivatives

This table summarizes the in vitro biological activity of some derivatives, highlighting their therapeutic potential.

Compound IDTarget/AssayCell Line(s)Activity MetricResultReference
24f Antiproliferative / Anti-angiogenicHCT116, SW480GI₅₀8.1 µM, 7.9 µM[3],[4]
6i Antiproliferative / Tubulin InhibitorCOLO 205, SK-MEL-5LC₅₀71 nM, 75 nM[1]
11d α-Glucosidase InhibitionN/AIC₅₀6.31 µM (118.8x more potent than acarbose)[5]
5e Antiproliferative / EGFR & CDK2 Dual InhibitorMCF-7GI₅₀0.95 µM[9]

Visualizations

Experimental Workflow Diagram

G cluster_0 Protocol 1: Synthesis of Starting Material cluster_1 Protocol 2: Derivatization (Hydrazone Formation) start_mat Ethyl 1H-indole-2-carboxylate reaction1 Reflux (80°C) 2-17h start_mat->reaction1 reagents1 Hydrazine Hydrate Ethanol reagents1->reaction1 workup1 Precipitation in Ice Water Filtration & Drying reaction1->workup1 product1 1H-indole-2-carbohydrazide workup1->product1 reaction2 Reflux (80°C) 2-17h product1->reaction2 Starting Material aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction2 reagents2 Ethanol Acetic Acid (cat.) reagents2->reaction2 workup2 Precipitation in Ice Water Filtration & Recrystallization reaction2->workup2 final_product Indole-2-carbohydrazide Derivative workup2->final_product

Caption: Workflow for the synthesis and derivatization of indole-2-carbohydrazide.

Signaling Pathway Diagram

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->P1 Phosphorylation P2 Cell Proliferation Migration Angiogenesis P1->P2 Inhibitor Indole-2-carbohydrazide Derivative (e.g., 24f) Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by an indole derivative.[3][4]

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 3-Amino-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1H-indole-2-carbohydrazide and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities.[1][2][3] Evaluation of the cytotoxic effects of these compounds on various cell lines is a critical first step in the drug discovery process. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. The methodologies described herein are intended for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

Assessment of Cell Viability and Proliferation

A fundamental aspect of cytotoxicity testing is to determine the compound's effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2, A549, HCT116)[4][5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[4]

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.[4]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

The results of the MTT assay can be summarized in a table to show the dose-dependent effect of the compound on different cell lines.

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
HeLa 0 (Vehicle)100 ± 4.5rowspan="6">Calculated
185 ± 5.2
1052 ± 3.8
2521 ± 2.1
508 ± 1.5
1002 ± 0.8
MCF-7 0 (Vehicle)100 ± 3.9rowspan="6">Calculated
192 ± 4.1
1065 ± 3.3
2535 ± 2.9
5015 ± 2.0
1005 ± 1.1

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 add_compound Add Compound to Cells incubate1->add_compound prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Read Absorbance dissolve->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow for the MTT cell viability assay.

Analysis of Cell Cycle Distribution

To understand the mechanism of cytotoxicity, it is important to investigate whether the compound affects cell cycle progression. Flow cytometry analysis using propidium iodide (PI) staining is a standard method for this purpose.

2.1. Cell Cycle Analysis Protocol

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.[4]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[4]

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.[4]

  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be presented in a table.

Treatment% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle Control 65 ± 3.125 ± 2.510 ± 1.8
0.5x IC₅₀ 68 ± 2.922 ± 2.110 ± 1.5
1x IC₅₀ 55 ± 3.515 ± 1.930 ± 2.8
2x IC₅₀ 40 ± 4.210 ± 1.650 ± 3.9

Logical Workflow for Cell Cycle Analysis:

Cell_Cycle_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_cells Treat with Compound seed_cells->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide fix_cells->stain_cells analyze_cells Analyze by Flow Cytometry stain_cells->analyze_cells end End analyze_cells->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Investigation of Apoptosis Induction

Many cytotoxic compounds induce cell death through apoptosis. Annexin V/PI staining followed by flow cytometry is a common method to detect and quantify apoptosis.

3.1. Annexin V/PI Apoptosis Assay Protocol

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at different concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) can be tabulated.

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control 95 ± 2.52 ± 0.81.5 ± 0.51.5 ± 0.6
1x IC₅₀ 60 ± 4.125 ± 3.210 ± 2.15 ± 1.2
2x IC₅₀ 30 ± 3.845 ± 4.520 ± 2.95 ± 1.5

Hypothetical Signaling Pathway for Apoptosis Induction:

Based on the mechanisms of similar indole derivatives, this compound might induce apoptosis through the intrinsic pathway.[8][9]

Apoptosis_Pathway compound 3-Amino-1H-indole- 2-carbohydrazide ros ROS Generation compound->ros mito Mitochondrial Stress ros->mito bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) mito->bcl2 cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Troubleshooting and Considerations

  • Compound Solubility: Indole compounds can have poor aqueous solubility. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.[7]

  • Assay Interference: Some indole compounds can interfere with assays that rely on redox reactions, such as the MTT assay. It is advisable to include a cell-free control to check for direct reduction of the assay reagent by the compound.[7]

  • Autofluorescence: If using fluorescence-based assays, check for the intrinsic fluorescence of the compound by measuring its fluorescence in a cell-free system at the assay's excitation and emission wavelengths.[7]

These protocols and guidelines provide a framework for the systematic evaluation of the cytotoxicity of this compound. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used.

References

Application Note and Protocol: Purification of 3-Amino-1H-indole-2-carbohydrazide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-1H-indole-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in numerous biologically active molecules. As with many synthetic compounds, achieving high purity is essential for accurate biological evaluation and further chemical derivatization. Column chromatography is a fundamental and highly effective purification technique for compounds of this nature. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the separation of substituted indoles and related hydrazide derivatives.

Data Presentation: Chromatographic Conditions

The following table summarizes typical column chromatography conditions that can be employed for the purification of this compound and structurally related compounds. These parameters can serve as a starting point for method development and optimization.

ParameterRecommended ConditionsTypical Range/OptionsNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica Gel (70-230 mesh), Alumina (neutral or basic)Silica gel is the most common stationary phase for indole derivatives.
Mobile Phase Ethyl Acetate / Hexane (Gradient)Dichloromethane/Methanol, Chloroform/Methanol, Petroleum Ether/Ethyl AcetateThe polarity of the mobile phase should be adjusted based on the polarity of the crude mixture.
Gradient Elution Start with 10% Ethyl Acetate in Hexane, gradually increase to 50% Ethyl AcetateIsocratic or step-gradient elution can also be used.A gradient is often preferred for complex mixtures to ensure good separation of impurities.
Sample Loading Dry loading or wet loading in a minimal amount of mobile phase or a stronger solvent like DCM.-Dry loading is recommended for samples that are not readily soluble in the initial mobile phase.
Column Dimensions 2-5 cm diameter, 30-50 cm lengthDependent on the amount of crude material to be purified.A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Flow Rate 10-20 mL/minAdjusted to achieve optimal separation.A slower flow rate generally results in better resolution.
Detection UV visualization at 254 nmTLC staining reagents (e.g., ninhydrin for the amino group, potassium permanganate)The indole ring is UV active.

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using normal-phase column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl Acetate (EtOAc), analytical grade

  • Hexane, analytical grade

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

  • Cotton or glass wool

Procedure:

  • Preparation of the Slurry:

    • In a beaker, add silica gel to the initial mobile phase (e.g., 10% EtOAc in Hexane).

    • Stir gently to create a homogenous slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Packing the Column:

    • Ensure the chromatography column is clean, dry, and clamped vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the cotton plug.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle and let the excess solvent drain until the solvent level reaches the top of the silica bed. Crucially, do not let the column run dry at any stage.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin the elution with a low polarity mobile phase (e.g., 10% EtOAc in Hexane).

    • Collect fractions in test tubes or a fraction collector.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:

      • 10% EtOAc in Hexane (2 column volumes)

      • 20% EtOAc in Hexane (3 column volumes)

      • 30% EtOAc in Hexane (3 column volumes)

      • 40% EtOAc in Hexane (3 column volumes)

      • 50% EtOAc in Hexane (until the desired compound has eluted)

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 30-50% EtOAc in Hexane).

    • Visualize the spots under a UV lamp at 254 nm. The indole moiety is UV-active.

    • If necessary, use a staining reagent like ninhydrin to visualize the amino group.

    • Combine the fractions that contain the pure product.

  • Isolation of the Purified Compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm its purity and identity.

Visualizations

G cluster_prep 1. Preparation Phase cluster_purification 2. Purification Phase cluster_analysis 3. Analysis & Isolation Phase prep Preparation slurry Prepare Silica Gel Slurry column_pack Pack Column slurry->column_pack sample_prep Sample Preparation (Dry or Wet Loading) column_pack->sample_prep sample_load Load Sample onto Column sample_prep->sample_load purification Purification elution Elute with Gradient (EtOAc/Hexane) sample_load->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis analysis Analysis & Isolation combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Evaporate Solvent combine_fractions->evaporation final_product Purified Product evaporation->final_product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the NMR Characterization of 3-Amino-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-1H-indole-2-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its indole scaffold, which is a common motif in biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation and purity assessment of such compounds. These application notes provide a detailed protocol for the NMR characterization of this compound, including predicted NMR data and experimental procedures.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
NH (Indole)~11.0-12.0br s1H-
NH (Hydrazide)~8.5-9.5br s1H-
H-4~7.4-7.6d1H~8.0
H-7~7.2-7.4d1H~8.0
H-5~6.9-7.1t1H~7.5
H-6~6.8-7.0t1H~7.5
NH₂ (Amino)~4.5-5.5br s2H-
NH₂ (Hydrazide)~4.0-5.0br s2H-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~160-165
C-7a~135-138
C-3a~125-128
C-5~120-123
C-6~118-121
C-4~110-113
C-7~110-112
C-3~130-135
C-2~140-145

Note: Predictions are based on data from analogous indole structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocols

A generalized yet detailed methodology for the NMR characterization of this compound is provided below.

Protocol 1: NMR Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆) of high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipettes

  • Glass wool

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is often a suitable solvent for indole derivatives, capable of dissolving the compound and avoiding the exchange of labile protons (NH, NH₂).

  • Ensuring Complete Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid degradation.

  • Filtering the Sample: Place a small, tight plug of glass wool into a Pasteur pipette.

  • Transferring to NMR Tube: Using the filter-tipped pipette, transfer the solution to the 5 mm NMR tube, ensuring no solid particles are transferred. The final sample height in the tube should be approximately 4-5 cm.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[2]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically 0-16 ppm, centered around 8 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically by the instrument.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): Typically 0-200 ppm.

  • Temperature: 298 K (25 °C).

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.[2]

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.[2]

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]

  • Integration and Peak Picking: For ¹H NMR, integrate all signals to determine the relative number of protons. For both ¹H and ¹³C spectra, pick all relevant peaks.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR assignment.

Caption: Structure of this compound.

Experimental Workflow

The logical flow of the NMR characterization process is depicted in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Compound dissolve Dissolve in DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Fourier Transform, Phase & Baseline Correction h1_nmr->process c13_nmr->process reference Reference Spectra process->reference analyze Integrate & Assign Signals reference->analyze report Summarize Data in Tables analyze->report

Caption: NMR Characterization Workflow.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Indole-2-Carbohydrazide Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carbohydrazide and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Mass spectrometry is an indispensable analytical technique for the unambiguous structural confirmation, characterization, and quantification of these synthesized compounds. This document provides detailed application notes and protocols for the mass spectrometry analysis of indole-2-carbohydrazide products, intended to guide researchers in this field.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the preferred method for analyzing these derivatives. It offers high sensitivity and mass accuracy, enabling the determination of elemental compositions and the elucidation of complex structures through fragmentation analysis (MS/MS).

Data Presentation: Quantitative Analysis of Indole-2-Carbohydrazide Derivatives

The following tables summarize key quantitative data for representative indole-2-carbohydrazide derivatives from various studies, including their mass spectrometric characterization and biological activities.

Table 1: Mass Spectrometric Data for Selected Indole-2-Carbohydrazide Derivatives

Compound IDChemical NameMolecular FormulaCalculated m/z ([M-H]⁺)Observed m/z ([M-H]⁺)Mass Spectrometry MethodReference
4b N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazideC₁₇H₁₆ClN₃O₂328.0853327.8ESI-MS[1]
4d N-Benzyl-5-methoxy-1H-indole-2-carbohydrazideC₁₇H₁₇N₃O₂294.1294293.9ESI-MS[2]
Indole IndoleC₈H₇N118.0651118.1APCI-MS[3][4]
Indole-d7 Indole-d7 (Internal Standard)C₈D₇N125.1077124.15APCI-MS[3][4]

Table 2: Anticancer Activity of Selected Indole-2-Carbohydrazide Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Biological TargetReference
24f HCT116GI₅₀8.1VEGFR-2[5]
24f SW480GI₅₀7.9VEGFR-2[5]
6i COLO 205LC₅₀0.071Tubulin[6]
6i SK-MEL-5LC₅₀0.075Tubulin[6]
6j MDA-MB-231--Tubulin[6]
5a NCI-60 PanelGI₅₀< 0.4Tubulin[7]
6b NCI-60 PanelGI₅₀< 0.4Tubulin[7]
6f MCF-7CytotoxicitynM levelTubulin[7]
6g MCF-7CytotoxicitynM levelTubulin[7]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines a general procedure for preparing synthesized indole-2-carbohydrazide products for LC-MS analysis.

Materials:

  • Indole-2-carbohydrazide derivative sample

  • LC-MS grade methanol, acetonitrile, and water

  • LC-MS grade formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the indole-2-carbohydrazide derivative and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL. The optimal concentration may need to be determined empirically.

  • Filtration: For solutions with any visible particulates, filter the final working solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • Blank Preparation: Prepare a blank sample containing only the final dilution solvent to be run before and after the sample set to check for carryover.

Protocol 2: LC-MS/MS Method for Quantitative Analysis

This protocol provides a general LC-MS/MS method for the separation and detection of indole-2-carbohydrazide derivatives. Method optimization for specific compounds is recommended.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., Synergi Fusion C18, 4 µm, 250 x 2.0 mm) is a common choice.[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B. For example:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25-40 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for indole derivatives due to the presence of basic nitrogen atoms.

  • Scan Mode:

    • Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]⁺).

    • Tandem MS (MS/MS or Product Ion Scan): To generate fragmentation patterns for structural elucidation. Select the precursor ion of interest (the [M+H]⁺ ion) and apply collision-induced dissociation (CID).

  • Key MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: ~3.0-4.5 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Gas Flow and Temperature: Instrument-dependent

    • Collision Energy (for MS/MS): Ramped or set at specific voltages (e.g., 10-40 eV) to achieve optimal fragmentation.

Mandatory Visualizations

Signaling Pathway Diagram

Many indole-2-carbohydrazide derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Indole_derivative Indole-2-carbohydrazide Derivative Indole_derivative->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Migration Cell Migration ERK->Migration Tubulin_Inhibition_Pathway Tubulin_dimers α/β-Tubulin Heterodimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubules Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Indole_derivative Indole-2-carbohydrazide Derivative Indole_derivative->Polymerization Inhibits Polymerization->Microtubules Mitotic_spindle Mitotic Spindle Formation Failure Disruption->Mitotic_spindle Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Mitotic_spindle->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Anticancer_Screening_Workflow Synthesis Synthesis of Indole-2-Carbohydrazide Derivatives MS_Char Structural Characterization (LC-MS, NMR, HRMS) Synthesis->MS_Char In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) MS_Char->In_Vitro_Screening Lead_Ident Lead Compound Identification In_Vitro_Screening->Lead_Ident Mechanism_Study Mechanism of Action Studies Lead_Ident->Mechanism_Study Potent Compounds In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Ident->In_Vivo_Studies Promising Leads Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis Target_Validation Molecular Target Validation (Western Blot for VEGFR-2, Tubulin) Mechanism_Study->Target_Validation PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Studies->PK_PD_Studies Preclinical_Dev Preclinical Development PK_PD_Studies->Preclinical_Dev MS_Data_Interpretation Acquire_Data Acquire High-Resolution Mass Spectrum (Full Scan) Identify_M_ion Identify Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺) Acquire_Data->Identify_M_ion Compare_Mass Compare Observed m/z with Calculated Exact Mass Identify_M_ion->Compare_Mass Mass_Accuracy Mass Accuracy < 5 ppm? Compare_Mass->Mass_Accuracy Elemental_Comp Confirm Elemental Composition Mass_Accuracy->Elemental_Comp Yes Re_evaluate Re-evaluate Data/ Synthesis Mass_Accuracy->Re_evaluate No Acquire_MSMS Acquire MS/MS Spectrum of Molecular Ion Elemental_Comp->Acquire_MSMS Analyze_Fragments Analyze Fragmentation Pattern Acquire_MSMS->Analyze_Fragments Propose_Structure Propose Fragment Structures Consistent with Parent Molecule Analyze_Fragments->Propose_Structure Confirm_Structure Structural Confirmation Propose_Structure->Confirm_Structure

References

Application of 3-Amino-1H-indole-2-carbohydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-indole-2-carbohydrazide is a heterocyclic compound featuring an indole scaffold, a functionalities known for its versatile roles in medicinal chemistry. The indole core is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities. The presence of the amino group at the 3-position and a carbohydrazide moiety at the 2-position offers unique opportunities for chemical modification and interaction with biological targets. While direct research on this compound is limited, its structural motifs suggest significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

This document provides detailed application notes and protocols based on the extrapolated potential of this compound, drawing from studies on structurally related indole-2-carbohydrazide and 3-aminoindole derivatives.

Synthetic Protocol

The synthesis of this compound can be envisioned as a three-step process starting from a suitable indole-2-carboxylic acid derivative.

G cluster_synthesis Synthetic Workflow start Indole-2-carboxylic acid precursor step1 Step 1: Nitration at C3 start->step1 e.g., HNO3/H2SO4 step2 Step 2: Reduction of Nitro Group step1->step2 e.g., SnCl2/HCl or Na2S2O4 step3 Step 3: Hydrazinolysis step2->step3 NH2NH2·H2O product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Nitro-1H-indole-2-carboxylic acid

  • To a stirred solution of 1H-indole-2-carboxylic acid (1 equivalent) in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid (1.1 equivalents) in concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-nitro-1H-indole-2-carboxylic acid.

Step 2: Synthesis of 3-Amino-1H-indole-2-carboxylic acid

  • To a solution of 3-nitro-1H-indole-2-carboxylic acid (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents).[1]

  • Add concentrated hydrochloric acid to the mixture.[1]

  • Heat the reaction mixture to reflux (approximately 70-80°C) with stirring for 1.5-3 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-1H-indole-2-carboxylic acid.

    • Note: Due to the potential instability of 3-aminoindoles, it is often advisable to proceed to the next step without extensive purification or to use the product in situ.[1]

Step 3: Synthesis of this compound

  • Suspend 3-amino-1H-indole-2-carboxylic acid (1 equivalent) in absolute ethanol.

  • Add hydrazine monohydrate (10 equivalents) to the suspension.[2]

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and add cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford this compound.

Application Note 1: Anticancer Drug Discovery

Derivatives of the indole-2-carbohydrazide scaffold have demonstrated significant potential as anticancer agents through various mechanisms, including tubulin polymerization inhibition and anti-angiogenic effects.[3][4][5] The 3-amino group on the target compound provides a key handle for the synthesis of diverse libraries of derivatives for screening.

Potential Mechanisms of Action
  • Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by binding to the colchicine site of β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[3]

  • VEGFR-2 Kinase Inhibition: Some indole-2-carbohydrazide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby suppressing tumor growth and metastasis.[5]

G cluster_anticancer Potential Anticancer Mechanisms cluster_tubulin Tubulin Inhibition cluster_vegfr Anti-Angiogenesis compound 3-Amino-1H-indole- 2-carbohydrazide Derivatives tubulin β-Tubulin (Colchicine Site) compound->tubulin vegfr2 VEGFR-2 compound->vegfr2 microtubule Microtubule Destabilization tubulin->microtubule Inhibits Polymerization cell_cycle G2/M Arrest microtubule->cell_cycle apoptosis1 Apoptosis cell_cycle->apoptosis1 angiogenesis Angiogenesis vegfr2->angiogenesis Inhibition tumor Tumor Growth & Metastasis angiogenesis->tumor Suppression

Caption: Potential anticancer signaling pathways targeted by this compound derivatives.

Quantitative Data from Related Compounds

The following table summarizes the cytotoxic activities of some indole-2-carbohydrazide derivatives against various cancer cell lines.

Compound ClassCancer Cell LineActivity MetricValueReference
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazideCOLO 205 (Colon)LC5071 nM[4]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazideSK-MEL-5 (Melanoma)LC5075 nM[4]
Indole-2-carbohydrazide Derivative (24f)HCT116 (Colon)GI508.1 µM[5]
Indole-2-carbohydrazide Derivative (24f)SW480 (Colon)GI507.9 µM[5]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Application Note 2: Antimicrobial Drug Discovery

Indole derivatives are a well-established class of antimicrobial agents. The carbohydrazide moiety can also contribute to the antimicrobial profile. Therefore, this compound serves as a promising scaffold for the development of novel antibacterial and antifungal agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Application Note 3: Anti-inflammatory Drug Discovery

Certain indole derivatives have shown potent anti-inflammatory properties, suggesting that this compound could be a valuable starting point for the development of new anti-inflammatory drugs.[3]

Potential Mechanisms of Action
  • Inhibition of Pro-inflammatory Mediators: Indole derivatives have been reported to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects can be mediated through the modulation of key signaling pathways like NF-κB and MAPK.

Experimental Protocol: In Vitro Anti-inflammatory Activity (NO Inhibition Assay)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, an indicator of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is achievable through established chemical transformations. Based on the biological activities of related indole-2-carbohydrazide and 3-aminoindole derivatives, this compound and its future analogs hold significant potential for the development of novel therapeutics in oncology, infectious diseases, and inflammation. The provided protocols offer a starting point for researchers to synthesize and evaluate the biological activities of this intriguing molecule and its derivatives, paving the way for new discoveries in drug development.

References

Application Notes and Protocols for Developing α-Glucosidase Inhibitors from Indole-2-Carbohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Glucosidase, an enzyme located in the brush border of the small intestine, is a key player in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1] The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and consequently reduces postprandial hyperglycemia.[1][2] Therefore, α-glucosidase inhibitors are crucial in glycemic control.[1] The indole scaffold is a prominent heterocyclic structure found in many natural and synthetic bioactive compounds and has been identified as a promising pharmacophore for designing potent α-glucosidase inhibitors.[3][4][5] Specifically, derivatives of indole-2-carbohydrazide have emerged as a promising class of α-glucosidase inhibitors, with some compounds exhibiting significantly higher potency than the standard drug, acarbose.[3][6]

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of α-glucosidase inhibitors based on the indole-2-carbohydrazide scaffold.

Data Presentation

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives. The data clearly demonstrates that these compounds exhibit potent inhibitory activity, with IC50 values in the micromolar range, significantly lower than that of the standard drug, acarbose.

Compound IDStructureIC50 (µM)
11a Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide10.32 ± 0.04
11b 4-methylphenoxy derivative8.41 ± 0.03
11c 4-methoxyphenoxy derivative6.31 ± 0.03
11d 4-chlorophenoxy derivative12.58 ± 0.05
11e 4-bromophenoxy derivative15.21 ± 0.06
11f 4-fluorophenoxy derivative18.93 ± 0.07
11g 4-nitrophenoxy derivative25.17 ± 0.08
11h 3-methylphenoxy derivative14.82 ± 0.05
11i 2-methoxyphenoxy derivative20.11 ± 0.07
11j 2-methoxy-4-methylphenoxy derivative16.75 ± 0.06
11k 2-methoxy-4-chlorophenoxy derivative28.34 ± 0.09
11l 2-methoxy-4-bromophenoxy derivative32.67 ± 0.09
11m 2-methoxy-4-fluorophenoxy derivative39.81 ± 0.09
11n 2-methoxy-4-nitrophenoxy derivative49.89 ± 0.09
11o 2,4-dimethoxyphenoxy derivative11.76 ± 0.04
Acarbose Standard Drug750.0 ± 10.0

Data extracted from: Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors.[3]

Experimental Protocols

Protocol 1: Synthesis of 1H-indole-2-carbohydrazide

This protocol describes the synthesis of the core intermediate, 1H-indole-2-carbohydrazide, from methyl 1H-indole-2-carboxylate.

Materials:

  • Methyl 1H-indole-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve methyl 1H-indole-2-carboxylate (3 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (9 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Upon completion of the reaction (monitored by TLC), add water to the mixture.

  • A white precipitate of 1H-indole-2-carbohydrazide will form.

  • Separate the pure precipitate by filtration.

  • Wash the precipitate with cold water and dry under vacuum.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory potential of test compounds on α-glucosidase activity.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in phosphate buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in phosphate buffer)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control, dissolved in DMSO)

  • Sodium carbonate (Na2CO3) (1 M)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Plate Setup: In a 96-well microplate, add the following to the respective wells:

    • Blank (Ab): 60 µL of phosphate buffer.

    • Control (Ac): 50 µL of phosphate buffer and 10 µL of DMSO.

    • Test Sample (As): 50 µL of phosphate buffer and 10 µL of the test compound solution at various concentrations.

    • Positive Control: 50 µL of phosphate buffer and 10 µL of acarbose solution at various concentrations.

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the pNPG solution (5 mM) to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[1]

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[1][7]

  • Calculation: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Ac - As) / Ac] x 100

    Where:

    • Ac is the absorbance of the control.

    • As is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Visualizations

Signaling Pathway of α-Glucosidase Action and Inhibition

alpha_glucosidase_pathway Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Hydrolysis Monosaccharides Monosaccharides (Glucose) Absorption Glucose Absorption (into Bloodstream) Monosaccharides->Absorption AlphaGlucosidase->Monosaccharides Normoglycemia Reduced Hyperglycemia AlphaGlucosidase->Normoglycemia Inhibitor Indole-2-carbohydrazide Inhibitor Inhibitor->AlphaGlucosidase Inhibition Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Absorption->Normoglycemia experimental_workflow start Start: Design of Indole-2-carbohydrazide Derivatives synthesis Synthesis of 1H-indole-2-carbohydrazide (Protocol 1) start->synthesis derivatization Synthesis of Indole-2-carbohydrazide Derivatives synthesis->derivatization purification Purification and Characterization (NMR, MS, etc.) derivatization->purification screening In Vitro α-Glucosidase Inhibition Assay (Protocol 2) purification->screening data_analysis Data Analysis: Calculate % Inhibition and IC50 Values screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end Identification of Potent Inhibitors sar->end lead_optimization->derivatization Iterative Design

References

Synthesis of Novel Anti-Angiogenic Agents from 3-Amino-1H-indole-2-carbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential anti-angiogenic agents derived from 3-Amino-1H-indole-2-carbohydrazide. The focus is on the generation of indole-based Schiff bases and related derivatives, which have shown promise as inhibitors of angiogenesis, a critical process in tumor growth and metastasis. The methodologies outlined below are based on established synthetic routes and standardized anti-angiogenic assays.

Introduction

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor progression, providing essential nutrients and oxygen to growing cancerous tissues. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a key regulator of angiogenesis and a prime target for anti-cancer therapies. Indole derivatives have emerged as a promising class of compounds capable of inhibiting angiogenesis. This document specifically explores the synthetic route starting from this compound to generate novel compounds and details the protocols for assessing their anti-angiogenic efficacy. A notable derivative, referred to in literature as compound 24f, has been identified as an inhibitor of VEGFR-2 and its downstream signaling pathways, highlighting the potential of this chemical scaffold.[1]

Synthesis of N'-Substituted-3-amino-1H-indole-2-carbohydrazide Derivatives

The synthesis of anti-angiogenic agents from this compound can be achieved through a two-step process. The first step involves the formation of the carbohydrazide from the corresponding indole ester. The second step is the condensation of the carbohydrazide with various aromatic aldehydes to form Schiff bases.

Experimental Protocol: Synthesis

Step 1: Synthesis of this compound

A general procedure for the synthesis of indole-2-carbohydrazides involves the reaction of the corresponding ethyl or methyl ester with hydrazine hydrate.

  • To a solution of ethyl 3-amino-1H-indole-2-carboxylate (1 mmol) in ethanol (20 mL), add hydrazine hydrate (10 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Step 2: Synthesis of N'-(Substituted benzylidene)-3-amino-1H-indole-2-carbohydrazide (Schiff Bases)

The carbohydrazide intermediate is then reacted with a substituted aromatic aldehyde to yield the final Schiff base derivative.

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add the desired substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.

Synthesis_Workflow cluster_0 Synthesis of Carbohydrazide cluster_1 Schiff Base Formation A Ethyl 3-amino-1H-indole-2-carboxylate C This compound A->C Step 1 B Hydrazine Hydrate Ethanol, Reflux E N'-(Substituted benzylidene)- This compound (Schiff Base) C->E Step 2 D Substituted Aromatic Aldehyde Ethanol, Acetic Acid, Reflux

Synthetic route for N'-substituted-3-amino-1H-indole-2-carbohydrazide derivatives.

Anti-Angiogenic Activity Evaluation

The anti-angiogenic potential of the synthesized compounds is evaluated using a panel of in vitro and in vivo assays. These assays assess the ability of the compounds to inhibit key steps in the angiogenic process, such as endothelial cell proliferation, migration, and tube formation.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity against HUVECs

CompoundConcentration (µM)% Inhibition of HUVEC ProliferationIC₅₀ (µM)
Control 00-
Compound X 125.3 ± 2.110.5
548.7 ± 3.5
1075.1 ± 4.2
2092.4 ± 2.8
Sunitinib 130.1 ± 2.58.2
555.6 ± 3.9
1080.3 ± 4.5

Table 2: HUVEC Tube Formation Assay

CompoundConcentration (µM)Total Tube Length (% of Control)Number of Junctions (% of Control)
Control 0100100
Compound Y 178.2 ± 5.572.1 ± 6.3
545.1 ± 4.838.9 ± 5.1
1015.6 ± 3.112.5 ± 2.8
Suramin 1020.3 ± 3.918.4 ± 3.5

Table 3: Chick Chorioallantoic Membrane (CAM) Assay

CompoundDose (µ g/disk )% Inhibition of Neovascularization
Control 00
Compound Z 535.7 ± 4.1
1068.2 ± 5.9
2089.5 ± 3.7
Thalidomide 2075.4 ± 6.2
Experimental Protocols

1. HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium at a concentration of 2 x 10⁵ cells/mL.

  • Prepare serial dilutions of the test compounds in EGM-2 medium.

  • Add 100 µL of the HUVEC suspension to each well.

  • Immediately add 100 µL of the test compound dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualize tube formation using an inverted microscope and capture images.

  • Quantify the total tube length and the number of branch points using image analysis software.

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Incubate at 37°C A->B C Seed HUVECs onto Matrigel B->C D Add test compounds C->D E Incubate for 4-18 hours D->E F Visualize and capture images E->F G Quantify tube formation F->G

Workflow for the HUVEC tube formation assay.

2. Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.[2][3][4][5]

  • Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • Prepare sterile filter paper disks or gelatin sponges loaded with different concentrations of the test compound or vehicle control.

  • On day 7, carefully place the disks onto the CAM.

  • Reseal the window and continue incubation until day 10.

  • On day 10, open the window and observe the vasculature around the disk.

  • Capture images of the CAM and quantify the number and length of blood vessels in the treated area compared to the control.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Indole-2-carbohydrazide derivatives have been shown to exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway.[1] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. The synthesized compounds are hypothesized to bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its activation and subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Indole_Derivative Indole-2-carbohydrazide Derivative Indole_Derivative->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Survival) FAK->Angiogenesis Migration MEK MEK Raf->MEK Gene_Expression Gene Expression mTOR->Gene_Expression ERK ERK MEK->ERK ERK->Gene_Expression Gene_Expression->Angiogenesis Proliferation, Survival

Inhibition of the VEGFR-2 signaling pathway by indole-2-carbohydrazide derivatives.

Conclusion

The synthetic pathway starting from this compound provides a versatile platform for the generation of novel anti-angiogenic agents. The detailed protocols provided herein for synthesis and biological evaluation will aid researchers in the discovery and development of new indole-based therapeutics for the treatment of cancer and other angiogenesis-dependent diseases. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency and selectivity as VEGFR-2 inhibitors.

References

Application Note & Protocol: High-Throughput Screening of Indole-2-Carbohydrazide Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carbohydrazide and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] This chemical moiety has been identified in compounds exhibiting anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[4][5][6][7] The indole core is a privileged structure in medicinal chemistry, and its combination with the carbohydrazide linker provides a framework for generating diverse chemical libraries with the potential to interact with a wide range of biological targets.[2][4]

This application note provides a comprehensive guide to the experimental design for screening indole-2-carbohydrazide libraries. It includes detailed protocols for both biochemical and cell-based high-throughput screening (HTS) assays, guidelines for data analysis and presentation, and visual representations of experimental workflows and relevant signaling pathways.

Synthesis of Indole-2-Carbohydrazide Libraries

A common method for synthesizing indole-2-carbohydrazide derivatives involves the condensation of a substituted indole-2-carbohydrazide with various aldehydes or ketones.[3][4] The initial indole-2-carbohydrazide can be prepared from the corresponding indole-2-carboxylic acid ester by reaction with hydrazine hydrate.[4][5]

General Synthetic Scheme:

  • Esterification: Substituted indole-2-carboxylic acids are converted to their corresponding methyl or ethyl esters.

  • Hydrazinolysis: The indole-2-carboxylate is then reacted with hydrazine hydrate in a suitable solvent like ethanol to yield the indole-2-carbohydrazide intermediate.[4]

  • Condensation: The indole-2-carbohydrazide is subsequently reacted with a diverse panel of aldehydes or ketones in the presence of a catalytic amount of acid (e.g., acetic acid) to generate the final library of indole-2-carbohydrazide derivatives (Schiff bases).[4]

Experimental Design for Library Screening

A tiered approach is recommended for screening indole-2-carbohydrazide libraries, starting with primary high-throughput screening to identify initial hits, followed by secondary assays for confirmation and characterization, and culminating in lead optimization.

Primary Screening: High-Throughput Screening (HTS)

The choice of the primary HTS assay depends on the therapeutic area and the putative biological target. Both biochemical and cell-based assays are suitable for screening indole-2-carbohydrazide libraries.[8]

1. Biochemical Assays: Enzyme Inhibition

Hydrazide-containing compounds are known to be effective enzyme inhibitors.[1][2] Assays targeting specific enzymes such as kinases, proteases, or oxidoreductases are highly relevant. For example, indole derivatives have been identified as inhibitors of tubulin polymerization and monoamine oxidase (MAO).[1][4][9]

2. Cell-Based Assays

Cell-based assays offer the advantage of evaluating compound activity in a more physiologically relevant context.[10][11] These assays can measure various cellular processes, including proliferation, cytotoxicity, apoptosis, and specific signaling pathway modulation.[11][12][13]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay

Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics.[4][9] This protocol describes a biochemical assay to screen for inhibitors of tubulin polymerization.

Materials:

  • Tubulin protein (e.g., from bovine brain)

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Indole-2-carbohydrazide library compounds

  • Positive control (e.g., Combretastatin A-4 or Colchicine)[9]

  • Negative control (DMSO)

  • 384-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of tubulin in polymerization buffer.

  • Prepare serial dilutions of the indole-2-carbohydrazide library compounds and controls in polymerization buffer.

  • In a 384-well plate, add the library compounds, positive control, and negative control to respective wells.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a defined period (e.g., 60 minutes), taking readings every minute.

  • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Data Analysis:

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (ΔAbs_sample / ΔAbs_control)] * 100

Compounds showing significant inhibition are selected for further dose-response studies to determine their IC₅₀ values.

Protocol 2: Cell-Based Caspase-Glo® 3/7 Apoptosis Assay

Indole-2-carbohydrazides have been identified as potent inducers of apoptosis.[12][14] The Caspase-Glo® 3/7 assay is a luminescent assay that measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

Materials:

  • Human cancer cell line (e.g., T47D breast cancer cells, HCT116 colon cancer cells)[12][13]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics

  • Indole-2-carbohydrazide library compounds

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Seed the cells in a white-walled microplate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the indole-2-carbohydrazide library compounds, positive control, and negative control for a specified duration (e.g., 24 or 48 hours).

  • Equilibrate the plate and its contents to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Data Analysis:

The fold increase in caspase activity can be calculated by normalizing the luminescence signal of the treated cells to that of the vehicle control. Compounds inducing a significant increase in caspase activity are considered hits.

Data Presentation

Quantitative data from primary and secondary screening should be summarized in clearly structured tables for easy comparison and hit selection.

Table 1: Primary HTS Data Summary - Tubulin Polymerization Inhibition

Compound IDConcentration (µM)% Inhibition
Cmpd-0011085.2
Cmpd-0021012.5
Cmpd-0031092.1
.........
Positive Ctrl198.5
Negative Ctrl-0.0

Table 2: Secondary Assay Data - IC₅₀ and EC₅₀ Values

Compound IDTubulin IC₅₀ (µM)Caspase EC₅₀ (µM)
Cmpd-0011.20.8
Cmpd-0030.90.5
.........

Visualizations

Experimental Workflow

G cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization Lib_Prep Synthesis of Indole-2-Carbohydrazide Library QC Quality Control (Purity, Identity) Lib_Prep->QC HTS High-Throughput Screening (e.g., Enzyme Inhibition or Cell-Based Assay) QC->HTS Hit_ID Hit Identification (Based on pre-defined criteria) HTS->Hit_ID Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR ADMET In Vitro ADMET Profiling SAR->ADMET

Caption: General workflow for screening indole-2-carbohydrazide libraries.

Signaling Pathway: Tubulin Dynamics and Apoptosis Induction

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Cell_Cycle->Apoptosis Induction Indole_Compound Indole-2-Carbohydrazide Derivative Indole_Compound->Tubulin Inhibition

Caption: Inhibition of tubulin polymerization leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1H-indole-2-carbohydrazide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the hydrazinolysis of an ester precursor, such as ethyl 3-amino-1H-indole-2-carboxylate.

Q1: My reaction is complete, but I have a very low yield of the desired this compound. What are the potential causes?

A1: Low yields can be attributed to several factors, primarily related to the stability of the starting materials and products, as well as reaction conditions.

  • Instability of the Starting Material: The precursor, ethyl 3-amino-1H-indole-2-carboxylate, contains a 3-aminoindole moiety. Unprotected 3-aminoindoles are known to be sensitive to light and air, which can lead to oxidative dimerization and other decomposition reactions, reducing the amount of starting material available for the desired reaction.[1]

  • Side Reactions: The reaction between the starting ester and hydrazine hydrate may not be completely selective. Potential side reactions include the formation of various byproducts.

  • Product Precipitation: The product, this compound, may have poor solubility in the reaction solvent (e.g., ethanol) and could precipitate out of the solution, making the reaction appear complete while the actual conversion is low.[2]

  • Suboptimal Reaction Conditions: The temperature and reaction time are crucial. Insufficient heating may lead to an incomplete reaction, while excessive heat could promote the formation of degradation products.

Q2: My TLC analysis shows multiple spots in addition to my product. What could these side products be?

A2: The presence of multiple spots on your TLC plate indicates the formation of impurities. Based on the reactivity of the starting materials and intermediates, these could include:

  • Unreacted Starting Material: The most common impurity is the starting ethyl 3-amino-1H-indole-2-carboxylate.

  • Oxidative Dimerization Products: Due to the electron-rich nature of the 3-aminoindole core, oxidative dimerization can occur, leading to colored impurities.[1]

  • Cyclized Byproducts: In similar reactions involving indole derivatives and hydrazine, intramolecular cyclization can lead to the formation of fused heterocyclic systems, such as pyridazino[4,5-b]indoles.[3]

  • N-Acyl Hydrazine Adducts: It is possible for a second molecule of the starting ester to react with the newly formed hydrazide, leading to a diacylhydrazine derivative.

Q3: The color of my reaction mixture changed significantly, and my final product is colored. Is this normal?

A3: While some color change is expected, a significant darkening or the formation of a deeply colored product often indicates the presence of impurities. As mentioned, 3-aminoindoles are prone to air oxidation, which can lead to the formation of colored byproducts.[1] It is crucial to handle the starting material and the product under an inert atmosphere if possible and to protect them from light.

Q4: How can I improve the purity and yield of my this compound?

A4: To enhance the yield and purity, consider the following optimization strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 3-aminoindole moiety.

  • Solvent Choice: While ethanol is commonly used, exploring other solvents in which the product has a slightly higher solubility at the reaction temperature might improve the reaction rate and minimize premature precipitation.

  • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

  • Purification of Starting Material: Ensure the purity of the starting ethyl 3-amino-1H-indole-2-carboxylate. If it has been stored for a long time, consider purification by recrystallization or column chromatography before use.

  • Work-up Procedure: Upon completion of the reaction, cool the mixture promptly and isolate the product by filtration. Washing the crude product with a cold, non-polar solvent can help remove some impurities. Recrystallization from a suitable solvent system is often necessary for obtaining a high-purity product.

Summary of Potential Side Products and Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low Yield Instability of 3-aminoindole starting material, side reactions, suboptimal temperature.Use fresh starting material, run the reaction under an inert atmosphere, optimize reaction temperature and time.
Multiple Spots on TLC Unreacted starting material, oxidative dimerization, cyclization byproducts.Monitor reaction closely by TLC, purify the crude product by recrystallization or column chromatography.
Colored Product Oxidation of the 3-aminoindole ring system.[1]Handle starting material and product under an inert atmosphere and protect from light.
Product Insoluble Poor solubility of the carbohydrazide product in the reaction solvent.[2]Consider using a co-solvent to improve solubility or increase the reaction temperature slightly.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.

Materials:

  • Ethyl 3-amino-1H-indole-2-carboxylate

  • Hydrazine hydrate (98% or higher)

  • Ethanol (anhydrous)

Procedure:

  • To a solution of ethyl 3-amino-1H-indole-2-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (10-20 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will likely precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove excess hydrazine hydrate and other soluble impurities.

  • Dry the product under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Visualizations

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of this compound cause1 Instability of Starting Material (3-Aminoindole derivative) start->cause1 is caused by cause2 Formation of Side Products start->cause2 is caused by cause3 Suboptimal Reaction Conditions start->cause3 is caused by solution1 Use Fresh/Purified Starting Material Work under Inert Atmosphere cause1->solution1 is addressed by solution2 Optimize Reaction Temperature & Time Purify Crude Product cause2->solution2 is addressed by solution3 Systematic Optimization of Temperature, Time, and Solvent cause3->solution3 is addressed by

Caption: Troubleshooting logic for low yields in the synthesis.

Potential Reaction Pathways in this compound Synthesis

reaction_pathway start Ethyl 3-Amino-1H-indole-2-carboxylate + Hydrazine Hydrate product This compound (Desired Product) start->product Desired Reaction (Hydrazinolysis) side_product1 Unreacted Starting Material start->side_product1 Incomplete Reaction side_product2 Oxidative Dimerization Products start->side_product2 Oxidation side_product3 Cyclized Byproducts (e.g., Pyridazinoindoles) product->side_product3 Intramolecular Cyclization side_product4 Diacylhydrazine Adduct product->side_product4 Reaction with Starting Material

References

Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis of Aminoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yields in the Fischer indole synthesis of aminoindoles. This guide is designed to help you diagnose and resolve issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis of aminoindoles notoriously difficult, often resulting in low yields or complete reaction failure?

The synthesis of C3-substituted aminoindoles via the Fischer method is a known challenge.[1] The primary reason for low yields is a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1][2] Electron-donating groups, such as an amino group on the carbonyl component, can stabilize a cationic intermediate that favors this N-N bond cleavage, thereby preventing the critical[3][3]-sigmatropic rearrangement required for indole formation.[1][2]

Q2: My reaction is producing a significant amount of aniline or aniline derivatives as byproducts. What is causing this?

The formation of aniline byproducts is a direct consequence of the undesired heterolytic N-N bond cleavage of the ene-hydrazine intermediate.[1][2] This pathway becomes dominant when the iminylcarbocation formed upon cleavage is stabilized by electron-donating substituents, a common scenario in the synthesis of 3-aminoindoles.[2]

Q3: I am observing a complex mixture of products and significant tar formation. How can I minimize this?

Tar and polymeric byproduct formation are often a result of the strongly acidic and high-temperature conditions typically employed in the Fischer indole synthesis. To mitigate this, consider the following:

  • Milder Reaction Conditions: If possible, use a milder acid catalyst or run the reaction at a lower temperature.[4]

  • One-Pot Synthesis: To minimize the decomposition of unstable hydrazone intermediates, consider a one-pot procedure where the hydrazone is generated in situ and cyclized without isolation.[5][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes offer rapid heating and improved yields in shorter reaction times, potentially reducing the formation of degradation products.[7]

Q4: Can the choice of acid catalyst significantly impact the yield of my aminoindole synthesis?

Absolutely. The choice of acid catalyst is a critical parameter.[4][8] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be used.[9][10] For challenging substrates like those leading to aminoindoles, Lewis acids such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) may improve the efficiency of the cyclization compared to protic acids.[1] However, the optimal catalyst is often substrate-dependent and may require empirical screening.

Q5: How can I improve the purification of my polar aminoindole product?

The purification of polar compounds like aminoindoles can be challenging due to their strong interaction with silica gel, leading to streaking and poor separation. Consider these strategies:

  • Use of a Modified Mobile Phase: For column chromatography on silica gel, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to improve peak shape and reduce tailing.[11]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina or bonded phases like amine- or cyano-bonded silica, which can offer different selectivity for polar compounds.[11][12]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may provide better separation.[12]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity aminoindoles, especially for compounds that may be unstable on stationary phases.[12]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields in the Fischer indole synthesis of aminoindoles.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in Aminoindole Synthesis cluster_optimization Reaction Optimization cluster_strategy Strategic Modification cluster_analysis Analysis & Refinement start Low Yield or No Product check_starting_materials Verify Purity of Starting Materials (Arylhydrazine & Carbonyl Compound) start->check_starting_materials check_reaction_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_starting_materials->check_reaction_conditions Purity Confirmed optimize_catalyst Optimize Acid Catalyst (Brønsted vs. Lewis Acid, Concentration) check_reaction_conditions->optimize_catalyst Conditions Appropriate protecting_group Consider Amino Protecting Group Strategy optimize_catalyst->protecting_group No Improvement one_pot Attempt One-Pot Synthesis protecting_group->one_pot Implement Protection byproduct_analysis Analyze Byproducts (e.g., Aniline derivatives) one_pot->byproduct_analysis Still Low Yield purification_issues Address Purification Challenges byproduct_analysis->purification_issues Identify N-N Cleavage success Improved Yield purification_issues->success Purification Optimized

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis of aminoindoles.

Data Presentation

Table 1: Comparison of Lewis Acids in Fischer Indole Synthesis (General Indoles)
Phenylhydrazone SubstrateCarbonyl SubstrateLewis Acid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PhenylhydrazineCyclohexanoneZnCl₂Acetic AcidReflux190[13]
Phenylhydrazine2-ButanoneBF₃·OEt₂EthanolReflux285[8]
PhenylhydrazineAcetophenoneAlCl₃Toluene110478[8]
4-MethoxyphenylhydrazinePropiophenoneFeCl₃EthanolReflux382[13]

Note: Yields are highly substrate and condition dependent.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2'-aminoacetophenone (Precursor)

This protocol describes the synthesis of a key precursor for N-protected 3-aminoindole synthesis.

Materials:

  • Isatoic anhydride

  • Methyl lithium (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dry ice/acetone bath

Procedure:

  • Preparation of 2'-Aminoacetophenone:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 1.0 M solution of methyl lithium in THF (200 mL).[14]

    • Cool the flask to -78 °C using a dry ice/acetone bath.[14]

    • Dissolve isatoic anhydride (16.3 g, 0.1 mol) in anhydrous THF (37 mL).[14]

    • Add the isatoic anhydride solution dropwise to the stirred methyl lithium solution over 30 minutes, maintaining the internal temperature below -70 °C.[14]

    • Stir the reaction mixture at -78 °C for 1 hour.[14]

    • Slowly quench the reaction by adding water (80 mL).[14]

    • Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).[14]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2'-aminoacetophenone.[14]

  • N-Boc Protection:

    • Dissolve the crude 2'-aminoacetophenone in dichloromethane (DCM).

    • Add triethylamine (1.2 equivalents) to the solution.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-2'-aminoacetophenone.

Protocol 2: One-Pot Fischer Indole Synthesis of N-Boc-3-aminoindole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Boc-2'-aminoacetophenone

  • Phenylhydrazine

  • Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂)

  • Ethanol or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Hydrazone Formation and Cyclization:

    • In a round-bottom flask, dissolve N-Boc-2'-aminoacetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol.

    • Add the Lewis acid catalyst (e.g., ZnCl₂, 1.2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-Boc-3-aminoindole.

Diagram: Fischer Indole Synthesis Signaling Pathway (Mechanism)

FischerIndoleMechanism Fischer Indole Synthesis Mechanism arylhydrazine Arylhydrazine hydrazone Arylhydrazone arylhydrazine->hydrazone carbonyl Carbonyl (N-Boc-amino ketone) carbonyl->hydrazone enamine Ene-hydrazine (Tautomer) hydrazone->enamine + H⁺, Tautomerization protonated_enamine Protonated Ene-hydrazine enamine->protonated_enamine + H⁺ rearrangement_intermediate [3,3]-Sigmatropic Rearrangement Intermediate protonated_enamine->rearrangement_intermediate [3,3]-Sigmatropic Rearrangement diamine Diamine Intermediate rearrangement_intermediate->diamine Aromatization cyclization Cyclized Intermediate (Aminal) diamine->cyclization Intramolecular Cyclization indole N-Boc-Aminoindole cyclization->indole - NH₃, - H⁺ ammonia NH₃ cyclization->ammonia

Caption: The mechanistic pathway of the Fischer indole synthesis.

References

managing indole-2-carbohydrazide solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing solubility issues with indole-2-carbohydrazide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving indole-2-carbohydrazide?

A1: Based on common laboratory practices for similar compounds, the recommended starting solvents are polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and polar protic solvents like ethanol and methanol. Synthesis of indole-2-carbohydrazide and its derivatives is often performed in ethanol, suggesting it has reasonable solubility in this solvent, particularly with heating.[1][2][3]

Q2: My indole-2-carbohydrazide is not dissolving at room temperature. What should I do?

A2: If solubility is an issue at room temperature, gentle heating (e.g., 40-60°C) can significantly improve dissolution in solvents like DMSO, DMF, and ethanol. Sonication can also be an effective method to aid dissolution. Always ensure your compound is stable at the temperature you are heating to.

Q3: Can I use a solvent mixture to improve solubility?

A3: Yes, using a co-solvent system can be very effective. For instance, a mixture of DMSO and water or ethanol and water can sometimes provide the desired polarity to dissolve compounds that are difficult to solubilize in a single solvent.[4] For some indole syntheses, a mixture of DMSO, acetic acid, and water has been used.[4]

Q4: I've dissolved my indole-2-carbohydrazide in DMSO for a biological assay, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A4: This is a common issue when a compound is highly soluble in a strong organic solvent but poorly soluble in water. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid both compound precipitation and solvent-induced toxicity.[5] Prepare a highly concentrated stock solution in DMSO and then add it to the aqueous buffer with vigorous vortexing or stirring to ensure rapid dispersion.

Q5: Are there any particular solvents I should avoid?

A5: Non-polar solvents such as hexane, toluene, and ether are generally poor choices for dissolving polar compounds like indole-2-carbohydrazide. While the parent indole is soluble in benzene and ether, the addition of the polar carbohydrazide group significantly decreases its solubility in non-polar organic solvents.[6][7]

Troubleshooting Guide for Solubility Issues

If you are encountering problems dissolving indole-2-carbohydrazide, follow these steps:

  • Solvent Selection: Start with a recommended polar solvent (DMSO, DMF, Ethanol).

  • Increase Surface Area: Ensure the compound is a fine powder. If it consists of large crystals, gently grind it with a mortar and pestle.

  • Apply Energy:

    • Sonication: Place the vial in a sonicator bath for 5-10 minute intervals.

    • Heating: Gently warm the solution in a water bath. Start at a low temperature (e.g., 40°C) and gradually increase if necessary.

    • Vortexing: Agitate the mixture vigorously.

  • Increase Solvent Volume: If the compound still does not dissolve, it may be that you are attempting to make a solution that is above its solubility limit. Try adding more solvent to decrease the concentration.

  • Consider a Co-solvent: If a single solvent is ineffective, try a solvent mixture. For example, prepare a stock solution in a minimal amount of DMSO and then dilute it with ethanol or another suitable solvent for your experiment.

Solubility Data

SolventQualitative SolubilityConditions / Notes
Dimethyl Sulfoxide (DMSO)Generally SolubleOften used as a primary solvent for stock solutions.[8]
N,N-Dimethylformamide (DMF)Generally SolubleSimilar to DMSO, a good starting point.[9]
EthanolModerately SolubleSolubility improves with heating. Often used as a reaction solvent for its synthesis.[2][3]
MethanolModerately SolubleSimilar properties to ethanol.[10]
WaterPoorly SolubleThe indole ring makes it largely insoluble in aqueous solutions without pH adjustment or co-solvents.[6][11]
Non-polar Solvents (Hexane, Toluene, Ether)Insoluble / Very Poorly SolubleNot recommended.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of indole-2-carbohydrazide (MW: 175.19 g/mol ).

  • Weighing: Accurately weigh 1.75 mg of indole-2-carbohydrazide powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 10 minutes.

    • If necessary, warm the solution to 40-50°C in a water bath or heating block for 5-10 minutes, followed by vortexing.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Dissolving Indole-2-Carbohydrazide

G start Start: Weigh Indole-2-Carbohydrazide Powder add_solvent Add Primary Solvent (e.g., DMSO, DMF, Ethanol) start->add_solvent vortex Vortex Vigorously add_solvent->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No end_success Solution Ready for Use / Storage check1->end_success Yes check2 Is it fully dissolved? sonicate->check2 heat Gently Heat (40-60°C) check2->heat No check2->end_success Yes check3 Is it fully dissolved? heat->check3 check3->end_success Yes end_fail Re-evaluate Solvent Choice or Concentration check3->end_fail No G start Problem: Compound Won't Dissolve check_conc Is Concentration Too High? start->check_conc add_more_solvent Add More Solvent check_conc->add_more_solvent Yes check_method Have Physical Methods Been Used? check_conc->check_method No solution Problem Resolved add_more_solvent->solution use_methods Apply Sonication and/or Gentle Heat check_method->use_methods No check_solvent Is the Solvent Choice Optimal? check_method->check_solvent Yes use_methods->solution change_solvent Switch to a Stronger Polar Solvent (e.g., from Ethanol to DMSO) check_solvent->change_solvent No try_cosolvent Try a Co-Solvent System check_solvent->try_cosolvent Maybe change_solvent->solution try_cosolvent->solution

References

optimization of reaction conditions for indole-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Indole-2-carbohydrazide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indole-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for indole-2-carbohydrazide?

A1: The most prevalent and straightforward method is a two-step synthesis. The first step involves the esterification of indole-2-carboxylic acid to produce an intermediate, typically a methyl or ethyl ester. The second step is the hydrazinolysis of this ester using hydrazine hydrate to yield the final product, indole-2-carbohydrazide.

Q2: What are the typical catalysts and solvents for the esterification of indole-2-carboxylic acid?

A2: The esterification is commonly carried out in the alcohol corresponding to the desired ester (e.g., methanol for the methyl ester, ethanol for the ethyl ester). A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is typically used to facilitate the reaction under reflux conditions.[1][2]

Q3: What conditions are generally used for the hydrazinolysis of the indole-2-carboxylate ester?

A3: Hydrazinolysis is typically achieved by reacting the indole-2-carboxylate ester with an excess of hydrazine monohydrate in a suitable solvent, most commonly ethanol. The reaction mixture is usually heated under reflux for several hours.[3][4]

Q4: What are some common side reactions to be aware of during this synthesis?

A4: Potential side reactions include:

  • N-alkylation: If alkylating agents are present, the nitrogen of the indole ring can be alkylated.[5]

  • Transesterification: During hydrazinolysis, if an alcohol is used as a solvent that is different from the alcohol of the ester, transesterification can occur.[5][6]

  • Decarboxylation: Indole-2-carboxylic acid can undergo decarboxylation at very high temperatures, though this is less common under typical esterification conditions.

Q5: How is the final product, indole-2-carbohydrazide, typically purified?

A5: Indole-2-carbohydrazide is often a solid that precipitates from the reaction mixture upon cooling or addition of water.[2] Purification can be achieved by filtering the solid and washing it with a suitable solvent, such as cold ethanol or dichloromethane, to remove unreacted starting materials and soluble impurities.[4] Recrystallization can be employed for further purification if necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Indole-2-carboxylate Ester Incomplete reaction.Increase the reaction time or the amount of acid catalyst. Ensure the reaction is maintained at the appropriate reflux temperature.
Purity of starting materials.Use pure indole-2-carboxylic acid and anhydrous alcohol. Impurities can lead to side reactions and lower yields.[7]
Low Yield of Indole-2-carbohydrazide Insufficient hydrazine hydrate.Use a significant excess of hydrazine monohydrate (typically 10 equivalents or more) to drive the reaction to completion.
Incomplete reaction.Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
Product loss during workup.Indole-2-carbohydrazide may have some solubility in the reaction solvent. Cool the reaction mixture thoroughly in an ice bath to maximize precipitation before filtration.
Presence of Impurities in the Final Product Unreacted starting ester.Ensure the hydrazinolysis reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of hydrazine hydrate. The final product can be washed with a solvent in which the ester is soluble but the hydrazide is not.
Side products from N-alkylation.This is more likely if there are alkylating agents present in the starting materials or solvents. Ensure high purity of all reagents.
Reaction Fails to Proceed Inactive catalyst (for esterification).Use fresh, concentrated sulfuric acid.
Low reaction temperature.Ensure the reaction mixture is refluxing at the correct temperature for the chosen solvent.

Data Presentation: Optimization of Reaction Conditions

Table 1: Esterification of Indole-2-carboxylic Acid

EntryAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
1EthanolConc. H₂SO₄80285[1]
2MethanolSulfuric AcidReflux12Not specified[2]

Table 2: Hydrazinolysis of Indole-2-carboxylate Esters

EntryStarting EsterSolventTemperature (°C)Time (h)YieldReference
1Ethyl 1H-indole-2-carboxylateEthanolReflux6Not specified[4]
2Methyl 1H-indole-2-carboxylateEthanolRoom Temp6Not specified[2]
3Ethyl 1H-indole-2-carboxylateEthanol~802Excellent[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indole-2-carboxylate [2]

  • A mixture of indole-2-carboxylic acid (10 mmol), sulfuric acid (2 mL), and methanol (20 mL) is heated under reflux for 12 hours.

  • After cooling, cold water is added to the reaction mixture.

  • The mixture is extracted with ethyl acetate.

  • The ethyl acetate layer is evaporated under reduced pressure to yield the pure methyl 1H-indole-2-carboxylate.

Protocol 2: Synthesis of 1H-indole-2-carbohydrazide [4]

  • To a stirred solution of ethyl 1H-indole-2-carboxylate (7.93 mmol) in absolute ethanol (15 mL), add hydrazine monohydrate (4 mL, 79.90 mmol).

  • The reaction mixture is refluxed for 6 hours.

  • Upon completion, the solution is evaporated under vacuum.

  • The remaining residue is washed with dichloromethane (3 x 0.5 mL).

  • The product is obtained as colorless crystals.

Mandatory Visualizations

SynthesisWorkflow Synthesis of Indole-2-carbohydrazide cluster_reagents1 cluster_reagents2 A Indole-2-carboxylic Acid B Esterification A->B C Indole-2-carboxylate Ester (Methyl or Ethyl) B->C R1 Methanol or Ethanol, Conc. H2SO4, Reflux D Hydrazinolysis C->D E Indole-2-carbohydrazide D->E R2 Hydrazine Monohydrate, Ethanol, Reflux

Caption: Workflow for the synthesis of indole-2-carbohydrazide.

References

Technical Support Center: Purification of Regioisomers in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the purification of regioisomers in indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole regioisomers a significant challenge?

The separation of indole regioisomers is often difficult due to their very similar physicochemical properties. Since they have the same molecular weight and often similar polarities, traditional purification techniques like column chromatography can be challenging.[1] The choice of indole synthesis method, such as the Fischer indole synthesis, can also lead to the formation of multiple regioisomers, further complicating the purification process.[2]

Q2: What are the most common methods for separating indole regioisomers?

The most effective methods for separating indole regioisomers include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, which is a powerful tool for both analytical and preparative separations of closely related isomers.[3]

  • Supercritical Fluid Chromatography (SFC): This technique is often faster and can offer different selectivity compared to HPLC, making it a valuable alternative for separating challenging isomer pairs.[3][4][5]

  • Column Chromatography: While challenging, optimization of the stationary phase (e.g., silica gel, alumina) and the eluent system can lead to successful separation. Using a long column bed and a shallow gradient can improve resolution.[1][6]

  • Crystallization: If the regioisomers have sufficiently different solubilities in a particular solvent or solvent mixture, crystallization can be a highly effective and scalable purification method.[7][8]

  • Preparative Thin-Layer Chromatography (Prep TLC): This method is suitable for small-scale purifications and can be effective when column chromatography fails to provide adequate separation.[9][10]

Q3: My Fischer indole synthesis produced a mixture of regioisomers that are inseparable on TLC. What should I do?

When regioisomers are inseparable by TLC, consider the following approaches:

  • Derivative Formation: Protecting the indole nitrogen with a suitable functional group can alter the polarity and chromatographic behavior of the isomers, potentially allowing for separation. The protecting group can be removed after purification.

  • Alternative Chromatographic Techniques: If silica gel TLC is unsuccessful, try reverse-phase TLC plates or explore different stationary phases like alumina (acidic, neutral, or basic).

  • Instrumental Methods: For difficult separations, preparative HPLC or SFC are powerful tools that offer higher resolution than standard column chromatography.[6]

  • Crystallization Studies: A systematic screening of different solvents and solvent mixtures may reveal conditions where one regioisomer selectively crystallizes.

Q4: Can I use additives in my mobile phase to improve the separation of basic indole regioisomers?

Yes, for basic indole derivatives, peak tailing on silica gel is a common issue due to interactions with acidic silanol groups. Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize these active sites and significantly improve peak shape and resolution.[3]

Troubleshooting Guides

Chromatographic Purification
Problem Possible Cause Solution
Poor separation of regioisomers (co-elution) Suboptimal mobile phase selectivity.Systematically screen different solvent systems. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.[1] Employing a shallow solvent gradient can also improve the resolution of closely eluting compounds.
Inappropriate stationary phase.If optimizing the mobile phase is unsuccessful, consider changing the stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity compared to silica gel. Reverse-phase chromatography (e.g., C18) is another powerful alternative.
Peak tailing for basic indole derivatives Interaction with acidic silanol groups on the silica gel surface.Add a basic modifier like triethylamine (TEA) or a few drops of ammonia to the mobile phase to mask the silanol groups and improve peak shape.[3]
Inconsistent retention times Inadequate column equilibration between runs, especially with gradient elution.Ensure the column is equilibrated with at least 10-12 column volumes of the initial mobile phase before each injection.
Fluctuations in column temperature.Use a column oven to maintain a constant and reproducible temperature, as temperature can affect retention times.[3]
Product decomposition on the column The indole derivative is unstable on the acidic silica gel.Deactivate the silica gel by treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. A quick stability test on a TLC plate can help diagnose this issue.
Crystallization
Problem Possible Cause Solution
Regioisomers co-crystallize Similar crystal lattice packing and solubility.Experiment with a wide range of solvents and solvent mixtures. A systematic screening using small volumes can help identify a solvent system where the solubilities of the isomers are sufficiently different.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of purer crystals.
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature.
Low recovery of the desired regioisomer The desired isomer has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature to maximize precipitation. Minimize the amount of solvent used to wash the crystals. The mother liquor can be concentrated and a second crop of crystals can be collected.

Data Presentation

Table 1: HPLC and SFC Conditions for Separation of Indole Derivatives

Compound(s)MethodColumnMobile Phase/ModifierFlow RateTemperature (°C)DetectorReference
Octahydro-1H-indole-2-carboxylic acid and its three isomersRP-HPLCInertsil ODS-4 C18 (250 x 4.6 mm, 5 µm)10 mM Potassium Phosphate Buffer (pH 3.0)1.5 mL/min35Refractive Index (RI)[3]
Chiral Indole-3-Propanamide DerivativesSFCChiralpak-ADH or Chiralcel-ODHSupercritical CO₂ with Methanol or Ethanol as co-solvent3.5 mL/min40UV (230 nm)[7]
Diastereomers of various small molecules (including indole derivatives)SFCMultiple columns tested (e.g., XBridge C18, Synergi Polar RP)5-50% Methanol with 20 mM Ammonium Formate in CO₂3.5 mL/min40UV[2]

Experimental Protocols

Protocol 1: Preparative HPLC Separation of Indole Regioisomers

This protocol provides a general guideline for developing a preparative HPLC method for separating indole regioisomers.

  • Analytical Method Development:

    • Screen various C18 and Phenyl reverse-phase columns.

    • Test different mobile phase combinations, such as acetonitrile/water and methanol/water, with 0.1% formic acid or trifluoroacetic acid.

    • Optimize the gradient elution to achieve baseline separation of the regioisomers.

  • Method Scale-Up:

    • Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.

    • Increase the flow rate and injection volume proportionally to the column dimensions.

  • Sample Preparation:

    • Dissolve the crude mixture of regioisomers in the initial mobile phase or a compatible solvent at a high concentration.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase until a stable baseline is observed.

    • Inject the sample and run the preparative gradient.

    • Collect fractions corresponding to each regioisomer peak.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of Indole Regioisomers

This protocol outlines a general procedure for purifying indole regioisomers by crystallization.

  • Solvent Screening:

    • In small vials, test the solubility of the regioisomer mixture in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and water) at room temperature and upon heating.

    • Identify a single solvent that dissolves the compound when hot but not when cold, or a two-solvent system (one in which the compound is soluble and another in which it is insoluble). A mixture of methanol and water has been shown to be effective for the crystallization of crude indole.[3]

  • Dissolution:

    • Place the crude regioisomer mixture in an Erlenmeyer flask.

    • Add the minimum amount of the hot crystallization solvent (or the soluble solvent in a two-solvent system) to completely dissolve the solid.

  • Crystallization:

    • If using a single solvent, allow the flask to cool slowly to room temperature. If using a two-solvent system, add the anti-solvent dropwise until the solution becomes cloudy, then heat until it becomes clear again.

    • Allow the solution to cool undisturbed to promote the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity Analysis:

    • Determine the melting point of the crystals and analyze their purity by HPLC or TLC.

Mandatory Visualization

Purification_Workflow cluster_synthesis Indole Synthesis cluster_purification Purification Strategy cluster_analysis Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Crystallization Crystallization Crude Product->Crystallization If Solid Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Good Separation Prep HPLC/SFC Prep HPLC/SFC TLC Analysis->Prep HPLC/SFC Poor Separation Purity Check Purity Check Column Chromatography->Purity Check Crystallization->Purity Check Prep HPLC/SFC->Purity Check Purity Check->Column Chromatography <95% Pure Pure Regioisomer Pure Regioisomer Purity Check->Pure Regioisomer >95% Pure Troubleshooting_Guide Problem Poor Separation of Regioisomers Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Inappropriate Stationary Phase Problem->Cause2 Cause3 Poor Column Packing Problem->Cause3 Solution1a Screen Different Solvent Systems Cause1->Solution1a Solution1b Use Shallow Gradient Cause1->Solution1b Solution2 Change Stationary Phase (e.g., Alumina) Cause2->Solution2 Solution3 Repack Column Carefully Cause3->Solution3

References

Technical Support Center: Recrystallization of Indole-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of indole-2-carbohydrazide derivatives. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the purification of these compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of indole-2-carbohydrazide derivatives in a question-and-answer format.

Q1: My indole-2-carbohydrazide derivative is not dissolving in the chosen recrystallization solvent, even with heating.

A1: This typically points to an inappropriate solvent. The principle of "like dissolves like" is a good starting point. Indole-2-carbohydrazide derivatives possess both polar (hydrazide group) and non-polar (indole ring) characteristics.

  • Solution:

    • Solvent Choice: If you are using a non-polar solvent, try a more polar one. Ethanol is a commonly used and often effective solvent for recrystallizing indole-2-carbohydrazide derivatives.[1] Other polar protic solvents like methanol or isopropanol could also be effective.

    • Solvent Volume: Ensure you are adding enough solvent. Add the solvent in small portions to the heated crude product until it dissolves.

    • Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.

Q2: My compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This can occur if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.

  • Solution:

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly decrease the saturation of the solution. Allow it to cool down more slowly.

    • Use a Mixed Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like ethanol). Then, at an elevated temperature, add a "poor" solvent (an anti-solvent in which it is less soluble, such as water or hexane) dropwise until the solution becomes slightly cloudy. This indicates the saturation point. Then, allow the solution to cool slowly.

Q3: After cooling, no crystals have formed in the flask.

A3: This is likely due to either the solution being too dilute (too much solvent used) or the solution being supersaturated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the solution. This will act as a template for crystal formation.

    • Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and increase the concentration of your compound. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.

Q4: The yield of my recrystallized product is very low.

A4: A low yield can be caused by several factors during the recrystallization process.

  • Solution:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive amount will result in a significant portion of your compound remaining dissolved in the mother liquor after cooling.

    • Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of your product from the solution.

    • Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing prematurely on the filter paper.

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing indole-2-carbohydrazide derivatives?

A1: Based on available literature, ethanol is a frequently successful solvent for the recrystallization of indole-2-carbohydrazide and its derivatives.[1] However, the optimal solvent can vary depending on the specific substituents on the indole ring. It is always recommended to perform small-scale solvent screening tests to find the ideal solvent or solvent system for your particular compound.

Q2: How can I choose a suitable solvent system for my specific indole-2-carbohydrazide derivative?

A2: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. To find a suitable solvent:

  • Place a small amount of your crude product into several test tubes.

  • Add a small amount of a different solvent to each test tube.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the test tubes to cool. The ideal solvent will result in the formation of well-defined crystals.

Q3: Is it always necessary to perform a hot filtration?

A3: No, a hot filtration is only necessary if your crude product contains insoluble impurities (e.g., dust, filter paper fibers, or insoluble byproducts). If your crude material dissolves completely in the hot solvent to give a clear solution, you can skip this step.

Q4: Can I reuse the mother liquor to increase my yield?

A4: The mother liquor contains dissolved product. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to induce further crystallization. However, be aware that the crystals obtained from the mother liquor may be less pure than the first crop, as the impurities are also concentrated in the mother liquor.

Data Presentation

Compound TypeRecrystallization Solvent(s)Observations / YieldReference
Indole-2-carbohydrazide DerivativesEthanolGood yield[1]
Indole-2-carbohydrazide Schiff basesEthanolGood yield[1]
N'-benzylidene-1H-indole-2-carbohydrazide derivativesEthanol with a few drops of glacial acetic acidProducts were soluble in ethanol, making separation difficult. Water with a few drops of glacial acetic acid was used as an alternative.[2]
Crude IndoleMethanol/Water (3:2 ratio)Purity > 99%, Yield > 75%[3]
3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazidesBenzeneGood yields

Experimental Protocols

General Protocol for Recrystallization of Indole-2-Carbohydrazide Derivatives using a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude indole-2-carbohydrazide derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

General Protocol for Recrystallization using a Mixed Solvent System
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol) with heating.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single solvent protocol.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of chemical compounds.

References

effect of electron-donating groups on indole synthesis outcome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of electron-donating groups on the outcome of indole synthesis.

FAQs

Q1: How do electron-donating groups (EDGs) on the arylhydrazine affect the Fischer indole synthesis?

Electron-donating groups on the arylhydrazine generally accelerate the Fischer indole synthesis.[1] This is because they increase the electron density of the aromatic ring, which facilitates the key[2][2]-sigmatropic rearrangement step. However, strong EDGs can also lead to undesired side reactions, such as N-N bond cleavage of the hydrazone intermediate, which can lower the overall yield of the indole product.

Q2: What is the expected regiochemical outcome when using a meta-substituted arylhydrazine with an electron-donating group in the Fischer indole synthesis?

When a meta-substituted arylhydrazine bearing an electron-donating group (e.g., methoxy) is used, the cyclization generally occurs para to the electron-donating group, leading to the formation of a 6-substituted indole as the major product. This is due to the activating effect of the EDG at the para position.

Q3: How do electron-donating groups on the alkyne component influence the regioselectivity of the Larock indole synthesis?

In the Larock indole synthesis, the regioselectivity is influenced by both steric and electronic factors. Generally, the reaction is highly regioselective, with the larger substituent of the unsymmetrical alkyne ending up at the 2-position of the indole. However, electron-donating groups on one of the aryl rings of a diarylacetylene can direct the substituted phenyl group to the 3-position of the indole.

Q4: My Bischler-Möhlau synthesis with an electron-rich aniline is giving a low yield. What could be the reason and how can I improve it?

The Bischler-Möhlau synthesis is known to be sensitive to reaction conditions and can sometimes provide low yields, especially with complex substrates. While electron-donating groups on the aniline can promote the initial N-alkylation step, they may also lead to side reactions under the often harsh reaction conditions (e.g., high temperatures). To improve the yield, consider employing milder, more modern protocols. For instance, microwave-assisted, solvent-free conditions have been shown to improve yields and shorten reaction times for the synthesis of 2-arylindoles.[3] The use of lithium bromide as a catalyst has also been reported to facilitate the cyclization under milder conditions.

Troubleshooting Guides

Fischer Indole Synthesis
Issue Possible Cause Troubleshooting Steps
Low or no yield N-N bond cleavage: Strong electron-donating groups on the arylhydrazine can promote the cleavage of the N-N bond in the hydrazone intermediate, preventing cyclization.- Use a milder acid catalyst or reduce the reaction temperature.- Consider a different indole synthesis method if the substrate is particularly prone to this side reaction.
Steric hindrance: Bulky substituents on the arylhydrazine or the carbonyl compound can impede the reaction.- If possible, use starting materials with less steric bulk.- Optimize the reaction conditions (e.g., higher temperature, longer reaction time) to overcome the steric barrier.
Mixture of regioisomers Meta-substituted arylhydrazine: The use of a meta-substituted arylhydrazine can lead to the formation of both 4- and 6-substituted indoles.- While the 6-substituted indole is typically the major product with an EDG, the ratio can be influenced by the specific substrate and reaction conditions. Careful purification by chromatography is often necessary to isolate the desired isomer.
Larock Indole Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities.- Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use a phosphine ligand (e.g., PPh₃) to stabilize the catalyst.[4]
Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the yield.- Potassium carbonate is a commonly used base, and DMF is a typical solvent.[5] Optimization of these parameters may be necessary for specific substrates.- Ensure the reaction temperature is maintained, typically around 100 °C.[5]
Poor regioselectivity Similar steric bulk of alkyne substituents: If the two substituents on the alkyne have similar steric hindrance, a mixture of regioisomers may be obtained.- To achieve high regioselectivity, it is preferable to use alkynes with substituents of significantly different sizes.
Bischler-Möhlau Indole Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield and/or complex mixture of products Harsh reaction conditions: The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to degradation of starting materials and products.- Employ a microwave-assisted protocol to shorten reaction times and potentially improve yields.[3]- Use a milder catalyst, such as lithium bromide, to promote the cyclization under less forcing conditions.
Unpredictable regiochemistry Multiple possible cyclization pathways: The mechanism of the Bischler-Möhlau synthesis can be complex, with several competing pathways leading to different regioisomers.- The regiochemical outcome is highly substrate-dependent. It is advisable to run a small-scale test reaction and carefully characterize the products to determine the major isomer.- For unambiguous synthesis of a specific regioisomer, consider alternative indole synthesis methods.

Quantitative Data

Table 1: Fischer Indole Synthesis - Yields with Substituted Phenylhydrazines

PhenylhydrazineKetone/AldehydeProductYield (%)
o-Tolylhydrazine HClIsopropyl methyl ketone2,3,3,7-Tetramethyl-3H-indoleHigh Yield
m-Tolylhydrazine HClIsopropyl methyl ketone2,3,3,6-Tetramethyl-3H-indole & 2,3,3,4-Tetramethyl-3H-indoleHigh Yield
PhenylhydrazineAcetophenone2-Phenylindole72-80

Note: "High Yield" is reported in the source literature without a specific percentage.[1][6]

Table 2: Larock Indole Synthesis - Regioselectivity with an Unsymmetrical Alkyne

o-IodoanilineAlkyneMajor RegioisomerYield (%)
2-Iodoaniline1-Phenyl-2-(p-tolyl)acetylene2-(p-Tolyl)-3-phenylindole85
2-IodoanilineDiphenylacetylene2,3-Diphenylindole95

Data compiled from representative examples.[2]

Table 3: Bischler-Möhlau Indole Synthesis - Effect of Electron-Donating Groups

Anilineα-Halo KetoneProductYield (%)Conditions
3,5-DimethoxyanilineChloroacetone4,6-Dimethoxy-3-methylindole74Reflux in EtOH with NaHCO₃ and LiBr
AnilineN-Phenacylaniline2-Phenylindole71Microwave (540W), solid-state

Data compiled from cited literature.[6][7]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a conical flask, dissolve acetophenone (5.15 g, 0.042 mol) in 5 mL of ethanol and 1 mL of glacial acetic acid.

  • To this mixture, add phenylhydrazine (4.53 g) dropwise with constant swirling.

  • Heat the reaction mixture on a sand bath for 10 minutes.

  • Cool the resulting mixture in an ice bath to allow the product to precipitate.

  • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

  • Allow the precipitate to air dry. Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.[8]

Step 2: Cyclization to 2-Phenylindole

  • Place the crude acetophenone phenylhydrazone in a beaker containing polyphosphoric acid (or a mixture of 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid).

  • Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.

  • Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a few mL of water.

  • Collect the precipitate by filtration and wash with water until the washings are neutral to litmus paper.

  • Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.[8]

Protocol 2: Larock Indole Synthesis of 2,3-Disubstituted Indoles
  • To a dry Schlenk flask under an inert atmosphere, add the 2-iodoaniline derivative (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.[5]

Protocol 3: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
  • In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[8]

Visualizations

Fischer_Indole_Synthesis cluster_step1 Hydrazone Formation cluster_step2 [3,3]-Sigmatropic Rearrangement cluster_step3 Cyclization & Aromatization cluster_side_reaction Side Reaction A Arylhydrazine (with EDG) C Phenylhydrazone A->C + H+ B Ketone/Aldehyde B->C D Ene-hydrazine (Tautomer) C->D Tautomerization H N-N Bond Cleavage (Promoted by strong EDG) C->H E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement (EDG accelerates) F Cyclized Intermediate E->F Cyclization G Indole F->G - NH3 Aromatization Larock_Indole_Synthesis A Pd(0) Catalyst C Oxidative Addition A->C B o-Iodoaniline B->C D Arylpalladium(II) Intermediate C->D F Alkyne Insertion D->F E Unsymmetrical Alkyne (with EDG) E->F G Vinylic Palladium Intermediate F->G Regioselectivity determined (influenced by EDG) H Intramolecular Cyclization G->H I Palladacycle H->I J Reductive Elimination I->J J->A Regenerates K 2,3-Disubstituted Indole J->K Bischler_Mohlau_Troubleshooting Start Start: Bischler-Möhlau Synthesis Problem Low Yield or Mixture of Products? Start->Problem Cause1 Harsh Reaction Conditions Problem->Cause1 Yes Cause2 Complex Reaction Mechanism Problem->Cause2 Yes Solution1 Employ Microwave Irradiation Cause1->Solution1 Solution2 Use Milder Catalyst (e.g., LiBr) Cause1->Solution2 Solution3 Perform Small-Scale Test Reaction Cause2->Solution3 End End Solution1->End Improved Outcome Solution2->End Improved Outcome ConsiderAlt Consider Alternative Indole Synthesis Solution3->ConsiderAlt If regioselectivity is still poor

References

Technical Support Center: Protecting Groups in 3-Aminoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of protecting groups in the synthesis of 3-aminoindoles.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups necessary in the synthesis of 3-aminoindoles?

A1: The 3-aminoindole scaffold contains two primary nucleophilic sites: the indole nitrogen (N-1) and the 3-amino group. During many synthetic transformations, it is crucial to selectively protect one or both of these sites to prevent unwanted side reactions and to direct the reaction to the desired position.[1] For instance, without protection, reagents intended for the 3-amino group could react with the indole nitrogen, and vice-versa, leading to a mixture of products and low yields of the target molecule. Furthermore, unprotected 3-aminoindoles can be unstable and are prone to oxidative dimerization and other decomposition reactions.[2]

Q2: What are the most common protecting groups for the indole nitrogen in 3-aminoindole synthesis?

A2: Common protecting groups for the indole nitrogen include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), [2-(trimethylsilyl)ethoxy]methyl (SEM), and various arylsulfonyl derivatives (e.g., tosyl, Ts).[1][3] The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps and the desired deprotection method.

Q3: What are the key considerations when choosing a protecting group strategy?

A3: The ideal protecting group strategy should consider the following:

  • Orthogonality: The protecting groups on the indole nitrogen and the 3-amino group should be removable under different conditions, allowing for selective deprotection.[4][5] For example, a Boc group (acid-labile) on the 3-amino group and a Cbz group (hydrogenolysis) on the indole nitrogen would be an orthogonal pair.

  • Stability: The chosen protecting group must be stable to the reaction conditions planned for the subsequent synthetic steps.[6]

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields and under mild conditions to maximize the overall efficiency of the synthesis.[6]

  • Compatibility: The protecting group and the conditions for its introduction and removal should not interfere with other functional groups present in the molecule.[7]

Q4: Can the indole nitrogen be left unprotected during reactions involving the 3-amino group?

A4: While it is sometimes possible, leaving the indole nitrogen unprotected is generally not recommended. The indole NH is acidic and nucleophilic, making it susceptible to reaction with a variety of reagents, which can lead to undesired side products and complicate purification. Protecting the indole nitrogen ensures cleaner reactions and often improves yields.[1]

Troubleshooting Guides

Issue 1: Low Yield During N-Protection of the Indole Ring

Potential Cause: Poor nucleophilicity of the indole nitrogen, particularly in electron-deficient indoles.

  • Solution:

    • Use a stronger base to deprotonate the indole nitrogen, such as sodium hydride (NaH), before adding the protecting group precursor (e.g., Boc₂O, SEM-Cl).

    • Increase the reaction temperature, but monitor carefully for potential side reactions.

    • Consider a different protecting group that can be introduced under milder conditions.

Potential Cause: Steric hindrance from substituents on the indole ring.

  • Solution:

    • Increase the reaction time to allow the reaction to proceed to completion.

    • Choose a less sterically demanding protecting group.

    • Optimize the solvent system to improve the solubility and reactivity of the starting materials.

Issue 2: Incomplete Deprotection of a Boc-Protected Amine or Indole

Potential Cause: Insufficient acid concentration or reaction time.[4][8]

  • Solution:

    • Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 25%).

    • Extend the reaction time and monitor the progress by TLC or LC-MS.[4]

    • For solid-phase synthesis, ensure adequate resin swelling by using an appropriate solvent system (e.g., 55% TFA in DCM can be more effective than 100% TFA for resin swelling).[4]

Potential Cause: Steric hindrance around the Boc group.[8]

  • Solution:

    • Increase the reaction temperature gently (e.g., to 40°C).

    • Switch to a stronger acidic system, such as 4M HCl in dioxane.[4]

Potential Cause: Side reactions with acid-sensitive functional groups.

  • Solution:

    • Use scavengers to trap the reactive tert-butyl cation generated during deprotection. Common scavengers include triisopropylsilane (TIS) and water.[9][10]

    • Consider an alternative protecting group that can be removed under non-acidic conditions if the substrate is highly acid-sensitive.

Issue 3: Side Product Formation During Deprotection

Potential Cause: Alkylation of electron-rich aromatic rings (like the indole nucleus) by the carbocation generated during deprotection (e.g., the tert-butyl cation from Boc deprotection).[9]

  • Solution:

    • Add a scavenger to the deprotection cocktail. For tryptophan-containing peptides (which have an indole side chain), triisopropylsilane (TIS), triethylsilane (TES), or 1,2-ethanedithiol (EDT) are effective.[9]

    • Perform the deprotection at a lower temperature to minimize the rate of side reactions.

Potential Cause: Racemization at a stereocenter.

  • Solution:

    • For Cbz deprotection via hydrogenolysis, ensure the use of a high-quality catalyst and optimize the reaction conditions (hydrogen pressure, temperature, and solvent).

    • For acid-mediated deprotection, use the mildest effective conditions (lower temperature, shorter reaction time).

Data Summary

Table 1: Comparison of Common Protecting Groups for the Indole Nitrogen

Protecting GroupAbbreviationCommon Introduction ReagentsCommon Deprotection ConditionsAdvantagesDisadvantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O), DMAPTrifluoroacetic acid (TFA), HCl in dioxaneStable to a wide range of conditions; easily removed with acid.[11]Acid-labile, not suitable for acid-sensitive substrates.
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl), baseH₂, Pd/C (hydrogenolysis)Stable to acidic and basic conditions; orthogonal to Boc.[12]Not suitable for molecules with other reducible functional groups.
[2-(Trimethylsilyl)ethoxy]methylSEMSEM-Cl, base (e.g., NaH)Tetrabutylammonium fluoride (TBAF), TFA, HCl[13][14]Stable to a wide range of conditions; can be removed with fluoride or acid.[13]Can be more challenging to introduce and remove than Boc or Cbz.
p-ToluenesulfonylTsTosyl chloride (Ts-Cl), baseStrong base (e.g., NaOH, KOH), reducing agents (e.g., SmI₂)Electron-withdrawing, activates the indole ring for certain reactions.Can be difficult to remove.
PivaloylPivPivaloyl chloride, baseStrong base (e.g., LDA) at elevated temperatures[3]Protects both N-1 and C-2 positions due to steric hindrance.[3]Notoriously difficult to remove.[3]

Table 2: Yields for the Synthesis of Unprotected 2-Aryl-3-Aminoindoles

(Adapted from a two-step synthesis via a spiro[indole-3,5'-isoxazole] intermediate)[2]

EntryR Group on IndoleYield (%)
1H90
25-Fluoro77
35-Isopropyl82
45-Chloro85

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Indole Nitrogen
  • Dissolve the 3-aminoindole derivative (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected 3-aminoindole.[11]

Protocol 2: General Procedure for Boc Deprotection using TFA
  • Dissolve the Boc-protected 3-aminoindole (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-50% v/v) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.[10][11]

Protocol 3: General Procedure for SEM Protection of an Indole Nitrogen
  • To a solution of the 3-aminoindole derivative (1 equivalent) in anhydrous dimethylformamide (DMF) at 0°C, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0°C and add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[13]

Protocol 4: General Procedure for Cbz Deprotection by Hydrogenolysis
  • Dissolve the Cbz-protected 3-aminoindole (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminoindole.[9]

Visualizations

experimental_workflow_protection cluster_protection Protection of 3-Aminoindole start 3-Aminoindole reagents Protecting Group Precursor (e.g., Boc₂, Cbz-Cl, SEM-Cl) + Base (e.g., DMAP, NaH) start->reagents 1. Add Reagents reaction Reaction in Anhydrous Solvent (e.g., THF, DCM, DMF) reagents->reaction 2. Stir workup Aqueous Workup & Extraction reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product Protected 3-Aminoindole purification->product

Caption: General workflow for the protection of the 3-aminoindole scaffold.

experimental_workflow_deprotection cluster_deprotection Deprotection of Protected 3-Aminoindole start Protected 3-Aminoindole reagents Deprotection Reagent (e.g., TFA, H₂/Pd-C, TBAF) start->reagents 1. Add Reagent reaction Reaction in Suitable Solvent (e.g., DCM, MeOH) reagents->reaction 2. Stir workup Removal of Reagents & Solvent reaction->workup 3. Workup product Deprotected 3-Aminoindole workup->product

Caption: General workflow for the deprotection of a protected 3-aminoindole.

orthogonal_strategy title Orthogonal Protecting Group Strategy Example start 3-Aminoindole step1 Protect 3-Amino Group with Boc₂O start->step1 intermediate1 N-Boc-3-Aminoindole step1->intermediate1 step2 Protect Indole Nitrogen with Cbz-Cl intermediate1->step2 intermediate2 Fully Protected Indole step2->intermediate2 step3 Selective Deprotection of 3-Amino Group (TFA) intermediate2->step3 intermediate3 N-Cbz-3-Aminoindole step3->intermediate3 step4 Reaction at 3-Amino Group intermediate3->step4 intermediate4 Modified Indole step4->intermediate4 step5 Deprotection of Indole Nitrogen (H₂/Pd-C) intermediate4->step5 end Final Product step5->end

Caption: Example of an orthogonal protecting group strategy for 3-aminoindoles.

References

Validation & Comparative

Validating the Anticancer Potential of Indole Derivatives: A Comparative Guide to MTT Assay and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent anticancer properties.[1][2][3] Researchers, scientists, and drug development professionals are continuously exploring novel indole derivatives for their therapeutic potential. A crucial first step in this exploration is the in vitro validation of their cytotoxic activity against cancer cell lines. The MTT assay remains a cornerstone for this initial screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation.[4][5] This guide offers a comparative overview of the anticancer activity of various indole derivatives, supported by experimental data and detailed protocols for key validation assays.

Comparative Anticancer Activity of Indole Derivatives

The cytotoxic efficacy of indole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.[4] A lower IC50 value signifies higher potency. The following table summarizes the IC50 values for a selection of indole derivatives against various human cancer cell lines, as determined by the MTT assay.

Indole DerivativeCancer Cell LineIC50 (µM)Reference
Indole-curcumin derivative (methoxy-substituted)HeLa4[2]
Indole-curcumin derivative (methoxy-substituted)Hep-212[2]
Indole-curcumin derivative (methoxy-substituted)A54915[2]
Indazole derivative 6oK5625.15[4]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)HCT1166.43 ± 0.72[4]
5-((1-(4-methoxybenzoyl)-5-methoxy-1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiolMCF-77.12[4]
5d (ester derivative with 4-methoxy group)MCF-74.7[6]
Indole-vinyl sulfone derivative 9A549Not specified[7]
Chalcone-indole derivative 12Various0.22 - 1.80[7]
Quinoline-indole derivative 13Various0.002 - 0.011[7]
Indole-3-carbinolH1299449.5[8]
Chaetoglobosin GA549Not specified[8]

Note: The potency of indole derivatives can vary significantly based on their structural modifications and the specific cancer cell line being tested.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of anticancer activity. Below are the methodologies for the MTT assay and cell cycle analysis, two key experiments in this process.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[4][5] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5][9]

  • Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).[9] Incubate the plate for 24 to 72 hours.[4][9]

  • MTT Addition: After the incubation period, carefully remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[4][9]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[9] Many indole derivatives exert their anticancer effects by inducing cell cycle arrest at specific phases, such as G2/M.[4][7]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Indole derivative

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the indole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[9]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.[9]

  • Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[9]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using Graphviz (DOT language), depict a typical experimental workflow for validating anticancer activity and a key signaling pathway often targeted by indole derivatives.

G cluster_screening Phase 1: Cytotoxicity Screening cluster_moa Phase 2: Mechanism of Action Studies cluster_interpretation Phase 3: Data Interpretation Indole_Derivative Synthesized Indole Derivative MTT_Assay MTT Assay on Cancer Cell Lines Indole_Derivative->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V-FITC) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Western_Blot Protein Expression (Western Blot) IC50->Western_Blot Elucidate Elucidate Anticancer Mechanism Apoptosis->Elucidate Cell_Cycle->Elucidate Western_Blot->Elucidate

General workflow for assessing anticancer activity.

Indole compounds and their derivatives can modulate multiple cellular signaling pathways, with the PI3K/Akt/mTOR pathway being a significant target.[11][12] The deregulation of this pathway is a hallmark of many cancers, and its inhibition can lead to decreased cell proliferation and survival.

G Indole Indole Derivatives PI3K PI3K Indole->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

References

A Comparative Analysis of 3-Amino-1H-indole-2-carbohydrazide Derivatives and Colchicine as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of novel 3-Amino-1H-indole-2-carbohydrazide derivatives and the well-established mitotic agent, colchicine. The focus is on their efficacy as cytotoxic agents and inhibitors of tubulin polymerization, critical mechanisms in the development of anticancer therapeutics. This document synthesizes experimental data to offer a clear, objective comparison, supported by detailed methodologies for key experiments.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, most notably mitotic spindle formation during cell division. Their critical role in cell proliferation makes them a prime target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.

Colchicine, a natural alkaloid, is a classic microtubule-destabilizing agent that binds to the β-subunit of tubulin at a specific site, known as the colchicine-binding site.[1] This binding inhibits tubulin polymerization, leading to mitotic arrest.[1] While potent, the clinical use of colchicine as an anticancer agent is limited by its significant toxicity.

Recent research has focused on the development of synthetic compounds that target the colchicine-binding site with improved efficacy and reduced toxicity. Among these, this compound derivatives have emerged as a promising class of tubulin inhibitors.[2][3] This guide presents a comparative analysis of the cytotoxic and tubulin polymerization inhibitory activities of these indole derivatives against colchicine.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the cytotoxic and tubulin polymerization inhibitory activities of selected this compound derivatives and colchicine.

Table 1: Cytotoxicity (LC50/IC50) of Indole Derivatives and Colchicine against Various Cancer Cell Lines

CompoundCell LineCancer TypeLC50/IC50 (nM)Reference
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative 6i COLO 205Colon Cancer71[2][4]
SK-MEL-5Melanoma75[2][4]
MDA-MB-435Melanoma259[2][4]
Colchicine A375 (Melanoma)Melanoma10.6 ± 1.8[5]
PC3Prostate Cancer~58 (22.99 ng/mL)[6]

Note: A direct comparison of cytotoxicity is best made when compounds are tested under identical experimental conditions. The data presented here is compiled from different studies and should be interpreted with this in mind. The cell line A375 is a different melanoma cell line than those tested with the indole derivative.

Table 2: Tubulin Polymerization Inhibition

CompoundIC50 (µM)Reference
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative 6j Strongest microtubule-destabilizing effect (qualitative)[2][4]
Colchicine 8.1[7]
10.6[8]
~1-10 (general range)[9][10]

Note: The study on the indole derivative 6j described it as having the "strongest microtubule-destabilizing effect" among the tested compounds but did not provide a quantitative IC50 value. Colchicine's IC50 for tubulin polymerization is consistently reported in the low micromolar range.

Mechanism of Action and Signaling Pathways

Both this compound derivatives and colchicine exert their primary cytotoxic effects by disrupting microtubule dynamics. Molecular docking studies suggest that the indole derivatives bind to the colchicine-binding site on β-tubulin.[2][3] This binding prevents the polymerization of tubulin heterodimers into microtubules. The disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[2][4]

cluster_drug Drug Action cluster_tubulin Tubulin Dynamics cluster_cellular Cellular Consequences Indole Derivative Indole Derivative Tubulin Heterodimers Tubulin Heterodimers Indole Derivative->Tubulin Heterodimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Indole Derivative->Microtubule Polymerization Inhibits Colchicine Colchicine Colchicine->Tubulin Heterodimers Binds to Colchicine Site Colchicine->Microtubule Polymerization Inhibits Tubulin Heterodimers->Microtubule Polymerization Microtubule Network Microtubule Network Microtubule Polymerization->Microtubule Network Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Network->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Mechanism of action for indole derivatives and colchicine.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or colchicine) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50/IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically.

Protocol:

  • Tubulin Preparation: Resuspend purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations or a vehicle control.

  • Initiation of Polymerization: Add the tubulin solution containing GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to each well to initiate polymerization.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound or vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Experimental Workflow and Logical Comparison

The following diagrams illustrate the typical experimental workflow for comparing tubulin inhibitors and the logical framework for this comparative guide.

Start Start Compound Synthesis Synthesis of Indole Derivatives Start->Compound Synthesis In vitro Cytotoxicity Screening Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->In vitro Cytotoxicity Screening Lead Compound Identification Identify Potent Derivatives In vitro Cytotoxicity Screening->Lead Compound Identification Tubulin Polymerization Assay Tubulin Polymerization Assay Lead Compound Identification->Tubulin Polymerization Assay Mechanism of Action Studies Mechanism of Action (Cell Cycle Analysis) Lead Compound Identification->Mechanism of Action Studies Comparison with Colchicine Direct Comparison with Colchicine Tubulin Polymerization Assay->Comparison with Colchicine Mechanism of Action Studies->Comparison with Colchicine Conclusion Conclusion Comparison with Colchicine->Conclusion

Caption: Experimental workflow for evaluating novel tubulin inhibitors.

Topic Comparison of Indole Derivatives and Colchicine Biological Activity Biological Activity Topic->Biological Activity Mechanism of Action Mechanism of Action Topic->Mechanism of Action Experimental Evidence Experimental Evidence Topic->Experimental Evidence Cytotoxicity Cytotoxicity (IC50) Biological Activity->Cytotoxicity Tubulin Inhibition Tubulin Polymerization Inhibition (IC50) Biological Activity->Tubulin Inhibition Cell Cycle Arrest Cell Cycle Arrest (G2/M) Biological Activity->Cell Cycle Arrest Binding Site Colchicine Binding Site Mechanism of Action->Binding Site Signaling Pathway Microtubule Destabilization Pathway Mechanism of Action->Signaling Pathway Cytotoxicity Assays Cytotoxicity Assay Protocols Experimental Evidence->Cytotoxicity Assays Tubulin Assays Tubulin Polymerization Assay Protocols Experimental Evidence->Tubulin Assays Cell Cycle Assays Cell Cycle Analysis Protocols Experimental Evidence->Cell Cycle Assays

Caption: Logical structure of the comparative guide.

Conclusion

The presented data indicates that this compound derivatives are a promising class of compounds that exhibit potent cytotoxic activity against various cancer cell lines.[2][4] Their mechanism of action, similar to that of colchicine, involves the inhibition of tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and apoptosis.[2][3][4]

The development of these indole-based compounds represents a significant step towards identifying novel anticancer agents with potentially improved therapeutic indices compared to classical tubulin inhibitors like colchicine. Their efficacy against various cancer types warrants further preclinical and clinical investigation.

References

Cross-Validating Tubulin Polymerization Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the validity of findings is paramount. This guide provides a comprehensive comparison of methodologies to cross-validate the results of tubulin polymerization inhibition assays, supported by experimental data and detailed protocols.

The dynamic instability of microtubules, polymers of α- and β-tubulin heterodimers, is a critical cellular process, making them a key target for anticancer drug development.[1] Compounds that interfere with tubulin polymerization, either by inhibiting it or by overly stabilizing it, can arrest cell division and induce apoptosis.[2] Validating the activity of a potential tubulin inhibitor requires a multi-faceted approach, employing a combination of biochemical and cell-based assays to confirm its mechanism of action and cellular effects.

Comparative Analysis of Validation Assays

A primary in vitro tubulin polymerization assay is the first step in identifying potential inhibitors. However, to confirm that the observed effect translates to a cellular context and to elucidate the precise mechanism, several orthogonal assays are necessary. Each assay provides a different layer of evidence, and strong concordance across these methods increases confidence in the lead compound's activity.

Below is a summary of common assays used for cross-validation, with comparative data for well-characterized tubulin modulators.

Assay TypeMethodKey Parameters MeasuredPaclitaxel (Stabilizer)Nocodazole (Inhibitor)Colchicine (Inhibitor)
Biochemical Assays Fluorescence-Based PolymerizationRate and extent of fluorescence increaseIncreased rate and extentDecreased rate and extentDecreased rate and extent
Turbidity-Based PolymerizationRate and extent of absorbance increase at 340 nmIncreased rate and extentDecreased rate and extentDecreased rate and extent
Competitive Radioligand BindingInhibition of radiolabeled ligand binding (e.g., [³H]colchicine)No competitionCompetes for colchicine siteCompetes for colchicine site
Cell-Based Assays Immunofluorescence MicroscopyMicrotubule network integrity and morphologyDense, bundled microtubulesDisrupted, sparse microtubulesDisrupted, sparse microtubules
Cell Cycle Analysis (Flow Cytometry)Percentage of cells in G2/M phaseG2/M arrestG2/M arrestG2/M arrest
Western Blot of Tubulin FractionsRatio of polymerized (pellet) to soluble (supernatant) tubulinIncreased polymerized fractionIncreased soluble fractionIncreased soluble fraction
High-Content Screening (HCS)Quantitative analysis of microtubule and cellular featuresIncreased total organelle intensityDecreased total organelle intensityDecreased total organelle intensity
Cell Viability (e.g., MTT Assay)IC50 (concentration for 50% inhibition of cell growth)Potent (nM range)[3]Potent (nM to low µM range)[3]Potent (µM range)[2]

Note: Specific IC50/EC50 values can vary significantly depending on the cell line and experimental conditions. For paclitaxel, potency values of 4 nM (high-content), 10 nM (biochemical), and 2 nM (cell-cycle) have been reported.[3] For nocodazole, reported values are 244 nM (high-content), 2.292 µM (biochemical), and 72 nM (cell-cycle).[3]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below to facilitate replication and validation of findings.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[4]

  • Principle: The polymerization of tubulin into microtubules is monitored by an increase in fluorescence. A fluorescent reporter, such as DAPI, preferentially binds to polymerized microtubules, leading to a significant increase in its fluorescence quantum yield.[3][5] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[2]

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[3]

    • GTP (1 mM final concentration)[1]

    • Glycerol (10-15%)[1][3]

    • Fluorescent reporter (e.g., DAPI)[3]

    • Test compounds, positive controls (e.g., Nocodazole, Paclitaxel), and vehicle control (e.g., DMSO)[1][2]

    • 96-well, black, non-binding surface microplate[5]

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.[1]

    • Add test compounds or controls at various concentrations to the wells of a pre-warmed 96-well plate.[1]

    • Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the fluorescence intensity over time (e.g., every minute for 60-90 minutes) at the appropriate excitation and emission wavelengths.[2][4]

    • Plot fluorescence intensity versus time to obtain polymerization curves. Key parameters to analyze include the initial rate of polymerization, the maximum level of polymerization, and the lag time for nucleation.[1]

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.[6]

  • Principle: Cells are treated with the test compound, and the microtubule cytoskeleton is subsequently fixed and stained using an antibody specific for α- or β-tubulin. A fluorescently labeled secondary antibody allows for visualization by fluorescence microscopy.[7]

  • Procedure:

    • Seed cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere.[6]

    • Treat the cells with various concentrations of the test compound and controls for a specified time (e.g., 18-24 hours).[6]

    • Fix the cells with a suitable fixative (e.g., ice-cold methanol or 4% paraformaldehyde).[5][7]

    • Permeabilize the cells (if using paraformaldehyde fixation) with a detergent solution (e.g., 0.1% Triton X-100).[2]

    • Block non-specific antibody binding using a blocking solution (e.g., 3% BSA).[7]

    • Incubate with a primary antibody against α-tubulin or β-tubulin.[2]

    • Wash and incubate with a fluorescently labeled secondary antibody. Counterstain nuclei with a DNA dye like DAPI or Hoechst.[2]

    • Mount the coverslips onto microscope slides and acquire images using a fluorescence or confocal microscope. High-content imaging systems can be used for quantitative analysis of microtubule network features.[2][4]

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[6]

  • Principle: Tubulin polymerization inhibitors disrupt the formation of the mitotic spindle, leading to an arrest of cells in the G2 or M phase of the cell cycle. This arrest can be quantified by measuring the DNA content of a cell population using a DNA-binding fluorescent dye and flow cytometry.[2]

  • Procedure:

    • Seed cells in a multi-well plate and treat them with the test compound for a period equivalent to at least one cell cycle (e.g., 24 hours).[2][6]

    • Harvest the cells (including any floating cells) by trypsinization and centrifugation.[6]

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[6]

    • Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[2]

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of mitotic interference.[2]

Visualizing the Cross-Validation Workflow

A logical workflow is essential for the systematic validation of a potential tubulin polymerization inhibitor. The following diagrams illustrate the general workflow and the underlying principle of the primary biochemical assay.

CrossValidationWorkflow cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 Outcome PrimaryAssay In Vitro Tubulin Polymerization Assay BindingAssay Competitive Binding Assay PrimaryAssay->BindingAssay Confirm Target Engagement IF_Assay Immunofluorescence Microscopy PrimaryAssay->IF_Assay Validate Cellular Effect CCA_Assay Cell Cycle Analysis IF_Assay->CCA_Assay Viability_Assay Cell Viability Assay (IC50) CCA_Assay->Viability_Assay WB_Assay Western Blot (Polymerized vs. Soluble) Viability_Assay->WB_Assay ValidatedHit Validated Tubulin Inhibitor WB_Assay->ValidatedHit TubulinPolymerizationAssay cluster_0 Reaction Components cluster_1 Process cluster_2 Outputs Tubulin αβ-Tubulin Dimers Polymerization Polymerization (37°C) Tubulin->Polymerization GTP GTP GTP->Polymerization Reporter Fluorescent Reporter Reporter->Polymerization Microtubule Microtubule + Reporter Polymerization->Microtubule Fluorescence Increased Fluorescence Microtubule->Fluorescence Inhibitor Test Compound (Inhibitor) Inhibitor->Polymerization

References

Unraveling the Intricacies of Indole-Based Tubulin Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of tubulin inhibitors is paramount in the quest for more effective and selective anticancer agents. This guide provides a comprehensive comparison of indole-based tubulin inhibitors, leveraging experimental data to illuminate the key structural motifs that govern their biological activity.

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, making it an attractive target for cancer therapy.[1][2][3] Indole, a privileged scaffold in medicinal chemistry, has emerged as a versatile core for the design of potent tubulin polymerization inhibitors.[4][5][6][7] These compounds typically exert their effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.[4][8][9] This guide delves into the SAR of various classes of indole-based tubulin inhibitors, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of their mechanism of action.

Comparative Analysis of Indole-Based Tubulin Inhibitors

The biological activity of indole-based tubulin inhibitors is highly dependent on the nature and position of substituents on the indole ring, as well as the groups attached at key positions. The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of representative compounds from different structural classes.

Arylthioindole Derivatives

Arylthioindoles represent a significant class of indole-based tubulin inhibitors. The structure-activity relationship studies have revealed that the nature of the aryl group and the substituents on the indole core significantly influence their potency.

CompoundR1R2Cancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
1a H3,4,5-(OCH3)3MCF-70.0045 ± 0.0010.58 ± 0.06[4]
1b 6-OCH34-OCH3A5492.4 ± 0.421.5 ± 0.56[4]
1c 6-OCH34-OCH3HepG23.8 ± 0.51.5 ± 0.56[4]
1d 6-OCH34-OCH3MCF-75.1 ± 0.421.5 ± 0.56[4]
Aroylindole Derivatives

Aroylindoles are another prominent class of colchicine site inhibitors. The aroyl group at the C3 position of the indole is a key feature for their activity.

CompoundRCancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
2a 4-CH3HeLa8.7 ± 1.3>10[10][11]
2b 3,4,5-(OCH3)3HeLa8.7 ± 1.3Not Reported[10][11]
Fused Indole Derivatives

Fused indole systems have been explored to constrain the conformation of the molecule, potentially enhancing binding affinity.

CompoundCancer Cell LineCytotoxicity IC50 (nM)Tubulin Polymerization IC50 (µM)Reference
3 Various22 - 560.15 ± 0.07[4]
Indole-based TMP Analogs

Analogs incorporating a trimethoxyphenyl (TMP) moiety, a key feature of colchicine, have shown significant potency.

CompoundLinkerCancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
4 AmideT47D0.04 ± 0.06Not Reported[4]

Key Structure-Activity Relationships

The data presented in the tables highlight several key SAR trends for indole-based tubulin inhibitors:

  • Substitution at the Indole N1-Position: Generally, hydrogen, alkyl, or benzyl groups are well-tolerated at this position.[12]

  • Groups at the Indole C2-Position: Alkoxycarbonyl and (hetero)arylcarbonyl groups are often found in active compounds.[12]

  • Substitution on the Indole Ring (C5 and C6): Small electron-donating groups like methoxy at the C6 position of the indole nucleus can play an important role in enhancing cytotoxic activity.[4] Hydrogen, halo, and methyl groups at the 5- or 6-position are also preferred.[12]

  • The C3-Position Moiety: The nature of the substituent at the C3 position is critical. Most potent indole-based tubulin inhibitors incorporate di- or trimethoxyphenyl groups at this position, connected through various linkers such as sulfur, nitrogen, carbonyl, or methylene.[12]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_of_Indole_Tubulin_Inhibitors cluster_indole_core Indole Scaffold cluster_substituents Key Substitutions cluster_activity Biological Activity Indole Indole Core N1 N1-Position (H, Alkyl, Benzyl) Indole->N1 Influences Potency C2 C2-Position (Alkoxycarbonyl, Arylcarbonyl) Indole->C2 Modulates Activity C3 C3-Position (Arylthio, Aroyl, TMP-analogs) Indole->C3 Critical for Binding C5_C6 C5/C6-Positions (H, Halo, Me, OMe) Indole->C5_C6 Fine-tunes Activity Activity Tubulin Polymerization Inhibition & Anticancer Activity N1->Activity C2->Activity C3->Activity C5_C6->Activity

Caption: Key structural features of indole-based tubulin inhibitors influencing their biological activity.

Tubulin_Inhibition_Pathway IndoleInhibitor Indole-based Inhibitor ColchicineSite Colchicine Binding Site on β-Tubulin IndoleInhibitor->ColchicineSite Binds to Microtubule Microtubule Polymerization IndoleInhibitor->Microtubule Inhibits Tubulin αβ-Tubulin Heterodimers Tubulin->Microtubule Polymerizes into ColchicineSite->Tubulin Located on MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action for indole-based tubulin inhibitors leading to apoptosis.

Experimental_Workflow Start Start: Design & Synthesis of Indole Derivatives TubulinAssay In Vitro Tubulin Polymerization Assay Start->TubulinAssay CytotoxicityAssay In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Start->CytotoxicityAssay SAR Structure-Activity Relationship (SAR) Analysis TubulinAssay->SAR CellCycle Cell Cycle Analysis CytotoxicityAssay->CellCycle CytotoxicityAssay->SAR ApoptosisAssay Apoptosis Assay CellCycle->ApoptosisAssay ApoptosisAssay->SAR End Lead Optimization SAR->End

Caption: A typical experimental workflow for the evaluation of indole-based tubulin inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of tubulin inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.[9][13]

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer on ice. The final concentration is typically 2-3 mg/mL.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% to the tubulin solution.

  • Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • In a pre-warmed 96-well plate at 37°C, add the test compounds, controls, and buffer blanks.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 515 nm

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plates for 5 minutes and read the absorbance at 515 nm.

  • Data Analysis: Calculate the percentage of cell survival relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The indole scaffold provides a robust framework for the development of potent tubulin polymerization inhibitors. Structure-activity relationship studies have consistently shown that modifications at the N1, C2, C3, C5, and C6 positions of the indole ring are crucial for modulating the anti-tubulin and cytotoxic activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel indole-based anticancer agents with improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for the discovery of next-generation microtubule-targeting drugs.

References

A Comparative Analysis of 3-Amino-1H-indole-2-carbohydrazide Derivatives and Other Heterocyclic Inhibitors in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 3-Amino-1H-indole-2-carbohydrazide derivatives against other prominent heterocyclic inhibitors. This analysis is supported by experimental data from various preclinical studies, with a focus on their anticancer properties.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. Among these, derivatives of this compound have emerged as a promising class of anticancer agents. These compounds have been investigated for their ability to inhibit key biological targets involved in cancer progression, such as protein kinases and tubulin. This guide will compare the efficacy of these indole derivatives with other well-established heterocyclic inhibitors, including those based on pyrazole, quinazoline, and pyridine scaffolds.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values for various indole-2-carbohydrazide derivatives and other heterocyclic inhibitors against different cancer-related targets and cell lines. Lower values indicate greater potency.

Table 1: Comparative Inhibitory Activity against Protein Kinases
Compound ClassSpecific Compound/DerivativeTarget KinaseIC50 (µM)Reference
Indole-2-carbohydrazide Quinazoline–isatin hybrid (6c)VEGFR-20.076 ± 0.004[1]
Quinazoline–isatin hybrid (6c)EGFR0.083 ± 0.005[1]
Quinazoline–isatin hybrid (6c)HER20.138 ± 0.07[1]
Quinazoline–isatin hybrid (6c)CDK20.183 ± 0.01[1]
Thiazolyl-indole-2-carboxamide (6i)VEGFR-2-[2]
Thiazolyl-indole-2-carboxamide (6v)VEGFR-2-[2]
Quinazoline Quinazoline derivative (6)EGFR0.0648[3]
Quinazoline derivative (6)c-Met0.1374[3]
Quinazoline derivative (7)EGFRwt0.0008[3]
Quinazoline derivative (7)EGFRL858R/T790M0.0027[3]
Quinazoline-indazole hybrid (46)VEGFR-20.0054[4]
Pyrazole Pyrazole-based derivative (2)Akt10.0013[5]
Pyrazole-based derivative (22)CDK20.024[5]
Pyrazole-based derivative (22)CDK50.023[5]
Pyrazol-4-yl urea (AT9283)Aurora A~0.003[6]
Pyrazol-4-yl urea (AT9283)Aurora B~0.003[6]
Pyridine Aminopyridine derivative (26)VRK10.150[7]
Pyridine derivative (4)CDK2/cyclin A20.24[8]
Pyridine-urea derivative (8e)VEGFR-23.93 ± 0.73[9]
Table 2: Comparative Antiproliferative and Cytotoxic Activity against Cancer Cell Lines
Compound ClassSpecific Compound/DerivativeCell LineIC50/GI50 (µM)Reference
Indole-2-carbohydrazide Thiophenyl-indole-2-carbohydrazide (6i)COLO 205 (Colon)0.071 (LC50)[10]
Thiophenyl-indole-2-carbohydrazide (6i)SK-MEL-5 (Melanoma)0.075 (LC50)[10]
Thiophenyl-indole-2-carbohydrazide (6i)MDA-MB-435 (Melanoma)0.259 (LC50)[10]
Thiophenyl-indole-2-carbohydrazide (6h)MDA-MB-231 (Breast)0.56[10]
Indole-2-carbohydrazide derivative (24f)HCT116 (Colon)8.1 (GI50)[11]
Indole-2-carbohydrazide derivative (24f)SW480 (Colon)7.9 (GI50)[11]
N'-phenyl-indole-2-carbohydrazide (5a, 6b)Various< 0.4 (GI50)[12]
Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e)MCF-7, A549, HCT~2[13]
Quinazoline Quinazoline derivative (6)Various2.27–3.35[3]
Quinazoline-isatin hybrid (6c)HepG2 (Liver)-[1]
Pyrazole Pyrazole-based derivative (2)HCT116 (Colon)0.95[5]
Pyrazole-based derivative (6)HCT116 (Colon)0.39[5]
Pyrazole-based derivative (6)MCF7 (Breast)0.46[5]
Pyridine Pyridine derivative (4)HCT-116 (Colon)31.3[8]
Pyridine derivative (4)MCF-7 (Breast)19.3[8]
Pyridine derivative (4)HepG2 (Liver)22.7[8]
Pyridine derivative (4)A549 (Lung)36.8[8]
Table 3: Comparative Inhibitory Activity on Tubulin Polymerization
Compound ClassSpecific Compound/DerivativeIC50 (µM)Reference
Indole-2-carbohydrazide Thienopyridine indole derivative2.505[14]
N'-phenyl-indole-2-carbohydrazide (6f, 6g)Comparable to Combretastatin A-4[12]
Indole-2-carbohydrazide derivative (5m)0.37 ± 0.07[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the methods used to generate the comparative data.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the concentration of an inhibitor required to block 50% of a target kinase's activity.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP)

  • Test inhibitor compound

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • P81 phosphocellulose paper or similar capture membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto the phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity remaining on the paper using a scintillation counter.

  • Calculate the percentage of kinase activity relative to a control without inhibitor.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay (Representative Protocol)

Objective: To measure the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Tubulin polymerization buffer (e.g., PIPES, MgCl2, EGTA)

  • Test inhibitor compound

  • A temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of the inhibitor compound.

  • On ice, mix the tubulin protein with the polymerization buffer and the inhibitor at various concentrations.

  • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C cuvette or microplate.

  • Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence indicates tubulin polymerization.

  • Record the rate and extent of polymerization for each inhibitor concentration.

  • Calculate the percentage of inhibition of tubulin polymerization compared to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

MTT Cytotoxicity Assay (Representative Protocol)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.

Visualizations

The following diagrams illustrate key signaling pathways targeted by these inhibitors and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Inhibitor Serial Dilution of Inhibitor Treatment Incubate Cells with Inhibitor Inhibitor->Treatment Cells Cell Seeding in 96-well Plate Cells->Treatment MTT Add MTT Reagent Treatment->MTT Incubate_MTT Incubate for Formazan Formation MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Readout Measure Absorbance Solubilize->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for a typical MTT cytotoxicity assay.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indole_Inhibitor Indole-2-carbohydrazide Derivatives Indole_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

microtubule_dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization CellCycle Mitosis Cell Shape Transport Microtubule->CellCycle Polymerization->Microtubule Depolymerization->Tubulin Indole_Inhibitor Indole-2-carbohydrazide Derivatives Indole_Inhibitor->Polymerization Inhibits

Caption: Overview of microtubule dynamics.

References

Confirming the Biological Activity of Indole Compounds: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the true biological activity of novel indole compounds requires a multi-faceted approach. Due to the inherent chemical properties of the indole scaffold, reliance on a single assay can lead to misleading results. This guide provides a comparative overview of essential orthogonal assays to robustly characterize the bioactivity of indole derivatives, complete with experimental data and detailed protocols.

Indole compounds are a prominent class of heterocyclic molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] However, their aromatic nature and redox potential can interfere with common biological assays. For instance, the indole ring can be a fluorophore, and some derivatives possess redox activity that can directly reduce substrates in viability assays like the MTT assay, leading to false-positive or false-negative results.[6] Therefore, employing a panel of orthogonal assays, which measure the same biological endpoint through different mechanisms, is critical for validating the on-target effects of these compounds.

This guide will explore key orthogonal assays for assessing cell viability and elucidating the mechanism of action through major signaling pathways often modulated by indole compounds.

I. Orthogonal Assays for Cell Viability and Cytotoxicity

A primary step in evaluating the biological activity of an indole compound is to determine its effect on cell viability and proliferation. Given the potential for interference with standard assays, a combination of methods is recommended.

Table 1: Comparison of Orthogonal Cell Viability and Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantagesPotential for Indole Interference
MTT/XTT Assay Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.Inexpensive, high-throughput.Prone to interference from compounds with redox activity. Requires endpoint measurement.High: Indole compounds can directly reduce the tetrazolium salt.[6][7]
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.[8]High sensitivity, "add-mix-measure" protocol.[8][9]More expensive than colorimetric assays.Low: Less susceptible to interference from colored or redox-active compounds.[6]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10]Direct measure of cytotoxicity (membrane integrity).[10]Less sensitive for cytostatic effects.Low: Measures an extracellular enzyme, minimizing direct compound interaction.
Crystal Violet Assay Stains the DNA of adherent cells, providing a measure of total cell number.Simple, inexpensive, and directly measures cell number.Requires cell washing steps, not suitable for suspension cells.Low: Measures a physical property (cell adherence and number) rather than a metabolic process.[6]
Illustrative Data: IC50 Values of Indole Compounds in Cancer Cell Lines

The following table presents a summary of reported half-maximal inhibitory concentration (IC50) values for various indole derivatives, demonstrating their anti-proliferative effects across different cancer cell lines. These values are typically determined using one or more of the assays described above.

Table 2: IC50 Values of Selected Indole Compounds

Indole Compound/DerivativeCell LineAssay UsedIC50 (µM)Reference
FlavopereirineHT29 (Colon Cancer)Not Specified9.58[11]
FlavopereirineHCT116 (Colon Cancer)Not Specified8.15[11]
3,5-Diprenyl indoleMIA PaCa-2 (Pancreatic Cancer)MTT Assay9.5[11]
Thiazolyl-indole derivative (6i)MCF-7 (Breast Cancer)Not Specified6.10[12]
Thiazolyl-indole derivative (6v)MCF-7 (Breast Cancer)Not Specified6.49[12]
Indole-aryl-amide (5)PC3 (Prostate Cancer)Not Specified0.39[13]
Indole-aryl-amide (5)Jurkat J6 (Leukemia)Not Specified0.37[13]

II. Elucidating Mechanism of Action: Key Signaling Pathways

Understanding how an indole compound exerts its biological effect requires investigating its impact on specific cellular signaling pathways. Western blotting is a cornerstone technique for this purpose, allowing for the quantification of changes in protein expression and phosphorylation status.

A. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[14] Many indole compounds have been shown to modulate this pathway.[6]

Diagram 1: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway Indole Indole Compound PI3K PI3K Indole->PI3K Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation NFkB_Reporter_Assay Start Seed NF-κB Reporter Cells Treat Treat with Indole Compound Start->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells & Add Luciferase Substrate Incubate->Lyse Measure Measure Luminescence Lyse->Measure Result Quantify NF-κB Inhibition Measure->Result MAPK_Pathway Indole Indole Compound Raf Raf Indole->Raf Inhibition GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, etc.) Transcription->Response

References

Unraveling the Therapeutic Potential of Indole-2-Carbohydrazide Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Indole-2-carbohydrazide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antitubercular, and enzyme inhibitory properties. This guide provides a comprehensive comparison of the efficacy of different indole-2-carbohydrazide analogs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Anticancer Efficacy: Targeting Tubulin Polymerization and Angiogenesis

A significant focus of research on indole-2-carbohydrazide analogs has been their potential as anticancer agents. Many of these compounds exert their effects by interfering with microtubule dynamics, a critical process for cell division, or by inhibiting signaling pathways involved in tumor growth and vascularization.

Comparative Antiproliferative Activity

The following tables summarize the in vitro cytotoxic and antiproliferative activities of various indole-2-carbohydrazide analogs against a panel of human cancer cell lines. The data is presented as GI50 (50% growth inhibition), LC50 (50% lethal concentration), and IC50 (50% inhibitory concentration) values, providing a quantitative comparison of their potency.

Table 1: Antiproliferative Activity of Furanyl- and Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives

CompoundCell LineGI50 (nM)LC50 (nM)
5e COLO 205-692
5f NCI-H52237>10,000
5f MDA-MB-43581734
6h Most cell lines< 100-
6h COLO 205-719
6i Most cell lines< 100-
6i COLO 205-71
6i SK-MEL-5-75
6i MDA-MB-435-259

Table 2: Antiproliferative Activity of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide Derivatives [1]

CompoundCell Line PanelGI50 (µM)
5a Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Breast< 0.4
6b Leukemia, Non-small cell lung, Colon, CNS, Melanoma, Ovarian, Renal, Breast< 0.4

Table 3: Cytotoxic Activity of Indole-2-carbohydrazide Derivatives as Anti-angiogenic Agents [2]

CompoundCell LineGI50 (µM)
24f HCT1168.1
24f SW4807.9

Table 4: Anticancer Activity of 3-phenyl-1H-indole-2-carbohydrazide Derivatives

CompoundCell LineIC50 (µM)
26 (Thiophenyl) A5490.19
Mechanism of Action: Tubulin Inhibition and VEGFR-2 Signaling

Many of the potent anticancer indole-2-carbohydrazide analogs function as tubulin polymerization inhibitors.[1] They bind to the colchicine site on β-tubulin, disrupting microtubule formation, which leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.

Another key mechanism is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Compound 24f , for instance, has been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling pathways in human umbilical vein endothelial cells (HUVECs).[2]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indole_Analog Indole-2-carbohydrazide Analog (e.g., 24f) Indole_Analog->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition by Indole-2-carbohydrazide Analogs.

Antitubercular Activity

Indole-2-carboxamide analogs have also demonstrated significant potential as antitubercular agents. These compounds target the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall.

Table 5: Antitubercular Activity and Cytotoxicity of Indole-2-carboxamide Analogs [3]

CompoundM. tuberculosis H37Rv MIC (µM)VERO Cells IC50 (µM)Selectivity Index (SI)
8f 0.6239.964
8g 0.3240.9128

α-Glucosidase Inhibition

Certain indole-carbohydrazide derivatives linked to a phenoxy-1,2,3-triazole-N-phenylacetamide moiety have been identified as potent α-glucosidase inhibitors, suggesting their potential for the management of diabetes.

Table 6: α-Glucosidase Inhibitory Activity of Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide Derivatives [4]

CompoundSubstitution on N-arylacetamideIC50 (µM)
11b 2-methyl8.88
11f 4-chloro9.53

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Synthesis of Indole-2-carbohydrazide Derivatives

A general synthetic route involves the reaction of a substituted indole-2-carboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is then condensed with various aldehydes or ketones to yield the final Schiff base derivatives.

Synthesis_Workflow Start Substituted Indole-2-carboxylic acid Hydrazide Indole-2-carbohydrazide Intermediate Start->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Final Final Indole-2-carbohydrazide Analog Hydrazide->Final Condensation, Acetic Acid, Ethanol, Reflux Aldehyde Aldehyde/Ketone Aldehyde->Final

General Synthetic Workflow for Indole-2-carbohydrazide Analogs.

NCI-60 Human Tumor Cell Line Screen

The antiproliferative activity of many of the cited compounds was evaluated using the National Cancer Institute's 60 human tumor cell line screen.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Incubation: Plates are incubated for 24 hours prior to the addition of the experimental compounds.

  • Drug Addition: Compounds are solubilized in DMSO and added to the plates at various concentrations.

  • Incubation: Plates are incubated with the compounds for an additional 48 hours.

  • Cell Viability Assay: Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: The optical density is measured, and the GI50, and LC50 values are calculated.

Tubulin Polymerization Assay

The inhibitory effect of the analogs on tubulin polymerization is a key indicator of their mechanism of action.

  • Reaction Mixture: Purified tubulin is mixed with a polymerization buffer (e.g., G-PEM buffer containing GTP) in a 96-well plate.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Measurement: The increase in absorbance at 340 nm is measured over time using a spectrophotometer. This increase in turbidity is proportional to the amount of polymerized tubulin.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated to determine the inhibitory effect of the compounds.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of the compounds on the cell cycle, flow cytometry analysis is performed.

  • Cell Treatment: Cancer cells are treated with the indole-2-carbohydrazide analogs for a specified period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any cell cycle arrest.

Apoptosis Assay using Annexin V Staining

Apoptosis induction by the analogs is a crucial endpoint for anticancer activity.

  • Cell Treatment: Cells are treated with the compounds for a defined time.

  • Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is quantified.

This comparative guide highlights the significant therapeutic potential of indole-2-carbohydrazide analogs across different disease areas. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new, more effective therapeutic agents.

References

Validating Molecular Docking of Indole-2-Carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies and experimental data for validating molecular docking studies of indole-2-carbohydrazide derivatives. It highlights the crucial interplay between computational predictions and experimental outcomes in the quest for novel therapeutics.

Molecular docking has become an indispensable tool in drug discovery, offering predictions of binding affinity and orientation of small molecules within a target protein's active site. However, these in silico results necessitate rigorous experimental validation to confirm their biological relevance. This guide delves into the validation of docking studies for a promising class of compounds, indole-2-carbohydrazide derivatives, which have shown potential across various therapeutic areas, including cancer and infectious diseases.

The Validation Workflow: From Computation to Confirmation

The process of validating molecular docking predictions is a multi-step approach that integrates computational modeling with a suite of biophysical and cellular assays. This workflow ensures that the predicted binding modes translate into tangible biological activity.

G cluster_0 Computational Phase cluster_1 Experimental Validation Phase cluster_2 Data Correlation & Analysis A Target Identification & Preparation C Molecular Docking (Prediction of Binding Pose & Score) A->C B Ligand Preparation (Indole-2-carbohydrazide derivatives) B->C D Synthesis of Derivative Compounds C->D Select Top-Scoring Compounds E In Vitro Binding Assays (e.g., Fluorescence Quenching, Tubulin Polymerization) D->E F Cell-Based Assays (e.g., Cytotoxicity, Cell Cycle Analysis) E->F H Correlate Docking Score with Experimental Activity (IC50, Ki) E->H G In Vivo Studies (e.g., Animal Models) F->G F->H G->H H->C Refine Docking Protocol & Lead Optimization

Caption: Workflow for the validation of molecular docking studies.

Comparative Analysis: Docking Scores vs. Experimental Activity

The core of validation lies in comparing the predicted binding affinity (often represented by a docking score in kcal/mol) with experimentally determined biological activity (such as IC50, GI50, or Ki values). A strong correlation between these values lends confidence to the docking protocol and the predicted binding mode.

Case Study 1: Tubulin Inhibitors for Anticancer Activity

Indole-2-carbohydrazide derivatives have been investigated as inhibitors of tubulin polymerization, targeting the colchicine binding site to exert anticancer effects.[1][2]

Compound DerivativeTargetDocking Score (kcal/mol)Experimental Activity (GI50/IC50)Correlation
Thiophenyl derivative 6i[1]Tubulin (Colchicine site)Not specified, but noted as favorable71 nM (LC50, COLO 205 cells)Docking results were in line with experimental findings of potent cytotoxicity.[1]
Thiophenyl derivative 6j[1]Tubulin (Colchicine site)Not specified, but noted as favorableShowed strongest microtubule-destabilising effectMolecular docking suggested inhibition at the colchicine site, aligning with observed biological effects.[1]
Chloro-indole 6f[2]Tubulin (Colchicine site)Not specifiednM level cytotoxicity (MCF-7 cells); Inhibited tubulin assemblyDocking confirmed interaction with the colchicine binding site.[2]
Chloro-indole 6g[2]Tubulin (Colchicine site)Not specifiednM level cytotoxicity (MCF-7 cells); Inhibited tubulin assemblyDocking confirmed interaction with the colchicine binding site.[2]
Case Study 2: COX-2 Inhibitors for Anti-inflammatory Activity

Derivatives of the indole scaffold have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, with molecular docking used to predict their binding affinity.[3][4]

Compound DerivativeTargetDocking Score (kcal/mol)Experimental ValidationCorrelation
3-ethyl-1H-indole IIb[3][4]COX-2-11.35Significant reduction in paw edema (in vivo)High docking score correlated with the highest in vivo anti-inflammatory efficacy.[3][4]
3-ethyl-1H-indole IIa[3][4]COX-2-10.40Reduction in paw edema (in vivo)Strong docking score aligned with observed anti-inflammatory activity.[3][4]
Meloxicam (Reference)[3][4]COX-2-6.89Standard anti-inflammatory drugSynthesized compounds showed significantly better docking scores and comparable or better in vivo activity.[3][4]
Case Study 3: Antimicrobial Agents

Recent studies have explored indole-2-carbohydrazide derivatives as potential antimicrobial agents, with docking used to elucidate the mechanism of action.[5]

Compound DerivativeTargetDocking Score / MethodExperimental Activity (MIC)Correlation
Disubstituted-indole 3a[5]Mycobacterial InhADocking and Dynamics Studies1.56–6.25 µg/mLIn silico studies supported the potential of the compounds as promising antimicrobial candidates.[5]
Disubstituted-indole 5b[5]Mycobacterial InhADocking and Dynamics Studies1.56–6.25 µg/mLThe combination of experimental screening and computational analysis confirmed their potential.[5]

Experimental Protocols for Validation

Accurate validation relies on robust and well-documented experimental methodologies. Below are summaries of key protocols cited in the validation of indole-2-carbohydrazide derivatives.

Molecular Docking Protocol (General)
  • Software: Molecular Operating Environment (MOE) or Schrödinger Suite are commonly used.[3]

  • Target Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and the protein is energy minimized.

  • Ligand Preparation: The 2D structures of the indole derivatives are drawn and converted to 3D. The ligands are then energy minimized to obtain a stable conformation.[3][4]

  • Docking Execution: The prepared ligands are docked into the defined active site of the target protein. The software calculates the binding energies and ranks the different poses. The pose with the lowest energy score is typically considered the most probable binding mode.[3][4]

Tubulin Polymerization Assay[2]
  • Objective: To determine if the compound inhibits the polymerization of tubulin into microtubules.

  • Methodology: A tubulin polymerization assay kit is often used. Purified tubulin is incubated with the test compounds at 37°C in a polymerization buffer. The increase in absorbance (optical density) at 340 nm is monitored over time. Known inhibitors (like combretastatin A-4) and promoters are used as controls. A suppression of the increase in absorbance indicates inhibition of polymerization.

Cell-Based Cytotoxicity/Antiproliferative Assays (MTT/SRB)[1][6]
  • Objective: To measure the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

  • Methodology: Cancer cell lines (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to attach.[2][6] The cells are then treated with various concentrations of the indole derivatives for a specified period (e.g., 48-72 hours). Cell viability is then assessed using reagents like MTT or Sulforhodamine B (SRB), which measure the metabolic activity or total protein content, respectively. The absorbance is read with a plate reader, and the GI50/IC50 values are calculated from dose-response curves.

Cell Cycle Analysis[1]
  • Objective: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a characteristic of tubulin inhibitors.

  • Methodology: Cancer cells are treated with the test compound for a set time. The cells are then harvested, fixed, and stained with a DNA-binding dye like propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase suggests interference with mitosis.[1]

In Vivo Anti-inflammatory Assessment (Paw Edema Model)[3][4]
  • Objective: To evaluate the anti-inflammatory effect of the compounds in a living animal model.

  • Methodology: An inflammatory agent (e.g., egg-white or carrageenan) is injected into the paw of a rat, inducing edema (swelling). The test compounds or a reference drug (e.g., ibuprofen) are administered orally before the injection. The volume of the paw is measured at different time points after the injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Conclusion

The validation of molecular docking studies for indole-2-carbohydrazide derivatives showcases a strong synergy between computational prediction and experimental verification. The consistent correlation between favorable docking scores and potent biological activity across different targets—from tubulin[1][2] and COX-2[3][4] to microbial enzymes[5]—underscores the predictive power of in silico methods. However, this guide also emphasizes that docking results are a starting point. Rigorous validation through a hierarchy of in vitro assays, cell-based studies, and ultimately in vivo models is mandatory to confirm the therapeutic potential of these promising compounds.

References

Establishing Robust Quality Control Standards for 3-Amino-1H-indole-2-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Amino-1H-indole-2-carbohydrazide is a valuable heterocyclic intermediate in the synthesis of various pharmacologically active molecules.[1] Its purity and quality are paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for establishing quality control (QC) standards for this compound, offering a comparison with alternative indole-based building blocks and detailing essential experimental protocols for its characterization.

Comparative Analysis of Quality Control Parameters

Effective quality control relies on a thorough understanding of the compound's properties and potential impurities. The following table outlines key QC parameters for this compound, with a comparative look at other common indole intermediates used in drug discovery.

Parameter This compound Indole-2-carboxylic Acid Indole-3-acetic Acid Rationale and Justification
Appearance White to off-white or pinkish solid[2]White to light yellow crystalline powderOff-white to yellowish crystalline powderVisual inspection is a primary indicator of purity and potential degradation. Color changes may suggest oxidation or the presence of impurities.
Identification Positive by FTIR, ¹H NMR, ¹³C NMR, and Mass SpectrometryPositive by FTIR, ¹H NMR, ¹³C NMR, and Mass SpectrometryPositive by FTIR, ¹H NMR, ¹³C NMR, and Mass SpectrometryConfirms the chemical identity and structure of the compound.
Purity (by HPLC) ≥ 98.0%≥ 99.0%≥ 99.0%High-performance liquid chromatography is the standard for assessing purity and quantifying impurities. A minimum of 98% is a common requirement for early-stage intermediates.[3]
Moisture Content (by Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%Water can affect the stability and reactivity of the compound.
Related Substances (by HPLC) Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 1.0%Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5%Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5%Based on ICH Q3A guidelines for reporting, identification, and qualification of impurities in new drug substances.[4][5][6][7][8]
Residual Solvents (by GC-HS) To comply with ICH Q3C limitsTo comply with ICH Q3C limitsTo comply with ICH Q3C limitsLimits are based on the toxicity of the solvents used in the synthesis.[9]
Heavy Metals ≤ 10 ppm≤ 10 ppm≤ 10 ppmEnsures the absence of toxic metal contaminants from catalysts or reactors.
Genotoxic Impurities (e.g., Hydrazine) ≤ 1.5 µ g/day Total Daily Intake (TDI)Not typically a concern from synthesisNot typically a concern from synthesisHydrazine is a potential reactant and a known genotoxic impurity, requiring strict control according to ICH M7 guidelines.[4][10]
Elemental Analysis (CHNS) Within ± 0.4% of theoretical valuesWithin ± 0.4% of theoretical valuesWithin ± 0.4% of theoretical valuesConfirms the elemental composition and provides an additional measure of purity.[11][12]

Potential Impurities and Their Control

The synthetic route to this compound typically involves the reaction of an indole-2-carboxylate ester with hydrazine.[13] Potential impurities can arise from starting materials, by-products, and degradation.

  • Process-Related Impurities:

    • Indole-2-carboxylic acid: Unreacted starting material or hydrolysis product.

    • Indole-2-carboxylate ester: Incomplete reaction.

    • Hydrazine: A key reagent and a potential genotoxic impurity.[10]

  • By-products:

    • Di-acylated hydrazines: Formed by the reaction of two molecules of the ester with one molecule of hydrazine.

  • Degradation Products:

    • Oxidation products: Indole rings can be susceptible to oxidation, leading to colored impurities.[2]

A robust quality control strategy should include methods to detect and quantify these potential impurities.

Experimental Protocols

Detailed and validated analytical methods are essential for reliable quality control.

3.1 High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

  • Objective: To determine the purity of this compound and quantify related substances.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable diluent (e.g., methanol or acetonitrile).

  • Procedure: Inject the sample and a reference standard. Calculate the purity and impurity levels based on the peak areas.

3.2 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for indole derivatives.

  • Procedure: Prepare a sample solution and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.

3.3 Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

  • Objective: To confirm the molecular weight and aid in the identification of unknown impurities.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like indole derivatives.

  • Procedure: Introduce the sample into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Fragmentation patterns can provide further structural information.

3.4 Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

  • Objective: To quantify residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Procedure: Weigh the sample into a headspace vial, add a suitable diluent, and heat to allow volatile solvents to partition into the headspace. Inject the headspace gas into the GC for analysis.

3.5 Elemental Analysis (CHNS)

  • Objective: To determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.

  • Instrumentation: A CHNS elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified by a detector. The experimental percentages should align with the theoretical values for the molecular formula C₉H₁₀N₄O.[11][12]

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for this compound.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Identification & Purity Testing cluster_2 Specific Impurity Analysis cluster_3 Data Review & Disposition raw_material Raw Material (this compound) visual_inspection Visual Inspection (Appearance, Color) raw_material->visual_inspection sampling Representative Sampling visual_inspection->sampling identification Identification Tests (FTIR, NMR, MS) sampling->identification hplc_purity Purity & Impurity Profile (HPLC) sampling->hplc_purity elemental_analysis Elemental Analysis (CHNS) sampling->elemental_analysis moisture Moisture Content (Karl Fischer) sampling->moisture residual_solvents Residual Solvents (GC-HS) sampling->residual_solvents heavy_metals Heavy Metals sampling->heavy_metals genotoxic_impurities Genotoxic Impurities (e.g., Hydrazine) sampling->genotoxic_impurities data_review Data Review & Comparison to Specifications identification->data_review hplc_purity->data_review elemental_analysis->data_review moisture->data_review residual_solvents->data_review heavy_metals->data_review genotoxic_impurities->data_review disposition Release / Reject Decision data_review->disposition Impurity_Analysis_Logic cluster_0 Impurity Characterization cluster_1 Risk Assessment (ICH M7) impurity_detected Impurity Detected by HPLC check_known Compare with Known Impurities impurity_detected->check_known lc_ms LC-MS Analysis (Mass & Fragmentation) check_known->lc_ms If Unknown nmr NMR Spectroscopy (Structure Elucidation) lc_ms->nmr is_genotoxic Potential Genotoxic Concern? nmr->is_genotoxic quantify Quantify & Control to Strict Limits is_genotoxic->quantify Yes qualify Qualify per ICH Q3A is_genotoxic->qualify No

References

A Head-to-Head Comparison of Indole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in the development of novel anticancer agents, with its derivatives demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of various indole derivatives, summarizing their cytotoxic effects against a panel of human cancer cell lines based on preclinical experimental data. The structural versatility of the indole ring allows for modifications that can significantly enhance potency and selectivity against cancer cells.[2]

Quantitative Cytotoxicity Data

The cytotoxic potential of indole derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[4] A lower IC50 value indicates higher cytotoxic activity.[4] The following tables summarize the IC50 values for several indole derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Indole Derivatives in Breast Cancer Cell Lines
DerivativeCancer Cell LineIC50 (µM)Reference
Indole-sulfonylhydrazone hybrid (3b) MCF-7 (ER-α+)4.0[5]
Indole-sulfonylhydrazone hybrid (3f) MDA-MB-231 (Triple-negative)4.7[5]
Chalcone-indole derivative (12) MCF-7Not Specified (Potent)[1]
N-ethyl-3-acetylindole derivatives (5a-e) MDA-MB-23113 - 19[1]
Indole-based Bcl-2 inhibitor (30) MCF-70.83[6]
1,3,4,9-tetrahydropyrano[3,4-b]indole (19) MDA-MB-2312.29[6]
Table 2: Cytotoxicity of Indole Derivatives in Lung, Colon, and Other Cancer Cell Lines
DerivativeCancer Cell LineIC50 (µM)Reference
Indole-based Bcl-2 inhibitor (30) A549 (Lung)0.73[6]
Indole-LSD1 inhibitor (43) A549 (Lung)0.74[6]
Indole-curcumin derivative (27) A549 (Lung)15[6]
Indole-curcumin derivative (27) HeLa (Cervical)4[6]
[1][2][4]triazolo[1,5-a]pyrimidine indole (18) HCT-116 (Colon)9.58[6]
[1][2][4]triazolo[1,5-a]pyrimidine indole (18) MGC-803 (Gastric)9.47[6]
Indazole derivative (6o) K562 (Leukemia)5.15[4]
7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol Colon AdenocarcinomaHigh Potency[4]
Indolyl quinoline derivative (EMMQ) A549 & H460 (Lung)8[7][8]

Mechanisms of Action and Signaling Pathways

Indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.[2][3][9]

Tubulin Polymerization Inhibition: Several indole derivatives, such as the well-known vinca alkaloids, act as potent inhibitors of tubulin polymerization.[2][6] By disrupting the formation of microtubules, which are essential for mitotic spindle formation, these compounds lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

cluster_0 Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Indole Derivatives Indole Derivatives Tubulin Polymerization Tubulin Polymerization Indole Derivatives->Tubulin Polymerization Inhibit G2/M Arrest G2/M Arrest Indole Derivatives->G2/M Arrest Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Mitotic Spindle->M Apoptosis Apoptosis G2/M Arrest->Apoptosis

Indole derivatives inhibiting tubulin polymerization.

Protein Kinase Inhibition: Deregulation of protein kinase activity is a common feature of many cancers.[2] Indole derivatives have been developed to target key kinases involved in cancer cell signaling pathways, such as the PI3K/AKT/mTOR and ERK pathways.[1][6] For instance, certain 1,3,4,9-tetrahydropyrano[3,4-b]indoles have shown potent activity against triple-negative breast cancer by targeting the PI3K/AKT/mTOR pathway.[6]

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Indole Derivative Indole Derivative Indole Derivative->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.

Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells.[2] Indole derivatives can trigger apoptosis through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[6] The indolylquinoline derivative EMMQ, for example, promotes apoptosis in human lung cancer cells by disrupting mitochondrial functions and causing DNA damage.[8][10]

Experimental Protocols

The evaluation of the anticancer activity of indole derivatives involves a series of in vitro assays to determine their effects on cell viability, proliferation, and the mechanism of cell death.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the indole derivatives.

  • MTT Incubation: After a specified incubation period, an MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is employed to analyze the distribution of cells in different phases of the cell cycle.[2]

  • Cell Treatment and Harvesting: Cancer cells are treated with the indole derivative for a designated time, then harvested.

  • Fixation: The cells are fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are stained with a PI solution containing RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[2]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Assay Incubation->Assay MTT Assay MTT Assay Assay->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Assay->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Assay->Apoptosis Assay Data Analysis Data Analysis MTT Assay->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

A general experimental workflow for evaluating indole derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Amino-1H-indole-2-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the responsible management of chemical reagents is paramount for ensuring both laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-1H-indole-2-carbohydrazide, a compound that requires careful handling due to its toxicological and ecotoxicological properties. Adherence to these procedures is essential for mitigating risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye irritation, and very toxic to aquatic life. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

Hazard Summary

The hazards associated with this compound are summarized in the table below. This information is derived from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic HazardCategory 2H411: Toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical or its containers be disposed of down the drain or mixed with general laboratory trash.[3][4]

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification and Segregation:

    • Isolate all waste forms of this compound, including unused or expired reagents, reaction byproducts, and contaminated materials (e.g., filter paper, pipette tips, chromatography media).

    • This waste stream must be kept separate from other laboratory waste to prevent potentially hazardous reactions. Do not mix with incompatible materials such as strong oxidizing agents.

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition, free from leaks, and have a secure lid.[5]

    • For liquid waste containing this compound, use a leak-proof container designed for liquids. Avoid using metal containers for acidic or basic solutions.[6]

    • Ensure the container is not overfilled; a general guideline is to fill to no more than 90% of its capacity.[6]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first particle of waste is added.[7][8]

    • The label must include the full chemical name, "this compound," and the words "Hazardous Waste." Chemical formulas or abbreviations are not acceptable.[8]

    • List all constituents of the waste mixture by percentage.

    • Include the contact information of the generating laboratory and the date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area should be at or near the point of generation and under the control of laboratory personnel.[5]

    • The SAA must be away from heat sources, sparks, and open flames. Ensure secondary containment is in place for liquid waste to prevent spills from reaching drains.[7]

  • Disposal Request:

    • Once the container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[9] Do not transport hazardous waste across the laboratory or campus yourself.[7]

Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve the compound.[8][11] The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste.[4] Subsequent rinses should also be collected as hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[11]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Assess the Spill: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Absorb and Contain: For liquid spills, use an inert absorbent material such as vermiculite or sand. Place the absorbent material into a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent. All cleanup materials, including contaminated PPE, must be collected and disposed of as hazardous waste.[3]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_ppe Safety First cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid, Liquid, or Contaminated Material? ppe->waste_type solid_waste Place in Labeled, Sealed, Compatible Solid Waste Container waste_type->solid_waste Solid or Contaminated liquid_waste Place in Labeled, Leak-Proof, Compatible Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage ehs_pickup Contact EHS for Pickup storage->ehs_pickup approved_facility Disposal at Approved Hazardous Waste Facility ehs_pickup->approved_facility

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.